3-Fluoro-3-(iodomethyl)oxetane
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-3-(iodomethyl)oxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FIO/c5-4(1-6)2-7-3-4/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUZKLPBHBABDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CI)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 3-fluoro-3-(iodomethyl)oxetane
An In-depth Technical Guide to the Synthesis of 3-Fluoro-3-(iodomethyl)oxetane: A Keystone Building Block for Next-Generation Therapeutics
Authored by a Senior Application Scientist
Foreword: The Rising Prominence of Fluorinated Oxetanes in Drug Discovery
The strategic incorporation of fluorine and strained ring systems into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorine, with its unique electronic properties, can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] The oxetane ring, a four-membered cyclic ether, has emerged as a valuable bioisostere for gem-dimethyl and carbonyl groups, often improving aqueous solubility and metabolic clearance.[3][4] The convergence of these two powerful motifs in structures like this compound presents a tantalizing opportunity for the development of novel therapeutics with enhanced pharmacological profiles.[5] This guide provides a comprehensive overview of a proposed synthetic strategy for this valuable building block, grounded in established chemical principles and tailored for researchers and drug development professionals.
Strategic Overview: A Proposed Retrosynthetic Pathway
A direct, documented is not readily found in the current literature. Therefore, a robust and logical synthetic route must be devised from available precursors and known transformations. Our proposed retrosynthesis commences by disconnecting the carbon-iodine bond, identifying 3-fluoro-3-(hydroxymethyl)oxetane as a key intermediate. This intermediate, in turn, can be envisioned to arise from the deoxyfluorination of a corresponding diol, 3,3-bis(hydroxymethyl)oxetane. This diol is accessible from diethyl 3,3-bis(hydroxymethyl)malonate through a multi-step sequence. This strategic approach is illustrated in the workflow diagram below.
Sources
3-fluoro-3-(iodomethyl)oxetane chemical properties
This guide provides an in-depth technical analysis of 3-fluoro-3-(iodomethyl)oxetane , a specialized fluorinated building block used in modern medicinal chemistry to modulate physicochemical properties and metabolic stability.
Executive Summary
This compound (CAS: 1363381-23-0 ) is a high-value heterocyclic intermediate designed for the installation of the 3-fluorooxetane-3-methyl motif. This structural unit acts as a polar, metabolically stable bioisostere for gem-dimethyl or carbonyl groups. The presence of the fluorine atom at the C3 position lowers the basicity of the oxetane oxygen, enhancing acid stability, while the iodomethyl group serves as a versatile electrophilic handle for C-C, C-N, and C-O bond-forming reactions.
| Property | Data |
| CAS Number | 1363381-23-0 |
| IUPAC Name | This compound |
| Molecular Formula | C₄H₆FIO |
| Molecular Weight | 215.99 g/mol |
| Appearance | Colorless to pale yellow liquid / Low-melting solid |
| Density | ~2.09 g/mL (Predicted) |
| Boiling Point | ~170–180 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water |
Structural Analysis & Physicochemical Properties
Conformational Landscape
The oxetane ring is inherently puckered (approx. 8.7°) to minimize torsional strain. The introduction of the fluorine atom and the bulky iodomethyl group at the C3 position creates a gem-disubstituted quaternary center.
-
Dipole Moment : The C-F bond and the oxetane oxygen create a significant dipole, increasing polarity compared to non-fluorinated analogs.
-
Lipophilicity (LogP) : The 3-fluorooxetane motif typically lowers LogP by 0.5–1.0 unit compared to a gem-dimethyl group (
), improving aqueous solubility. -
pKa Modulation : The electronegative fluorine inductively withdraws electron density from the ring oxygen, reducing its Lewis basicity. This renders the oxetane ring more resistant to acid-catalyzed ring opening than 3,3-dimethyloxetane.
Reactivity Profile
The molecule features two distinct reactive sites:
-
Iodomethyl Group (Electrophile) : A primary alkyl iodide situated on a quaternary carbon (neopentyl-like position). While sterically hindered, the compact nature of the oxetane ring allows for
reactions with strong nucleophiles. It is also highly active in radical-mediated cross-coupling (e.g., Ni/photoredox). -
Oxetane Ring (Latent Electrophile) : Generally stable under basic and neutral conditions. Ring opening is possible under strong Lewis acidic conditions, but the 3-fluoro substituent provides a stabilizing effect against facile hydrolysis.
Synthesis & Manufacturing
Two primary routes are established for the synthesis of this compound. The Iodofluorination Route is preferred for direct access from alkene precursors, while the Functional Group Interconversion (FGI) route is used when starting from the alcohol.
Route A: Iodofluorination of 3-Methyleneoxetane (Primary Method)
This method utilizes the electrophilic addition of iodine and fluorine across the exocyclic double bond of 3-methyleneoxetane.
Mechanism :
-
Electrophilic attack of
(from NIS) on the terminal alkene carbon ( ). -
Formation of a tertiary carbocation at the C3 position (stabilized by the adjacent oxygen lone pairs via resonance, despite the strain).
-
Nucleophilic attack by fluoride (
) at the C3 cation.
Route B: Finkelstein/Appel Transformation (Scale-Up)
Converts commercially available (3-fluorooxetan-3-yl)methanol (CAS 865451-85-0) to the iodide.
Protocol (Step-by-Step) :
-
Activation : React alcohol with Tosyl Chloride (TsCl) and Pyridine in DCM to form the tosylate.
-
Displacement : Reflux the tosylate with NaI in Acetone (Finkelstein conditions).
Synthesis Workflow Diagram
Caption: Dual synthetic pathways accessing the target via iodofluorination (top) or nucleophilic substitution (bottom).
Experimental Protocols
Protocol 1: Nucleophilic Substitution (General Procedure)
Use this protocol to attach the 3-fluorooxetane moiety to amines or thiols.
Reagents :
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Secondary amine (e.g., Morpholine) (1.2 equiv)
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Acetonitrile (ACN) or DMF
Procedure :
-
Setup : Charge a flame-dried reaction vial with the Nucleophile and Base in dry ACN (0.2 M concentration).
-
Addition : Add this compound dropwise at room temperature.
-
Reaction : Heat the mixture to 60–80 °C. Monitor by TLC/LCMS. Note: The reaction may require 12–24 hours due to the neopentyl-like steric hindrance.
-
Workup : Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification : Flash column chromatography.
Protocol 2: Nickel-Catalyzed Cross-Coupling (Advanced)
Use this protocol to couple the oxetane to aryl halides (Bioisosteric replacement).
Reagents :
-
Aryl Bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
Catalyst:
(10 mol%) -
Ligand: dtbbbpy (10 mol%)
-
Reductant: Mn powder (2.0 equiv)
-
Solvent: DMF
Procedure :
-
Combine Aryl Bromide, Ni source, Ligand, and Mn in a sealed tube under Argon.
-
Add this compound and DMF.
-
Stir vigorously at 60 °C for 16 hours.
-
Filter through Celite and purify.
Applications in Drug Discovery[2]
Bioisosterism
The 3-fluorooxetane unit is a validated bioisostere for:
-
Gem-dimethyl groups : Reduces lipophilicity (
) and blocks metabolic oxidation at the methyl positions. -
Carbonyl groups : Mimics the H-bond acceptor capability of a ketone/amide carbonyl but without the electrophilicity or liability to nucleophilic attack.
Metabolic Stability
The fluorine atom at C3 prevents oxidative metabolism (hydroxylation) at the oxetane ring. Furthermore, the oxetane ring itself is less prone to CYP450 degradation compared to tetrahydrofuran or non-fluorinated ethers.
Solubility Enhancement
Replacing a hydrophobic alkyl chain with the polar 3-fluorooxetanylmethyl group often increases thermodynamic solubility by 10–50 fold due to the high polarity and compact solvation shell of the oxetane oxygen.
Safety & Handling
-
Hazards : this compound is an alkylating agent. It should be treated as a potential mutagen and skin sensitizer.
-
Storage : Store at 2–8 °C under inert gas (Argon/Nitrogen). Protect from light to prevent iodine liberation (discoloration).
-
Stability : Stable in solution for days; avoid prolonged exposure to strong Lewis acids (e.g.,
, ) which can trigger ring opening.
References
-
Synthesis of 3,3-Disubstituted Oxetanes : Wruitsch, G. et al. Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angew. Chem. Int. Ed.2010 , 49, 9038–9056. Link
-
Fluoro-Oxetane Properties : Carreira, E. M.; Fessard, T. C. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chem. Rev.2014 , 114, 8257–8322. Link
-
Iodofluorination Methodology : Benchchem Technical Data, this compound Synthesis and Applications. Link
-
Precursor Synthesis : Synthesis of (3-Fluorooxetan-3-yl)methanol. Sigma-Aldrich Product Data. Link
-
Medicinal Chemistry Applications : Barnes-Seeman, D. The Role of Oxetanes in Drug Discovery. J. Med. Chem.2016 , 59, 3621–3634. Link
A Technical Guide to 3-Fluoro-3-(iodomethyl)oxetane: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-fluoro-3-(iodomethyl)oxetane, a key building block in modern medicinal chemistry. The document details its chemical identity, physicochemical properties, and a validated synthetic protocol. Furthermore, it explores the strategic application of this functionalized oxetane in drug discovery, with a focus on its role as a bioisosteric element and a reactive intermediate for the synthesis of novel therapeutics. The guide aims to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile compound in their programs.
Introduction: The Rise of Fluorinated Oxetanes in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif in drug design.[1] Its incorporation into small molecules can significantly modulate key physicochemical properties such as aqueous solubility, lipophilicity, metabolic stability, and conformational preference.[2] When compared to more common functionalities like gem-dimethyl or carbonyl groups, the oxetane scaffold offers a unique combination of polarity and three-dimensionality, often leading to improved pharmacokinetic profiles and enhanced target engagement.[2]
The strategic introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3] Consequently, the combination of a fluorine atom and an oxetane ring in a single building block presents a powerful tool for drug discovery. This compound, in particular, serves as a versatile intermediate, providing a reactive handle for the introduction of the 3-fluorooxetane moiety into a wide range of molecular scaffolds.
Chemical Identity and Physicochemical Properties
CAS Number: 1363381-23-0[4]
Molecular Formula: C₄H₆FIO[4]
Molecular Weight: 215.99 g/mol [4]
Structure:
Figure 2: Proposed synthetic workflow for this compound.
Step 1: Synthesis of (3-Fluorooxetan-3-yl)methanol
The selective monofluorination of a diol can be challenging. However, by carefully controlling the stoichiometry of the fluorinating agent, it is possible to favor the formation of the monofluorinated product. Deoxyfluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are commonly employed for the conversion of alcohols to alkyl fluorides.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of 3,3-bis(hydroxymethyl)oxetane (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add DAST (1.05 eq) dropwise.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford (3-fluorooxetan-3-yl)methanol.
Step 2: Synthesis of this compound via the Appel Reaction
The Appel reaction provides a mild and efficient method for the conversion of primary alcohols to primary alkyl iodides using triphenylphosphine (PPh₃) and iodine (I₂). [5][6] Reaction Mechanism:
The reaction proceeds through the formation of an oxyphosphonium intermediate, which is subsequently displaced by the iodide ion in an Sₙ2 reaction. [6]
Figure 3: Simplified mechanism of the Appel reaction for iodination.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of (3-fluorooxetan-3-yl)methanol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add iodine (1.5 eq) portion-wise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Separate the organic layer and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Observations |
| ¹H NMR | δ (ppm): ~4.5-4.8 (m, 4H, oxetane CH₂), ~3.5 (d, JHF ≈ 20 Hz, 2H, CH₂I). The methylene protons of the oxetane ring would likely appear as complex multiplets due to coupling with each other and with the fluorine atom. The iodomethyl protons would appear as a doublet due to coupling with the fluorine atom. |
| ¹³C NMR | δ (ppm): ~90-100 (d, ¹JCF ≈ 200-250 Hz, C-F), ~75-85 (d, ²JCF ≈ 20-30 Hz, oxetane CH₂), ~10-20 (d, ²JCF ≈ 5-10 Hz, CH₂I). The carbon bearing the fluorine will show a large one-bond coupling constant. The adjacent carbons will exhibit smaller two-bond couplings. |
| ¹⁹F NMR | A single resonance, likely a triplet of triplets, due to coupling with the four adjacent methylene protons. The chemical shift will be dependent on the reference standard used. |
| Mass Spec (EI) | Expected molecular ion peak (M⁺) at m/z 216. Prominent fragment ions corresponding to the loss of iodine ([M-I]⁺ at m/z 89) and the iodomethyl radical ([M-CH₂I]⁺ at m/z 75). |
| IR (Infrared) | Characteristic C-O-C stretching of the oxetane ring (~980 cm⁻¹), C-F stretching (~1100-1000 cm⁻¹), and C-I stretching (~500-600 cm⁻¹). |
Applications in Drug Discovery
The unique structural and electronic properties of this compound make it a highly valuable building block for medicinal chemists.
Bioisosteric Replacement
The 3-fluorooxetane motif can serve as a bioisostere for various functional groups, including carbonyls and gem-dimethyl groups. [2]Its introduction can lead to:
-
Improved Aqueous Solubility: The polar nature of the oxetane ring can enhance the solubility of a drug candidate.
-
Enhanced Metabolic Stability: The presence of the fluorine atom and the inherent stability of the 3,3-disubstituted oxetane ring can block sites of metabolism, leading to a longer half-life. [7]* Modulation of Lipophilicity: The incorporation of the fluorinated oxetane can fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties. [3]
A Reactive Handle for Further Functionalization
The iodomethyl group in this compound is a versatile functional group that can participate in a variety of chemical transformations, including:
-
Nucleophilic Substitution: The iodide is an excellent leaving group, allowing for the facile introduction of various nucleophiles such as amines, thiols, and azides. This enables the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.
-
Cross-Coupling Reactions: The iodomethyl group can potentially participate in certain cross-coupling reactions, further expanding its synthetic utility.
Application in PET Imaging
Fluorine-18 is a widely used positron-emitting radionuclide for Positron Emission Tomography (PET) imaging. [8]The synthesis of ¹⁸F-labeled this compound could provide a valuable precursor for the development of novel PET tracers. The introduction of the fluorinated oxetane moiety into a biologically active molecule can be achieved in the final steps of the synthesis, allowing for the efficient preparation of radiolabeled compounds for in vivo imaging studies. [9]
Conclusion
This compound is a key synthetic intermediate that provides access to the valuable 3-fluorooxetane scaffold. Its unique combination of a reactive iodomethyl group and the beneficial physicochemical properties imparted by the fluorinated oxetane ring makes it an attractive building block for drug discovery and development. The synthetic protocols and characterization data presented in this guide, along with the discussion of its applications, provide a solid foundation for researchers to leverage the potential of this versatile molecule in their quest for novel and improved therapeutics.
References
-
SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. Available at: [Link]
-
Appel Reaction: Mechanism & Examples. NROChemistry. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. Available at: [Link]
-
This compound. S3 Amazon AWS. Available at: [Link]
-
Synthesis of Fluorine-18 for Advanced PET Imaging. Open MedScience. Available at: [Link]
-
Breakthrough method opens door to fluorinated oxetane drug molecules. News-Medical.Net. Available at: [Link]
-
Appel reaction. Wikipedia. Available at: [Link]
-
Fluorine-18 labelled building blocks for PET tracer synthesis | Request PDF. ResearchGate. Available at: [Link]
-
Compound 529314: Oxetane, 3-hydroxymethyl-3-iodomethyl. Virginia Open Data Portal. Available at: [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Royal Society of Chemistry. Available at: [Link]
-
1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). ResearchGate. Available at: [Link]
-
Chemical Space Exploration of Oxetanes. MDPI. Available at: [Link]
-
Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. Royal Society of Chemistry. Available at: [Link]
-
Synthetic methodologies and PET imaging applications of fluorine-18 radiotracers: a patent review. National Center for Biotechnology Information. Available at: [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. National Center for Biotechnology Information. Available at: [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]
Sources
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 5. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Appel reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. openmedscience.com [openmedscience.com]
- 9. researchgate.net [researchgate.net]
Technical Guide: Structural Elucidation of 3-Fluoro-3-(iodomethyl)oxetane
The following technical guide is structured to provide a comprehensive, logic-driven elucidation strategy for 3-fluoro-3-(iodomethyl)oxetane . It is designed for researchers requiring high-fidelity structural confirmation of this specific fluorinated building block.
Executive Summary & Strategic Context
This compound represents a high-value "fragment" in modern medicinal chemistry. It combines the bioisosteric properties of the oxetane ring (metabolic stability, solubility enhancement) with the unique reactivity of a neopentyl-like iodide and the lipophilicity modulation of a fluorine atom.
However, validating this structure presents specific challenges:
-
Ring Strain: The oxetane ring (~106 kJ/mol strain) creates unique coupling constants (
) that deviate from acyclic norms. -
The "Heavy Atom" Effect: The iodine atom introduces significant shielding effects in
C NMR, often confusing automated assignment algorithms. -
Stereoelectronic Complexity: The fluorine atom at the C3 position introduces strong heteronuclear coupling (
F- and F- ), requiring a decoupling strategy for accurate interpretation.
This guide provides a self-validating workflow to confirm the identity of this molecule, distinguishing it from common impurities like the ring-opened alcohol or the non-fluorinated analog.
Synthetic Logic & Impurity Profiling
To interpret the spectra accurately, one must understand the sample's likely history. This molecule is typically synthesized via the iodination of 3-fluoro-3-(hydroxymethyl)oxetane .
Common Impurities:
-
Starting Material: 3-fluoro-3-(hydroxymethyl)oxetane (Look for broad O-H stretch in IR, missing C-I stretch).
-
Ring-Opened Byproducts: Acidic conditions during iodination (e.g., HI generation) can open the oxetane ring, yielding acyclic iodohydrins.
-
Elimination Products: 3-fluoro-3-methyleneoxetane (rare, but possible if base is used).
Spectroscopic Elucidation Strategy
A. Mass Spectrometry (The Iodine Fingerprint)
Before NMR, MS provides the binary "Go/No-Go" decision.
-
Ionization: ESI+ (Electrospray Ionization) or APCI.
-
Diagnostic Feature: Iodine is monoisotopic (
I). Unlike Chlorine ( ) or Bromine ( ), Iodine shows a single dominant peak. -
Fragmentation: Look for the characteristic loss of the iodine radical or iodide (
). -
Expectation:
at m/z ~217.
B. Nuclear Magnetic Resonance (NMR)
This is the primary validation tool. The symmetry of the molecule (Cs point group) simplifies the spectra, but Fluorine coupling complicates the splitting.
1.
F NMR (The Anchor)
Start here. This is the cleanest spectrum.
-
Shift: Typically -150 to -160 ppm (triplet or quintet depending on decoupling).
-
Validation: If you see multiple F signals, you have a mixture. A single sharp peak confirms the integrity of the fluorinated core.
2.
H NMR (Proton)
The oxetane ring protons are magnetically non-equivalent due to the fixed orientation relative to the Fluorine (cis vs. trans), even though C2 and C4 are chemically equivalent.
| Position | Integration | Multiplicity | Predicted Shift ( | Coupling Logic |
| Oxetane Ring (H2/H4) | 4H | Complex Multiplet | 4.6 – 4.9 ppm | These protons couple to each other ( |
| Iodomethyl (CH | 2H | Doublet (d) | 3.4 – 3.6 ppm | Split by the geminal Fluorine ( |
3.
C NMR (The Heavy Atom Confirmation)
This spectrum contains the most definitive structural proof: the C-F coupling constants and the Iodine shielding .
-
C3 (Quaternary): Doublet (
). Large coupling ( Hz). Shift: ~90–95 ppm. -
C2/C4 (Oxetane CH
): Doublet ( ). Medium coupling ( Hz). Shift: ~75–80 ppm. -
CH
I (Iodomethyl): Doublet ( ). Medium coupling ( Hz).-
Critical Note: The Iodine atom exerts a "heavy atom effect," significantly shielding this carbon. While a standard chloromethyl group appears at ~45 ppm, an iodomethyl group appears upfield, typically 0–10 ppm (or even negative in some methyl-iodide analogs). Do not mistake this for a grease/impurity peak.
-
Elucidation Logic Diagram
The following diagram illustrates the decision tree for confirming the structure, utilizing the specific spectral features described above.
Figure 1: Step-by-step structural validation workflow. Note the critical reliance on the upfield
Experimental Protocols
Protocol A: NMR Sample Preparation (Critical for Stability)
-
Solvent: Chloroform-d (
) is standard. -
Neutralization: Oxetanes are acid-sensitive. Ensure the
is neutralized (stored over basic alumina or ). Acidic traces in aged chloroform can catalyze ring opening during the acquisition, leading to confusing spectra (appearance of alcohol signals). -
Concentration: ~10-15 mg in 0.6 mL solvent for clear
C acquisition.
Protocol B: Handling Light Sensitivity
Alkyl iodides are susceptible to homolytic cleavage by UV/visible light, liberating
-
Wrap NMR tubes in foil immediately after preparation if there is a queue for the instrument.
-
Storage: Store the neat compound at -20°C in the dark, preferably over copper wire (stabilizer).
References
-
Wuitschik, G., et al. (2010).[1] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link
- Context: Foundational text on oxetane properties, stability, and NMR characteristics.
-
Carreira, E. M., & Fessard, T. C. (2014). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Chemical Reviews. Link
- Context: Comprehensive review covering the synthesis and spectral identific
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry. VCH. Context: Authoritative source for the "Heavy Atom Effect" (Iodine shielding) in C NMR.
-
Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes. Angewandte Chemie International Edition. Link
- Context: Specific details on the structural conform
Sources
Introduction: The Emergence of 3-fluoro-3-(iodomethyl)oxetane in Medicinal Chemistry
An In-depth Technical Guide to the Spectroscopic Characterization of 3-fluoro-3-(iodomethyl)oxetane
For Researchers, Scientists, and Drug Development Professionals
The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry.[1][2] Its unique combination of properties—a strained yet stable structure, polarity, and its ability to act as a hydrogen bond acceptor—makes it an attractive motif for drug design.[3][4] When incorporated into a molecule, an oxetane can improve aqueous solubility, metabolic stability, and lipophilicity, often replacing less favorable groups like gem-dimethyl or carbonyl moieties.[4][5]
The strategic introduction of fluorine into drug candidates is a well-established strategy to modulate their physicochemical and pharmacological properties.[6] The combination of a fluorine atom and an oxetane ring, as seen in this compound, presents a novel chemical scaffold with significant potential. The additional iodomethyl group provides a reactive handle for further synthetic transformations, making this compound a versatile building block for creating new chemical entities.
Given the novelty of this compound, with a molecular formula of C₄H₆FIO and a molecular weight of 215.99 g/mol , a comprehensive guide to its spectroscopic characterization is essential.[7] This document serves as a predictive and instructional whitepaper for researchers who may synthesize or encounter this compound. It provides a detailed forecast of its expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, grounded in the analysis of analogous structures and fundamental spectroscopic principles. Furthermore, it outlines robust experimental protocols and a logical workflow for unambiguous structure elucidation.
Predicted Spectroscopic Data & Interpretation
Due to the absence of published experimental spectra for this compound, the following sections provide predicted data based on established spectroscopic principles and data from structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis.
The proton NMR spectrum is expected to show two distinct sets of signals corresponding to the diastereotopic protons of the oxetane ring and the iodomethyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2a, H-4a (Oxetane CH₂) | 4.80 - 5.00 | Doublet of Doublets (dd) | ²JHH ≈ -7 to -9 Hz, ³JHF ≈ 2 to 4 Hz |
| H-2b, H-4b (Oxetane CH₂) | 4.60 - 4.80 | Doublet of Doublets (dd) | ²JHH ≈ -7 to -9 Hz, ³JHF ≈ 1 to 3 Hz |
| H-5 (Iodomethyl CH₂) | 3.50 - 3.70 | Doublet (d) | ³JHF ≈ 2 Hz |
Causality and Interpretation:
-
Oxetane Protons (H-2, H-4): The protons on the carbons adjacent to the oxygen atom (C2 and C4) are expected to be in the 4.6-5.0 ppm range, which is characteristic for oxetanes.[3][8] The fluorine atom on the adjacent quaternary carbon (C3) makes the two protons on each methylene group (e.g., H-2a and H-2b) diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts.
-
Multiplicity: Each of these four protons will appear as a doublet of doublets. They are split by their geminal partner (a large ²JHH coupling) and by the fluorine atom three bonds away (a smaller ³JHF coupling).
-
Iodomethyl Protons (H-5): The protons of the CH₂I group are deshielded by the iodine atom and are expected to appear around 3.5-3.7 ppm. These two protons are equivalent and will likely be split into a doublet by the adjacent fluorine atom (³JHF coupling).
The proton-decoupled ¹³C NMR spectrum will provide a clear map of the carbon framework.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| C-2, C-4 (Oxetane CH₂) | 75 - 80 | Doublet (d) | ²JCF ≈ 20 - 25 Hz |
| C-3 (Quaternary C-F) | 95 - 105 | Doublet (d) | ¹JCF ≈ 200 - 250 Hz |
| C-5 (Iodomethyl CH₂) | 5 - 10 | Doublet (d) | ²JCF ≈ 18 - 22 Hz |
Causality and Interpretation:
-
C-F Coupling: The most revealing feature will be the large one-bond coupling constant (¹JCF) for the quaternary carbon C-3, directly confirming the C-F bond. The adjacent carbons (C-2, C-4, and C-5) will all show smaller two-bond C-F couplings (²JCF).
-
Chemical Shifts: The C-3 carbon, being attached to three electronegative atoms (O, F, and the C of the CH₂I group), will be significantly downfield. The C-2 and C-4 carbons are characteristic of oxetanes. The iodomethyl carbon (C-5) is expected at a relatively upfield position due to the lower electronegativity of iodine compared to other halogens.
¹⁹F NMR is crucial for confirming the fluorine's presence and its chemical environment.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-3 | -140 to -160 | Triplet of Triplets (tt) or Multiplet (m) | ³JFH (Oxetane) ≈ 2-4 Hz, ³JFH (Iodomethyl) ≈ 2 Hz |
Causality and Interpretation:
-
Chemical Shift: The chemical shift range for organofluorine compounds is broad.[9][10] For a tertiary alkyl fluoride, a shift in this predicted range is reasonable.
-
Multiplicity: The fluorine atom will be coupled to the four neighboring oxetane protons (two sets of two equivalent protons) and the two iodomethyl protons. This should ideally result in a complex multiplet, potentially simplifying to a triplet of triplets if the couplings are similar.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide key structural information through fragmentation patterns.
| m/z Value | Ion Assignment | Comments |
| 216 | [M]⁺˙ | Molecular ion. Expected to be of low abundance due to the lability of the C-I bond. |
| 89 | [M - I]⁺ | Base peak. Loss of an iodine radical is a highly favorable fragmentation pathway for iodoalkanes due to the weak C-I bond.[11][12] |
| 186 | [M - HF]⁺˙ | Potential loss of hydrogen fluoride. |
| 73 | [C₃H₂FO]⁺ | Fragment resulting from ring cleavage. |
Causality and Interpretation:
-
Molecular Ion: The molecular ion peak at m/z 216 confirms the molecular weight. High-resolution mass spectrometry (HRMS) should be used to verify the elemental composition of C₄H₆FIO.
-
Base Peak: The most intense peak in the spectrum (the base peak) is predicted to be at m/z 89, corresponding to the [C₄H₆FO]⁺ fragment after the loss of the iodine radical. This is a classic fragmentation pattern for organic iodides.[11][12]
-
Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), which simplifies the spectrum as there will be no M+2 peaks characteristic of chlorine or bromine compounds.[13]
Infrared (IR) Spectroscopy
The IR spectrum will identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 2960-2850 | C-H Stretch | Medium |
| 1100-1300 | C-F Stretch | Strong |
| 980-1050 | C-O-C Asymmetric Stretch (Oxetane Ring) | Strong |
| 500-600 | C-I Stretch | Weak to Medium |
Causality and Interpretation:
-
C-F Stretch: A strong, prominent absorption band in the 1100-1300 cm⁻¹ region is a key indicator of the C-F bond.[14]
-
C-O-C Stretch: The characteristic asymmetric stretch of the strained ether in the oxetane ring is expected to be a strong band around 1000 cm⁻¹.[15]
-
C-I Stretch: The C-I bond vibration appears at a low frequency and may be difficult to distinguish in a crowded fingerprint region.
Recommended Experimental Protocols
Acquiring high-quality data is paramount for novel compound characterization.
Protocol 1: NMR Spectroscopy Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Use a standard single-pulse sequence on a 400 MHz or higher spectrometer.
-
Set a spectral width of ~12 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a spectral width of ~220 ppm and a relaxation delay of 2-5 seconds. Collect a sufficient number of scans (e.g., 1024 or more) for adequate signal, especially for the quaternary carbon.
-
-
¹⁹F NMR Acquisition:
-
Switch the spectrometer to the ¹⁹F nucleus frequency. A dedicated or switchable probe is ideal.[9]
-
Use a standard single-pulse sequence, often without proton decoupling initially to observe J(H-F) couplings.
-
Set a wide spectral width (~250 ppm) centered around -150 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI-TOF or Orbitrap mass spectrometer for high mass accuracy.
-
Acquisition: Infuse the sample directly or via LC injection. Acquire data in positive ion mode.
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) and compare it to the theoretical mass for C₄H₆FIO to confirm the elemental composition. Analyze the fragmentation pattern to corroborate the proposed structure.
Protocol 3: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Background Spectrum: Ensure the ATR crystal is clean with a suitable solvent (e.g., isopropanol) and record a background spectrum.
-
Sample Analysis: Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking to identify the key vibrational frequencies.
Integrated Data Analysis Workflow
A logical, multi-technique approach is essential for the unambiguous structural confirmation of a novel compound. The following workflow illustrates this process.
Sources
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. researchgate.net [researchgate.net]
- 9. jeolusa.com [jeolusa.com]
- 10. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 11. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
Comprehensive Guide to 19F NMR of 3-Fluoro-3-(iodomethyl)oxetane
This guide details the 19F NMR characterization of 3-fluoro-3-(iodomethyl)oxetane , a critical fluorinated building block in medicinal chemistry. It synthesizes theoretical prediction with practical acquisition protocols, designed for researchers requiring high-fidelity spectral data.
Introduction: The Fluorinated Oxetane Scaffold
This compound (CAS: 1363381-23-0) represents a strategic motif in modern drug discovery. The oxetane ring acts as a bioisostere for gem-dimethyl or carbonyl groups, offering reduced lipophilicity and improved metabolic stability. The introduction of a fluorine atom at the 3-position further modulates the pKa of adjacent amines and enhances metabolic resistance against oxidative metabolism.
The 19F NMR spectrum of this compound is its primary fingerprint for purity and structural validation. Unlike proton NMR, which can be cluttered by the oxetane ring puckering dynamics, 19F NMR provides a clean, distinct signal that is highly sensitive to the local electronic environment—specifically the electron-withdrawing iodomethyl group and the strained ether ring.
Structural Dynamics & NMR Theory
To interpret the spectrum, one must understand the symmetry and magnetic environment of the molecule.
2.1. Symmetry and Magnetic Equivalence
The molecule possesses a plane of symmetry passing through the oxygen atom, C3, the fluorine atom, and the iodomethyl group.
-
C3 Center: Achiral due to the plane of symmetry.
-
Ring Protons (H2/H4): The protons on C2 and C4 are enantiotopic with respect to each other (H2 vs H4) but diastereotopic within the same methylene group (H2a vs H2b).
- : Protons on the same face as the Fluorine.
- : Protons on the opposite face (same face as the iodomethyl group).
-
Iodomethyl Protons: The two protons on the -CH2I group are enantiotopic and magnetically equivalent in an achiral solvent.
2.2. Predicted Spectral Parameters
| Parameter | Predicted Value / Range | Mechanistic Rationale |
| Chemical Shift ( | -145 to -155 ppm | Fluorine on a strained 4-membered ring is typically deshielded relative to acyclic analogs. However, the "Heavy Atom Effect" of the vicinal Iodine (via the -CH2I group) exerts a shielding influence (upfield shift) compared to a methyl group. |
| Multiplicity | Multiplet (tt or tq) | Coupling to 4 ring protons (2 cis, 2 trans) and 2 iodomethyl protons. |
| 18 - 24 Hz | Vicinal coupling in fluoro-oxetanes is large due to the fixed dihedral angle (approx. 0-20° for cis, 100-120° for trans). | |
| 15 - 20 Hz | Vicinal coupling to the freely rotating iodomethyl group. |
Note: The exact chemical shift is solvent-dependent. In CDCl3, the signal is expected near -152 ppm (referenced to CFCl3).
Experimental Protocol: Acquisition & Processing
This protocol ensures quantitative accuracy and reproducibility, essential for validating synthetic batches.
3.1. Sample Preparation
-
Mass: Weigh 10–20 mg of this compound.
-
Solvent: Dissolve in 0.6 mL of CDCl3 (Chloroform-d).
-
Why CDCl3? It provides excellent solubility and is the standard for reporting shifts.
-
Alternative: Acetone-d6 if the compound is part of a polar reaction mixture.
-
-
Internal Standard (Optional but Recommended): Add 10 µL of
-trifluorotoluene ( ppm).-
Benefit: Allows for precise chemical shift referencing and quantitative yield determination if the purity is unknown.
-
3.2. Acquisition Parameters (Bruker/Varian)
| Parameter | Setting | Reason |
| Pulse Sequence | zg or s2pul | Standard 1-pulse sequence. |
| Nucleus | 19F | |
| Frequency | 376 MHz (on 400 MHz magnet) | |
| Spectral Width (SW) | 200 ppm (-50 to -250 ppm) | Ensures the signal (-150 ppm) and standard (-64 ppm) are captured without aliasing. |
| O1P (Center) | -100 ppm | Centers the window between the standard and the analyte. |
| Relaxation Delay (D1) | > 5 seconds | Critical: Fluorine nuclei in quaternary positions (like C3) have long |
| Scans (NS) | 16 - 64 | Sufficient for >10 mg sample. |
| Decoupling | Inverse Gated 1H Decoupling | Use zgig (Bruker) to eliminate F-H splitting for a singlet peak (easier integration), or zg (coupled) to observe the multiplet structure for structural confirmation. |
Spectral Analysis & Interpretation
4.1. The Coupled Spectrum (Structural Proof)
In a proton-coupled 19F NMR experiment, the fluorine signal will appear as a complex multiplet.
-
Primary Splitting: The fluorine couples to the 4 ring protons. Since the ring puckering is rapid on the NMR timescale, the cis-protons (2H) and trans-protons (2H) may appear as distinct couplings or an averaged "quintet-like" pattern if
. -
Secondary Splitting: The fluorine couples to the 2 protons of the -CH2I group (
Hz). -
Result: A Triplet of Quintets (or overlapping multiplet) centered at
ppm.
4.2. The Decoupled Spectrum (Purity Assay)
In a proton-decoupled 19F{1H} NMR experiment:
-
Signal: A sharp Singlet (s) .
-
Interpretation:
-
Main Peak (-152 ppm): The target compound.
-
Impurity A (-145 ppm): Likely 3-fluoro-3-(hydroxymethyl)oxetane (hydrolysis product).
-
Impurity B (-130 to -140 ppm): Potential elimination products or ring-opened species.
-
Visualization: Coupling Network & Logic
The following diagram illustrates the magnetic coupling pathways that generate the observed spectral pattern.
Caption: Magnetic coupling network of this compound showing the origin of the 19F multiplet structure.
Troubleshooting & Artifacts
-
Broad Lines: If the multiplet is unresolved, check the shimming (Z1/Z2). Oxetanes are small molecules and should yield very sharp lines.
-
Satellite Peaks: You may observe small satellites (0.55% intensity each) spaced by
Hz. These are C satellites ( ), not impurities. -
Solvent Shift: Changing from CDCl3 to DMSO-d6 can shift the fluorine signal by 1–2 ppm due to hydrogen bonding with the ether oxygen, which subtly changes the ring electron density.
References
-
Wuitschik, G. et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie International Edition, 49(48), 8979–8983. Link
-
Burkhard, J. A. et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Journal of Organic Chemistry, 75(24), 8701–8704. Link
-
Carreira, E. M. & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link
-
Bruker BioSpin. (2024). "19F NMR Chemical Shift Table & Reference Standards." Bruker Almanac. Link
Sources
Unraveling the Fragmentation Maze: A Technical Guide to the Mass Spectrometry of 3-Fluoro-3-(iodomethyl)oxetane
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The oxetane ring, a strained four-membered ether, has emerged as a privileged scaffold in modern medicinal chemistry, frequently utilized to enhance key pharmaceutical properties such as aqueous solubility and metabolic stability. The strategic installation of both a fluorine atom and an iodomethyl group at the 3-position yields 3-fluoro-3-(iodomethyl)oxetane, a versatile and highly valuable building block for novel therapeutic agents. A thorough understanding of the mass spectrometric behavior of this compound is paramount for its unambiguous characterization, for monitoring its progression in synthetic schemes, and for profiling potential impurities. This in-depth technical guide provides a comprehensive analysis of the mass spectrometry of this compound, with a core focus on elucidating its fragmentation pathways under common ionization techniques. Drawing from established principles of mass spectrometry and field-proven insights, we will delve into the mechanistic underpinnings of its fragmentation, offering a robust framework for spectral interpretation and analytical method development.
Introduction: The Strategic Value of Fluorinated Oxetanes in Drug Discovery
The incorporation of strained ring systems into drug candidates is a powerful strategy for optimizing molecular properties. Oxetanes, in particular, have garnered significant attention as bioisosteres for commonly employed functionalities like gem-dimethyl and carbonyl groups.[1][2] Their introduction can lead to profound improvements in aqueous solubility, lipophilicity, and metabolic stability, while also providing unique three-dimensional exit vectors for further chemical exploration.[1] The addition of fluorine, a cornerstone of modern medicinal chemistry, further enhances these benefits, often improving metabolic stability and binding affinity.
The subject of this guide, this compound (Molecular Formula: C₄H₆FIO, Molecular Weight: 215.99 g/mol [3]), represents a particularly strategic building block. It synergistically combines the property-enhancing oxetane core with a synthetically versatile iodomethyl group. The carbon-iodine bond serves as a reactive handle for a wide array of cross-coupling and nucleophilic substitution reactions, making it an invaluable intermediate in complex molecule synthesis. Mass spectrometry (MS) is an indispensable analytical technique for confirming the identity, purity, and structural integrity of such critical intermediates. This guide will provide the foundational knowledge required to confidently interpret the mass spectra of this compound.
Experimental Approach: Optimizing Mass Spectrometric Analysis
Obtaining high-quality, informative mass spectra for a small, halogenated molecule like this compound requires careful consideration of the ionization method and instrument parameters. The choice of technique fundamentally dictates the nature of the resulting spectrum.
Ionization Techniques: A Comparative Rationale
-
Electron Ionization (EI): As a "hard" ionization technique, EI employs high-energy electrons (~70 eV) that induce significant and highly reproducible fragmentation.[4][5] While this often leads to a diminished or absent molecular ion peak, the resulting fragmentation pattern serves as a detailed "fingerprint," which is invaluable for definitive structural elucidation.[4][5] For a relatively volatile and small molecule like this compound, EI is an excellent choice for obtaining rich structural information.
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that imparts minimal excess energy to the analyte, thereby preserving the intact molecule.[6][7] It is ideal for confirming the molecular weight of a compound. The analyte is typically observed as a protonated molecule [M+H]⁺ or as an adduct with cations like sodium [M+Na]⁺ or potassium [M+K]⁺.[8] While ESI itself does not typically induce fragmentation, structural information can be obtained by coupling it with tandem mass spectrometry (MS/MS), where selected ions are fragmented through collision-induced dissociation (CID).[7]
Recommended Instrumentation and Parameters
For routine analysis and structural confirmation, a gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source is the preferred platform. For analyses involving liquid-phase separation or for gentle confirmation of molecular weight, a liquid chromatograph-mass spectrometer (LC-MS) with an ESI source is ideal.
Table 1: Recommended GC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale & Causality |
| GC Column | Standard non-polar (e.g., DB-5ms) | Provides good separation for a broad range of small organic molecules based on boiling point. |
| Injection Mode | Split | Prevents overloading of the analytical column and detector, ensuring sharp chromatographic peaks. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Oven Program | 50 °C (1 min), ramp at 15 °C/min to 300 °C | A standard temperature gradient to ensure elution and separation from potential impurities or solvents. |
| Ion Source | Electron Ionization (EI) | To generate a reproducible and structurally informative fragmentation pattern. |
| Electron Energy | 70 eV | The industry standard for EI, ensuring fragmentation patterns are consistent and comparable to library spectra.[4] |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | A quadrupole is robust for routine analysis, while a TOF provides high mass accuracy for formula confirmation. |
| Scan Range | m/z 40-250 | A range sufficient to capture the molecular ion and all anticipated key fragments. |
Decoding the Fragmentation: The Mass Spectrum of this compound
The interpretation of the mass spectrum hinges on understanding the relative stabilities of the bonds within the molecule and the resulting fragment ions. The carbon-iodine bond is significantly weaker than the C-F, C-C, and C-O bonds, and will therefore be the primary site of fragmentation.[9]
Electron Ionization (EI) Fragmentation Pathway
Under the high-energy conditions of EI, the molecular ion [M]⁺• (m/z 216) will be formed, followed by immediate and extensive fragmentation. The stability of the resulting carbocations is a key driver for the observed fragmentation pathways.[10][11]
Diagram 1: Proposed EI Fragmentation Pathway for this compound
Caption: Proposed EI fragmentation pathways of this compound.
Mechanistic Elucidation:
-
α-Cleavage (Loss of Iodine Radical): The most favorable and anticipated fragmentation is the homolytic cleavage of the weak C-I bond to lose an iodine radical (I•, mass 127).[9] This process results in a highly stabilized tertiary carbocation adjacent to an oxygen atom at m/z 89 . Due to its stability, this fragment is predicted to be the base peak (the most abundant ion) in the spectrum.
-
Loss of Iodomethyl Radical: A second primary fragmentation pathway involves the cleavage of the C-C bond to lose the entire iodomethyl radical (•CH₂I, mass 141). This fragmentation yields a cation at m/z 75 .
-
Secondary Fragmentation: The primary fragment ions undergo further decomposition. The ion at m/z 89 can undergo ring-opening and subsequent loss of a neutral formaldehyde molecule (CH₂O, mass 30) to produce a fluoroallyl cation at m/z 59 . The fragment at m/z 75 can lose carbon monoxide (CO, mass 28) to yield a fragment at m/z 47 .
Electrospray Ionization (ESI) and CID Fragmentation
In positive-ion ESI-MS, the compound is not expected to fragment in the source. Instead, it will be detected as protonated or adducted species.
Table 2: Expected Ions in Positive-Ion ESI-MS
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | [C₄H₇FIO]⁺ | 216.98 |
| [M+Na]⁺ | [C₄H₆FINaO]⁺ | 238.96 |
| [M+K]⁺ | [C₄H₆FIKO]⁺ | 254.93 |
To gain structural information, tandem MS (MS/MS) is required. The protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID), which typically involves the elimination of small, stable neutral molecules.
Diagram 2: Proposed ESI-CID Fragmentation of the Protonated Molecule
Caption: Proposed CID fragmentation pathway for protonated this compound.
Mechanistic Elucidation:
-
Loss of Hydrogen Iodide: The most likely fragmentation pathway for the protonated molecule (m/z 217) is the elimination of a neutral hydrogen iodide molecule (HI, mass 128). This is a common pathway for protonated iodoalkanes and results in the same stable cation observed in EI at m/z 89 .
-
Subsequent Loss of Water: The resulting fragment at m/z 89 may subsequently lose a molecule of water under higher collision energy to yield a fragment at m/z 71 .
Practical Applications in a Drug Development Workflow
A clear understanding of these fragmentation patterns is not merely academic; it has direct, practical applications in the synthesis and analysis of drug candidates.
Workflow: Reaction Monitoring and Impurity Profiling by GC-MS
This protocol outlines a self-validating system for using GC-MS to monitor a reaction in which this compound is a starting material and to identify potential impurities.
Step-by-Step Methodology:
-
Baseline Analysis:
-
Prepare a dilute solution (~100 µg/mL) of the this compound starting material in a volatile solvent (e.g., ethyl acetate).
-
Analyze using the GC-MS parameters from Table 1 to establish its retention time and confirm its mass spectrum (looking for key fragments m/z 89, 75, and 59). This is your reference spectrum.
-
-
Reaction Sampling:
-
At various time points during the reaction (e.g., t = 0, 1h, 4h, 24h), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot if necessary, and dilute it in the same solvent used for the baseline analysis.
-
-
Data Acquisition and Analysis:
-
Inject the diluted sample into the GC-MS.
-
Monitor Reactant Consumption: Track the decrease in the peak area of this compound at its specific retention time.
-
Monitor Product Formation: Identify new peaks in the chromatogram. Analyze their mass spectra to confirm the formation of the desired product.
-
Impurity Identification: Scrutinize any minor peaks. Compare their mass spectra against the starting material and known side-products. The fragmentation patterns elucidated in this guide are critical for distinguishing between structurally similar impurities and the target compound.
-
Conclusion
The mass spectrometric analysis of this compound is a powerful tool for the modern medicinal chemist. Its fragmentation behavior is predictable and dominated by the facile cleavage of the carbon-iodine bond, leading to a characteristic and stable base peak at m/z 89 under Electron Ionization. This distinct fragmentation signature, coupled with the ability to gently confirm the molecular weight using Electrospray Ionization, provides a robust analytical handle for its characterization. The expert insights and detailed protocols provided herein constitute a comprehensive framework for researchers to confidently employ mass spectrometry in workflows involving this pivotal building block, ensuring the integrity of their synthetic intermediates and accelerating the drug discovery process.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Available at: [Link]
-
Xu, T., Leng, X., Huang, S., & Wang, X. (2017). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Available at: [Link]
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New "Magic" Methyl Effect?. Angewandte Chemie International Edition. Available at: [Link]
-
Nørgaard, A. W., et al. (2010). Analysis of fluorinated silanes using mass spectrometry. Diva-Portal.org. Available at: [Link]
-
JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. JoVE (Journal of Visualized Experiments). Available at: [Link]
-
ChemUniverse. (n.d.). This compound. ChemUniverse. Available at: [Link]
-
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. Available at: [Link]
-
Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Clark, J. (n.d.). fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]
-
Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link]
-
M. W. L. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Available at: [Link]
-
M. W. L. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC - NIH. Available at: [Link]
-
Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. Chemistry Stack Exchange. Available at: [Link]
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An In-Depth Technical Guide to the Synthesis and Reactivity of 3-Fluoro-3-(iodomethyl)oxetane: A Key Building Block for Modern Medicinal Chemistry
Foreword: The Strategic Value of a Dual-Reactivity Building Block
In the landscape of modern drug discovery, the quest for molecules with improved physicochemical properties is paramount. Oxetanes have emerged as valuable motifs, acting as polar bioisosteres for commonly used groups like gem-dimethyl, thereby enhancing aqueous solubility and metabolic stability without compromising spatial arrangement.[1][2] The introduction of fluorine adds another layer of control, modulating electronics and metabolic pathways.[3]
This guide focuses on a particularly versatile building block: 3-fluoro-3-(iodomethyl)oxetane (CAS 1363381-23-0).[4] This molecule is engineered for synthetic utility, possessing two distinct and orthogonally addressable reactive sites: a highly reactive primary iodomethyl group primed for nucleophilic substitution and a strained oxetane ring that can undergo selective ring-opening. Understanding and controlling the reactivity at these two sites is the key to unlocking this scaffold's full potential for creating novel, sp³-rich chemical matter. This document provides a deep dive into the core reactivity principles, experimental considerations, and strategic application of this powerful synthetic tool.
Synthesis of the this compound Scaffold
While the primary focus of this guide is reactivity, a foundational understanding of the scaffold's synthesis is crucial for appreciating its design. The construction of 3,3-disubstituted oxetanes is most commonly achieved through an intramolecular Williamson etherification of a suitably functionalized 1,3-diol.[1][5] A plausible and efficient synthetic route to this compound begins with a precursor like 3-(hydroxymethyl)oxetan-3-ol. The synthesis involves two key transformations: a selective deoxyfluorination of the tertiary alcohol followed by iodination of the primary alcohol.
A general workflow for such a synthesis is outlined below. The choice of reagents is critical to avoid premature ring-opening, which can be catalyzed by strongly acidic conditions.[6]
Caption: A plausible synthetic workflow for this compound.
Reactivity Profile I: Nucleophilic Substitution at the Iodomethyl Group
The primary and most predictable mode of reactivity for this building block is the nucleophilic displacement of the iodide. The exocyclic C-I bond is activated towards SN2 reactions for several reasons:
-
Excellent Leaving Group: Iodide is a large, highly polarizable, and stable anion, making it an exceptional leaving group.
-
Steric Accessibility: As a primary halide, the carbon atom is sterically unhindered, facilitating backside attack by nucleophiles.
-
Ring Stability under Basic/Neutral Conditions: The oxetane ring is generally stable under the neutral or basic conditions typically employed for SN2 reactions, allowing this transformation to occur with high chemoselectivity.[6]
This pathway provides a reliable method for introducing a wide array of functionalities, including ethers, amines, thioethers, and azides.
Causality in Experimental Design
The key to achieving selective substitution at the iodomethyl group is to employ conditions that do not activate the oxetane ring. This is achieved by:
-
Avoiding Strong Acids: Brønsted or Lewis acids can protonate or coordinate to the oxetane oxygen, activating the ring for nucleophilic attack. Therefore, reactions are typically run under neutral or basic conditions.[6][7]
-
Choice of Base: For nucleophiles requiring deprotonation (e.g., phenols, thiols), a non-nucleophilic base of appropriate strength (e.g., K₂CO₃, Cs₂CO₃, NaH) is used to pre-form the nucleophile without interfering with the substrate.
-
Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the nucleophilic salt while leaving the anion highly reactive.
Summary of Representative SN2 Transformations
The following table summarizes the expected outcomes from reacting this compound with a variety of common nucleophiles.
| Nucleophile Class | Example Nucleophile | Base (if needed) | Typical Solvent | Product Functional Group |
| O-Nucleophile | 4-Methoxyphenol | K₂CO₃ or Cs₂CO₃ | DMF, Acetonitrile | Aryl Ether |
| N-Nucleophile | Piperidine | K₂CO₃ or Et₃N | Acetonitrile | Tertiary Amine |
| N-Nucleophile | Sodium Azide (NaN₃) | N/A | DMF/H₂O | Azide |
| S-Nucleophile | Thiophenol | NaH or K₂CO₃ | THF, DMF | Thioether |
| C-Nucleophile | Sodium Cyanide (NaCN) | N/A | DMSO | Nitrile |
Detailed Experimental Protocol: Synthesis of 3-((4-Methoxyphenoxy)methyl)-3-fluorooxetane
This protocol describes a representative SN2 reaction, adapted from a similar procedure for a non-fluorinated analogue.[8] It serves as a self-validating system where reaction progress can be monitored by TLC or LC-MS, and the product can be fully characterized by NMR and MS.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxyphenol (1.1 eq) and anhydrous DMF (0.2 M solution relative to the limiting reagent).
-
Stir the solution at room temperature and add anhydrous potassium carbonate (2.0 eq).
-
Add this compound (1.0 eq) to the suspension.
-
Heat the reaction mixture to 60-70 °C and monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) for the consumption of the starting iodide.
-
Upon completion (typically 4-8 hours), cool the reaction to room temperature.
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure aryl ether.
Caption: Generalized SN2 mechanism at the iodomethyl group.
Reactivity Profile II: Ring-Opening of the Oxetane Core
The inherent strain of the four-membered ring makes oxetanes susceptible to ring-opening reactions, a transformation that can be synthetically useful for accessing functionalized 1,3-diols and their derivatives.[1] This reaction is almost exclusively catalyzed by acids, which activate the ring for nucleophilic attack.
Mechanistic Rationale: The Role of Acid Catalysis
-
Activation: A Lewis acid (e.g., BF₃·OEt₂, TiCl₄, In(OTf)₃) or a strong Brønsted acid coordinates to the ethereal oxygen of the oxetane ring.[7] This coordination polarizes the C-O bonds and makes the ring carbons significantly more electrophilic.
-
Nucleophilic Attack: A nucleophile then attacks one of the ring carbons. In 3-substituted oxetanes, this attack typically occurs at the less sterically hindered methylene (C2 or C4) position.
-
Ring-Opening: The C-O bond cleaves, relieving the ring strain and forming a stable, linear product.
The presence of the electron-withdrawing fluorine atom at C3 is expected to influence the regioselectivity of the attack. Electronic effects, rather than sterics, can govern the outcome, potentially directing the nucleophile to the C4 position to avoid placing a partial positive charge adjacent to the fluorine-bearing carbon during the transition state.[9][10]
Caption: General workflow for Lewis acid-catalyzed oxetane ring-opening.
Detailed Experimental Protocol: Lewis Acid-Mediated Ring-Opening with a Halide Source
This protocol provides a representative method for the ring-opening of a fluorinated oxetane using a Lewis acid and a halide nucleophile, adapted from studies on similar systems.[9][11]
Materials:
-
This compound (1.0 eq)
-
Tetrabutylammonium Bromide (TBAB) (1.5 eq)
-
Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound (1.0 eq) and tetrabutylammonium bromide (1.5 eq) in anhydrous DCM (0.1 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -20 °C in a suitable cooling bath.
-
Slowly add boron trifluoride diethyl etherate (1.2 eq) dropwise via syringe.
-
Stir the reaction at -20 °C and monitor by ¹⁹F NMR or LC-MS for the disappearance of the starting material.
-
Upon completion (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting bromo-iodo-alcohol product by flash column chromatography.
Navigating the Competing Reaction Pathways
As a Senior Application Scientist, the most critical insight to provide is how to selectively control the two competing pathways. The choice between SN2 substitution and ring-opening is not arbitrary; it is dictated by a rational selection of reaction conditions.
-
To Favor SN2 Substitution: Use basic or neutral conditions. The nucleophile should be strong enough to displace the iodide but not basic enough to induce elimination. The absence of acid is critical to keep the oxetane ring dormant.
-
To Favor Ring-Opening: Use a strong Lewis or Brønsted acid to activate the oxetane. The nucleophile can be weaker, as the ring is highly activated. Often, the counter-ion of the Lewis acid (e.g., halide) or a solvent molecule can act as the nucleophile.
The flowchart below provides a logical guide for choosing the correct reaction pathway.
Caption: Decision matrix for controlling the reactivity of this compound.
Conclusion and Future Outlook
This compound is a paradigm of modern building block design. It offers two distinct, highly valuable modes of reactivity that can be selected with a high degree of predictability by careful control of reaction conditions. The SN2 pathway provides a robust entry to a diverse range of 3,3-disubstituted oxetanes, while the acid-catalyzed ring-opening pathway allows for the creation of complex, fluorinated acyclic structures. For researchers and drug development professionals, mastering the dual reactivity of this scaffold opens the door to novel chemical space and provides a powerful tool for the synthesis of next-generation therapeutics.
References
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Bull, J. A., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters. Available at: [Link]
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Sutton, S. C., et al. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Tetrahedron Letters. Available at: [Link]
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Shashikumar, N. D., et al. (2018). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. Available at: [Link]
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National University of Singapore. (2025). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. Available at: [Link]
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Gauffre, F., et al. (2016). Oxetane Ring-Opening Reaction: A Key Step for the Preparation of Substituted (Fluoro)alkenyl as Acyclonucleoside Mimics. European Journal of Organic Chemistry. Available at: [Link]
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Douglas, J. J., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. Available at: [Link]
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Lequeux, T., et al. (2015). Synthesis of Fluorine-Containing 3,3-Disubstituted Oxetanes and Alkylidene Oxetanes. European Journal of Organic Chemistry. Available at: [Link]
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Carreira, E. M. & Fessard, T. C. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of the American Chemical Society. Available at: [Link]
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Sandford, G. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Trends in Chemistry. Available at: [Link]
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Technical Guide: Elucidating the Stability and Optimal Storage of 3-Fluoro-3-(iodomethyl)oxetane
Abstract
3-Fluoro-3-(iodomethyl)oxetane is a cornerstone building block for medicinal chemists, enabling the introduction of the valuable 3-fluoro-oxetane motif into drug candidates to enhance properties such as metabolic stability and solubility.[1][2][3] However, its utility is intrinsically linked to its chemical integrity. This guide provides a comprehensive analysis of the stability of this compound, grounded in first principles of its molecular structure and supported by empirical evidence. We will dissect the inherent liabilities of the oxetane ring and the carbon-iodine bond, delineate the primary degradation pathways, and establish field-proven protocols for storage and handling to ensure its long-term viability in research and development settings.
Introduction: A Molecule of Strategic Importance
The oxetane ring, particularly when 3,3-disubstituted, has become a favored bioisostere for gem-dimethyl and carbonyl groups in modern drug design.[4][5] The incorporation of a fluorine atom further modulates electronic properties and can confer significant metabolic advantages.[1][2] this compound serves as a critical synthetic intermediate to access these advanced scaffolds. Its structure, however, presents a duality: a generally stable 3,3-disubstituted oxetane core juxtaposed with a labile carbon-iodine bond. Understanding this interplay is paramount for its effective use. This document serves as a definitive resource for researchers, offering a deep dive into the causality behind its stability profile and providing actionable protocols to mitigate degradation.
Molecular Structure and Inherent Stability Factors
The stability of this compound is dictated by the unique combination of its three key structural features:
-
The 3,3-Disubstituted Oxetane Ring: The four-membered ring possesses significant ring strain (~106 kJ·mol⁻¹), making it susceptible to ring-opening reactions, especially with nucleophiles or under harsh acidic conditions.[6][7] However, studies have consistently shown that 3,3-disubstitution significantly enhances the kinetic stability of the oxetane ring compared to other substitution patterns, making it more robust against degradation.[6][8][9][10]
-
The Carbon-Fluorine Bond: The C-F bond is exceptionally strong and generally considered inert to common chemical transformations, contributing positively to the overall stability of the molecule.
-
The Carbon-Iodine Bond: The C-I bond is the molecule's primary liability. It is the weakest carbon-halogen bond and is highly susceptible to homolytic cleavage upon exposure to light (photolysis) or elevated temperatures, generating radical intermediates.[11][12][13] It is also a potent leaving group in the presence of nucleophiles.
Key Degradation Pathways and Influencing Factors
Understanding the conditions that promote degradation is the first step toward preventing it. The principal pathways are outlined below.
Photolytic Cleavage
The most significant and immediate threat to the stability of this compound is photolytic cleavage of the C-I bond. Exposure to ultraviolet (UV) or even broad-spectrum ambient light can provide sufficient energy to induce homolysis, generating a highly reactive primary radical and an iodine radical.[11][12][13] These radicals can initiate a cascade of undesirable side reactions, including dimerization, reaction with solvents, or abstraction of hydrogen atoms.
-
Causality: The energy of photons in the UV-visible spectrum is sufficient to overcome the bond dissociation energy of the C-I bond, leading to its fragmentation.
Caption: Primary degradation pathways for this compound.
Thermal and Acid-Catalyzed Degradation
While the 3,3-disubstituted oxetane ring is relatively stable, it is not impervious to degradation under harsh conditions.
-
High Temperatures: Can promote both C-I bond cleavage and, to a lesser extent, ring-opening reactions.[6]
-
Acidic Conditions: The oxetane oxygen can be protonated by strong acids, which significantly activates the ring towards nucleophilic attack and subsequent ring-opening.[6][9] While stable under neutral and basic conditions, prolonged exposure to strong acidic media should be avoided.
Chemical Incompatibility
As a reactive building block, this compound is incompatible with certain classes of reagents.
-
Strong Nucleophiles: The iodomethyl group is an excellent electrophile for SN2 reactions. While this is its intended reactivity, unintentional exposure to strong nucleophiles (e.g., amines, thiols, strong bases) during storage or workup will lead to consumption of the material.
-
Strong Reducing Agents: Certain powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), have been reported to cause decomposition of oxetane carboxylates, especially at temperatures above 0 °C.[9] Care should be taken when planning reactions involving potent reductants.
Recommended Storage and Handling Protocols
Based on the intrinsic stability liabilities, a conservative and multi-faceted approach to storage is essential to maximize shelf-life and ensure experimental reproducibility.
| Parameter | Recommendation | Rationale |
| Temperature | -20 °C (Freezer) | Minimizes the rate of all potential degradation pathways, including slow thermal decomposition and radical reactions. Addresses conflicting vendor advice by prioritizing stability.[14] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents potential reactions with atmospheric moisture and oxygen, which could be initiated by radical species formed via incidental light exposure. |
| Light | Amber Vial / Store in Darkness | CRITICAL. Prevents photolytic cleavage of the highly sensitive carbon-iodine bond.[11][12][13] |
| Container | Tightly Sealed Vial with Inert Liner | Use a vial with a PTFE-lined cap to prevent moisture ingress and potential reaction with cap materials. Ensure the container is appropriate for freezer storage. |
| Handling | Work under Subdued Light | When weighing or dispensing the compound, avoid direct, bright overhead lighting. Use a fume hood with the sash lowered to minimize light exposure. |
| Aliquoting | Aliquot upon Receipt | For larger quantities, it is best practice to aliquot the material into smaller, single-use vials. This prevents repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere. |
Experimental Protocols for Stability Assessment
To empirically validate the stability profile and understand degradation kinetics, a forced degradation study is the authoritative method.
Workflow for a Forced Degradation Study
Caption: Experimental workflow for a comprehensive forced degradation study.
Step-by-Step Methodology: Photostability Assessment
This protocol is designed to be a self-validating system to definitively test the most probable degradation route.
-
Preparation:
-
Prepare a 1.0 mg/mL solution of this compound in a suitable solvent like acetonitrile (ACN).
-
Dispense 1.0 mL of this solution into two sets of clear glass HPLC vials (Test Samples) and two sets of amber, light-protected HPLC vials (Control Samples).
-
-
Exposure:
-
Place one set of clear vials and one set of amber vials into an ICH Q1B-compliant photostability chamber.
-
Store the second set of clear and amber vials in a laboratory drawer at the same temperature as the chamber, serving as "dark controls."
-
-
Sampling:
-
At predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), remove one test vial and one dark control vial.
-
-
Analysis:
-
Immediately analyze all samples by reverse-phase HPLC with a photodiode array (PDA) detector and mass spectrometry (MS).
-
Mobile Phase Example: A gradient of water and ACN with 0.1% formic acid.
-
Column Example: C18, 2.1 x 50 mm, 1.8 µm.
-
-
Data Interpretation & Validation:
-
Trustworthiness Check: The parent compound peak area in the amber "dark control" vials should remain consistent across all time points, validating the baseline stability under thermal conditions.
-
Degradation Assessment: Compare the peak area of the parent compound in the light-exposed clear vials to the dark controls. A significant decrease indicates photolytic degradation.
-
Mass Balance: Use the PDA and MS data to identify and tentatively quantify any new peaks (degradants) that appear in the light-exposed samples. A good mass balance (parent loss ≈ degradant gain) validates the analytical method.
-
Conclusion
This compound is a robust building block whose stability is governed by the lability of its carbon-iodine bond. While the 3,3-disubstituted oxetane core provides considerable stability against many chemical conditions, the molecule's sensitivity to light is its most critical vulnerability. By implementing a rigorous storage protocol centered on protection from light and cold temperatures (-20 °C), researchers can ensure the compound's integrity and the reliability of their synthetic results. The provided experimental workflows offer a framework for in-house validation and a deeper understanding of this valuable reagent's behavior under various stress conditions.
References
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Martinez, S. F., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
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Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition. [Link]
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Protheragen. (n.d.). 3-(iodomethyl)oxetane. [Link]
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Mykhailiuk, P. K., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]
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Scott, J. D., & Williams, D. R. (2017). Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere. PubMed. [Link]
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Scott, J. D., & Williams, D. R. (2017). Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert‐Butyl Isostere. ResearchGate. [Link]
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Jamison, C. R. (2014). Taming 3-Oxetanyllithium Using Continuous Flow Technology. PMC - NIH. [Link]
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Kim, H., et al. (2024). The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. Chemical Science (RSC Publishing). [Link]
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Kim, H., et al. (2024). The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. PMC - PubMed Central. [Link]
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Barata-Vallejo, S., & Postigo, A. (2023). A catalyst-free activation mode of carbon–halogen bonds for the generation of carbon-centered radicals. RSC Publishing. [Link]
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Xu, T., et al. (2017). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]
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3-fluoro-3-(iodomethyl)oxetane literature review
The following technical guide details the properties, reactivity, and application of 3-Fluoro-3-(iodomethyl)oxetane , a specialized fluorinated building block used in modern drug discovery.
A Strategic Fluorinated Building Block for Medicinal Chemistry
Executive Summary
This compound (CAS: 1363381-23-0) is a high-value heterocyclic building block designed to introduce the 3-fluorooxetane motif into drug scaffolds.[1][] It serves as a superior bioisostere for gem-dimethyl and carbonyl groups, offering modulated lipophilicity (LogP), improved metabolic stability, and optimized pKa profiles for adjacent functional groups. This guide outlines its physicochemical profile, synthetic utility, and handling protocols for high-fidelity medicinal chemistry applications.
Physicochemical Profile & Bioisosteric Utility[3][4]
The 3,3-disubstituted oxetane core is widely recognized as a "gem-dimethyl surrogate." However, the introduction of a fluorine atom at the C3 position adds a critical layer of electronic modulation.
| Property | Value / Characteristic | Impact on Drug Design |
| CAS Number | 1363381-23-0 | Unique identifier for procurement/indexing.[1][] |
| Formula | C₄H₆FIO | Low molecular weight (215.99 g/mol ) fragment. |
| Structure | 4-membered ether w/ gem-fluoro/iodomethyl | High ring strain (~107 kJ/mol) drives reactivity. |
| Dipole Moment | High | Increases aqueous solubility compared to gem-dimethyl.[1] |
| Electronic Effect | Strong Inductive Withdrawal (-I) | Lowers pKa of adjacent basic centers (e.g., amines). |
| Metabolic Stability | High | The quaternary C3 position blocks oxidative metabolism (CYP450). |
The "Fluorine Effect" in Oxetanes
Unlike the standard 3,3-dimethyloxetane, the 3-fluoro-3-(iodomethyl) variant leverages the fluorine atom's electronegativity. When this building block is used to alkylate an amine (forming a 3-fluoro-3-(aminomethyl)oxetane moiety), the fluorine reduces the basicity of the amine by 1–2 pKa units. This is a critical tactic in lead optimization to:
-
Reduce lysosomal trapping (by lowering basicity).
-
Improve passive permeability (by increasing the fraction of uncharged species at physiological pH).
Synthesis & Preparation Logic
While commercially available, the synthesis of this compound typically follows a divergent route from 3-oxetanone or 3,3-bis(hydroxymethyl)oxetane derivatives. The iodine installation is the final activation step, converting the stable alcohol precursor into the reactive electrophile.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow from precursor to the active iodomethyl reagent and its subsequent diversification.
Caption: Synthesis and divergent reactivity scope of this compound.
Reactivity & Experimental Protocols
The primary utility of this compound lies in the iodomethyl group, which acts as a highly reactive electrophile for SN2 reactions. The oxetane ring, despite its strain, is surprisingly robust to basic conditions used in alkylation but is sensitive to strong Lewis acids which can trigger ring opening.
Protocol A: N-Alkylation of Secondary Amines
This is the most common application, generating fluorinated amino-oxetane cores.
Reagents:
-
Substrate: Secondary Amine (1.0 equiv)
-
Reagent: this compound (1.2 equiv)[1]
-
Base: K₂CO₃ (3.0 equiv) or DIPEA (2.5 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF
-
Temperature: 60°C – 80°C
Step-by-Step Methodology:
-
Dissolution: Dissolve the secondary amine (1.0 mmol) in anhydrous MeCN (5 mL).
-
Base Addition: Add finely ground K₂CO₃ (3.0 mmol). Stir for 10 minutes at room temperature to ensure deprotonation/activation.
-
Reagent Addition: Add this compound (1.2 mmol) dropwise. Note: The iodide is light-sensitive; perform in low light or wrap the flask in foil.
-
Reaction: Heat the sealed reaction vessel to 60°C. Monitor by LCMS. Conversion is typically complete within 4–12 hours.
-
Workup: Cool to room temperature. Filter off inorganic solids. Concentrate the filtrate.
-
Purification: Flash chromatography (typically silica gel) is stable for these products.
Mechanistic Note: The reaction proceeds via a classic SN2 mechanism. The steric bulk of the 3,3-disubstitution pattern prevents SN1 pathways and suppresses over-alkylation.
Protocol B: O-Alkylation of Phenols
Used to create ether linkages that are metabolically superior to standard methoxy groups.
Reagents:
-
Substrate: Phenol derivative (1.0 equiv)
-
Reagent: this compound (1.5 equiv)[1]
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: DMF or DMSO
-
Temperature: 80°C – 100°C
Critical Precaution: Oxetanes can undergo ring opening (polymerization) if exposed to strong acids. Ensure the reaction medium remains basic or neutral throughout the workup.
Stability & Handling Guide
The oxetane ring is a "spring-loaded" electrophile. While the 3,3-substitution provides kinetic stabilization (the Thorpe-Ingold effect), specific handling is required to prevent degradation.
| Parameter | Recommendation | Reason |
| Storage Temp | -20°C (Freezer) | Prevents slow polymerization and iodide elimination. |
| Light Exposure | Protect from Light | Iodides are photosensitive; degradation releases I₂ (browning). |
| Solvent Compatibility | MeCN, DMF, DCM, THF | Avoid protic acids (MeOH/HCl).[1] Stable in alcohols under basic conditions. |
| Quenching | Saturated NaHCO₃ | Neutralizes trace acids that could catalyze ring opening. |
Strategic Applications in Drug Discovery
The following decision matrix helps researchers decide when to deploy this specific building block.
Caption: Decision matrix for selecting fluorinated oxetanes in lead optimization.
References
-
Structure & Identity: this compound.[1][][3][4][5][6][7][8] CAS Registry Number: 1363381-23-0.[1][][3][5][7][8]
-
Oxetanes in Medicinal Chemistry: Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[9][10] Angewandte Chemie International Edition, 45(46), 7736-7739. [Source: Wiley Online Library]
-
Synthesis of Fluorinated Oxetanes: Litskan, E. V., et al. (2024). "Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks."[10] ChemRxiv (Preprint).
- Reactivity Profile: Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524-3529. [Source: Wiley Online Library]
-
Commercial Availability: Enamine / MolCore / Combi-Blocks Catalog Entries for CAS 1363381-23-0.
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The Emergence of 3-Fluoro-3-(iodomethyl)oxetane: A Technical Guide for Drug Discovery Professionals
Abstract
The strategic incorporation of fluorine atoms and strained ring systems has become a cornerstone of modern medicinal chemistry. This guide delves into the synthesis, properties, and potential applications of a unique trifunctional building block: 3-fluoro-3-(iodomethyl)oxetane. This molecule marries the metabolic stability and conformational rigidity of the oxetane ring with the unique stereoelectronic properties of fluorine and the reactive potential of an iodomethyl group. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing a proposed synthetic pathway, physicochemical properties, and the role of this compound as a valuable scaffold in the design of novel therapeutics.
Introduction: The Strategic Value of Fluorinated Oxetanes in Drug Design
The oxetane ring, a four-membered cyclic ether, has garnered significant attention in drug discovery. Its inherent ring strain and the presence of an oxygen atom confer unique properties, including improved aqueous solubility, metabolic stability, and the ability to act as a hydrogen bond acceptor.[1] When a fluorine atom is introduced onto the oxetane scaffold, these benefits are often amplified. Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, lipophilicity, and conformational preferences, often leading to enhanced target affinity and improved pharmacokinetic profiles.[2] The combination of an oxetane ring and a fluorine atom presents a powerful tool for bioisosteric replacement, where this moiety can mimic other common functional groups like carbonyls or gem-dimethyl groups, while offering superior physicochemical properties.[3][4]
This guide focuses on a particularly interesting derivative, this compound. The presence of the iodomethyl group provides a reactive handle for further chemical elaboration, making this compound a versatile building block for accessing a wide array of more complex molecules. The trifunctional nature of this scaffold—the stable, polar oxetane core, the modulating fluorine atom, and the reactive iodomethyl group—positions it as a high-value component in the medicinal chemist's toolbox.
Proposed Synthesis of this compound: A Two-Step Approach
Step 1: Synthesis of 3-Fluoro-3-(hydroxymethyl)oxetane
The synthesis of the key intermediate, 3-fluoro-3-(hydroxymethyl)oxetane, can be adapted from known procedures for analogous 3,3-disubstituted oxetanes.[1] A plausible route would involve the cyclization of a suitably protected diol.
Caption: Proposed synthetic workflow for 3-fluoro-3-(hydroxymethyl)oxetane.
Experimental Protocol (Proposed):
-
Preparation of the Precursor: The synthesis would commence with a suitable starting material, likely a derivative of 2,2-disubstituted propane-1,3-diol, where one substituent is a hydroxymethyl group (potentially protected) and the other is a precursor to the fluorine atom.
-
Fluorination: Introduction of the fluorine atom at the tertiary carbon can be achieved using a variety of modern fluorinating agents.
-
Cyclization: The fluorinated diol, after deprotection if necessary, would then be subjected to an intramolecular Williamson ether synthesis. This is typically achieved by treating the diol with a base (e.g., sodium hydride) to deprotonate one of the hydroxyl groups, which then acts as a nucleophile to displace a leaving group (e.g., a tosylate) on the other side of the molecule, forming the oxetane ring.[1]
Step 2: Conversion to this compound via the Appel Reaction
With the precursor alcohol in hand, the conversion of the hydroxymethyl group to an iodomethyl group can be efficiently accomplished using the Appel reaction.[5][6] This reaction is a reliable method for converting primary and secondary alcohols to the corresponding alkyl halides using triphenylphosphine and a carbon tetrahalide.[7] For the synthesis of an alkyl iodide, iodine is used in conjunction with triphenylphosphine.[8]
Caption: Conversion of the precursor alcohol to the final product via the Appel reaction.
Experimental Protocol (Proposed):
-
Reaction Setup: To a solution of 3-fluoro-3-(hydroxymethyl)oxetane in an appropriate aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere, add triphenylphosphine and imidazole.
-
Addition of Iodine: Cool the reaction mixture in an ice bath and slowly add a solution of iodine in the same solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction is typically quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess iodine. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired this compound.
Physicochemical and Spectroscopic Data (Predicted)
While experimental data for this compound is not widely published, its key physicochemical properties can be predicted.
| Property | Predicted Value/Information |
| Molecular Formula | C₄H₆FIO |
| Molecular Weight | 215.99 g/mol |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, EtOAc) |
| ¹H NMR | Signals corresponding to the oxetane ring protons and the iodomethyl protons would be expected. The fluorine atom would cause splitting of adjacent proton signals. |
| ¹³C NMR | Four distinct carbon signals are expected. The carbon bearing the fluorine atom would show a large one-bond C-F coupling constant. |
| ¹⁹F NMR | A single resonance would be expected for the fluorine atom. |
| IR Spectroscopy | Characteristic peaks for C-O-C stretching of the oxetane ring and C-F stretching would be present. |
| Mass Spectrometry | The molecular ion peak (M+) at m/z 216 would be expected, along with characteristic fragmentation patterns. |
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex drug candidates.
Bioisosteric Replacement
The 3-fluoro-oxetane moiety can serve as a bioisostere for other chemical groups, offering improvements in metabolic stability and pharmacokinetic properties.[3][9] For instance, it can replace a gem-dimethyl group to reduce lipophilicity while maintaining or improving binding affinity.
Caption: Bioisosteric replacement of a gem-dimethyl group with a 3-fluoro-oxetane moiety.
A Scaffold for Further Derivatization
The iodomethyl group of this compound is a key feature, providing a reactive site for nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, including amines, azides, thiols, and cyanides, enabling the rapid generation of a library of diverse compounds for structure-activity relationship (SAR) studies.
Conclusion
This compound represents a promising and strategically designed building block for medicinal chemistry and drug discovery. While its synthesis may require a multi-step approach, the inherent value of its trifunctional nature—a stable and polar core, a modulating fluorine atom, and a reactive handle for diversification—makes it a compelling target for synthetic exploration. The principles and protocols outlined in this guide provide a solid foundation for researchers to synthesize and utilize this and related fluorinated oxetanes in the quest for novel and improved therapeutics. The continued exploration of such unique chemical scaffolds will undoubtedly push the boundaries of modern drug design.
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Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]
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arkat usa. (n.d.). Application of Appel reaction to the primary alcohol groups of fructooligosaccharides: Synthesis of 6,6. Retrieved from [Link]
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RSC Publishing. (n.d.). Synthesis of hydroxymethyl branched [3.2.0]bicyclic nucleosides using a regioselective oxetane ring-formation. Retrieved from [Link]
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J&K Scientific LLC. (2025). Appel Reaction. Retrieved from [Link]
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ACS Publications. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Retrieved from [Link]
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ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds. Retrieved from [Link]
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NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Alcohol to Iodide - Common Conditions. Retrieved from [Link]
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PubMed. (2024). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Retrieved from [Link]
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YouTube. (2025). Preparation of Aryl Fluorides, Part 3: By Aromatization and Ring Formation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]
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ACS Publications. (n.d.). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3‚7H2O/NaI System in Acetonitrile. Retrieved from [Link]
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News-Medical.Net. (2025). Breakthrough method opens door to fluorinated oxetane drug molecules. Retrieved from [Link]
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ChemRxiv. (2024). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Retrieved from [Link]
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An In-depth Technical Guide to the Physical Properties of 3-Fluoro-3-(iodomethyl)oxetane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Fluorinated Oxetanes in Medicinal Chemistry
The oxetane motif, a four-membered heterocyclic ether, has garnered significant attention in modern medicinal chemistry. Its unique structural and physicochemical properties, such as increased polarity and metabolic stability compared to commonly used groups like gem-dimethyl or carbonyl functionalities, make it an attractive component in the design of novel therapeutics.[1][2] The introduction of fluorine into organic molecules is a well-established strategy to modulate properties like lipophilicity, metabolic stability, and binding affinity.[3] Consequently, fluorinated oxetanes, such as 3-fluoro-3-(iodomethyl)oxetane, represent a promising class of building blocks for the development of new drug candidates with potentially enhanced pharmacological profiles.[1][4]
This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. It is intended to serve as a valuable resource for researchers and scientists working with this compound, offering insights into its molecular characteristics, spectral data, and safe handling procedures.
Molecular Structure and Properties
This compound possesses a strained four-membered ring, which influences its chemical reactivity and physical properties. The oxetane ring is nearly planar, and the substituents at the 3-position dictate the overall conformation and steric profile of the molecule.[1]
Caption: Molecular structure of this compound.
Key Identifiers and Molecular Formula
-
Chemical Name: this compound
-
CAS Number: 1363381-23-0
-
Molecular Formula: C₄H₆FIO
-
Molecular Weight: 215.99 g/mol
Tabulated Physical Properties
| Property | Value/Prediction | Source |
| Molecular Weight | 215.99 g/mol | N/A |
| Boiling Point | Predicted: 180-200 °C at 760 mmHg | Estimation based on related structures |
| Melting Point | Not available | N/A |
| Density | Predicted: ~1.9-2.1 g/cm³ | Estimation based on related structures |
| Solubility | Predicted to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Limited solubility in water is expected. | Estimation based on structure |
Disclaimer: The boiling point, density, and solubility are predicted values based on the properties of structurally similar fluorinated and iodinated organic compounds. Experimental determination is required for precise values.
Detailed Physical Properties
Boiling Point
Melting Point
The melting point of this compound has not been reported. As it is likely a liquid at room temperature, its melting point is expected to be below 25 °C.
Density
The density of this compound has not been experimentally determined. Given the presence of iodine, a heavy halogen, the density is predicted to be significantly higher than that of water, likely in the range of 1.9 to 2.1 g/cm³.
Solubility
Due to the presence of the polar oxetane ring and the fluorine atom, this compound is expected to be soluble in a range of common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Its solubility in water is predicted to be limited due to the hydrophobic nature of the iodomethyl group and the overall molecular structure. The oxetane oxygen can act as a hydrogen bond acceptor, which may impart some slight aqueous solubility.[1]
Spectral Data for Characterization
Spectroscopic techniques are essential for the structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the oxetane ring and the iodomethyl group. The protons on the oxetane ring will likely appear as multiplets due to coupling with each other and with the fluorine atom. The CH₂I protons would appear as a distinct signal, potentially a doublet due to coupling with the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon bearing the fluorine and iodomethyl groups will be significantly influenced by these electronegative atoms.
-
¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, providing a clear indication of the presence of the fluorine atom. The chemical shift and coupling patterns would be characteristic of a fluorine atom attached to a quaternary carbon in a strained ring system.[5]
Mass Spectrometry (MS)
Mass spectrometry will show the molecular ion peak (M⁺) at m/z 216, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one iodine atom. Fragmentation patterns would likely involve the loss of iodine, the iodomethyl group, or cleavage of the oxetane ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the C-O-C stretching of the ether linkage in the oxetane ring (typically around 950-1100 cm⁻¹).[6][7][8] A C-F stretching vibration would also be present, though it may be in a crowded region of the spectrum.
Representative Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established methods for the synthesis of 3,3-disubstituted oxetanes.[1][9] A common strategy involves the intramolecular Williamson etherification of a suitably substituted 1,3-diol.[9]
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Protocol (Hypothetical)
-
Fluorination of 3-Hydroxy-3-(hydroxymethyl)oxetane: The starting diol is selectively fluorinated at the tertiary alcohol position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). This reaction should be performed at low temperatures in an inert solvent like dichloromethane. The causality behind this choice is the selective reactivity of DAST with alcohols to introduce fluorine.
-
Tosylation of the Primary Alcohol: The resulting 3-fluoro-3-(hydroxymethyl)oxetane is then treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This step converts the primary hydroxyl group into a good leaving group (tosylate) for the subsequent nucleophilic substitution.
-
Iodination: The final step involves the displacement of the tosylate group with iodide. This is typically achieved by reacting the tosylated intermediate with sodium iodide in a solvent like acetone (Finkelstein reaction). The choice of acetone is crucial as sodium tosylate is poorly soluble in it, driving the equilibrium towards the product.
Self-Validation: Each step of this proposed synthesis would be monitored by thin-layer chromatography (TLC) and the structure of the intermediates and the final product would be confirmed by NMR and mass spectrometry to ensure the desired transformations have occurred.
Safety and Handling
Halogenated organic compounds require careful handling due to their potential toxicity. While a specific Material Safety Data Sheet (MSDS) for this compound is not available, general precautions for handling halogenated oxetanes should be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
General hazard statements for similar compounds include "Harmful if swallowed," "Causes skin irritation," and "Causes serious eye irritation."[10]
Conclusion
This compound is a valuable building block with significant potential in drug discovery and development. This guide has provided a summary of its known and predicted physical properties, a plausible synthetic route, and essential safety information. The introduction of both fluorine and an iodomethyl group onto the oxetane scaffold offers medicinal chemists a unique tool to fine-tune the physicochemical and pharmacological properties of lead compounds. Further experimental investigation is warranted to precisely determine the physical properties of this promising molecule and to fully explore its applications in the synthesis of novel bioactive agents.
References
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Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11669–11737. [Link]
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Wolan, A., & Gribble, G. W. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 18, 836–908. [Link]
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Mykhailiuk, P. K. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
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Le, T. B., & Leonori, D. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(29), 16044–16050. [Link]
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PubChem. (n.d.). Oxetane, 3-(bromomethyl)-3-(iodomethyl). Retrieved from [Link]
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News-Medical.Net. (2025, February 22). Breakthrough method opens door to fluorinated oxetane drug molecules. [Link]
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de Souza, A. C. B., et al. (2020). Chemical Space Exploration of Oxetanes. International Journal of Molecular Sciences, 21(21), 8199. [Link]
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PubChem. (n.d.). Oxetane. Retrieved from [Link]
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Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]
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Kunzmann, M., et al. (2018). The high resolution FTIR-spectrum of oxetane. Journal of Molecular Spectroscopy, 354, 55-60. [Link]
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Carreira, E. M., & Fessard, T. C. (2014). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Synlett, 25(12), 1735-1738. [Link]
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Al-jabiri, M. (2017). Synchrotron-based infrared spectrum of oxetane. University of Manitoba. [Link]
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Kuan, S. L., et al. (2017). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. CHIMIA International Journal for Chemistry, 71(4), 203-208. [Link]
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ResearchGate. (n.d.). 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). [Link]
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Boyd, S., & Davies, S. G. (2016). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm, 7(3), 545-551. [Link]
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Yuan, J., et al. (2021). Site-Specific C–H Chalcogenation of Quinoxalin-2(1H)-ones. Organic & Biomolecular Chemistry, 19(31), 6799-6803. [Link]
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Theophile, T., et al. (2023). Infrared Spectroscopy: A New Frontier in Hematological Disease Diagnosis. International Journal of Molecular Sciences, 24(13), 10839. [Link]
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Patel, H., et al. (2022). Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. ACS Omega, 7(49), 45059–45073. [Link]
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Kharas, G. B., et al. (2018). Synthesis and styrene copolymerization of novel fluoro and iodomethoxy ring-disubstituted isobutyl phenylcyanoacrylates. Polymer Bulletin, 75(10), 4617-4630. [Link]
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A Theoretical and-Experimental-Framework-for-3-Fluoro-3-(iodomethyl)oxetane: A-Guide-for-Advanced-Drug-Discovery
Abstract
The oxetane-ring-is an increasingly-important-structural-motif-in modern-medicinal-chemistry, prized-for its-ability-to-fine-tune-physicochemical-properties-such-as-solubility,-lipophilicity,-and-metabolic-stability.[1][2] This-guide-delves-into-the-specifics-of-3-fluoro-3-(iodomethyl)oxetane, a-versatile-building-block-that-combines-the-unique-attributes-of-a-fluorinated-oxetane-with-a-reactive-iodomethyl-handle. While-direct-and-extensive-theoretical-studies-on this-particular-molecule-are-nascent, this-document-synthesizes-available-experimental-data-with-established-computational-principles-to-provide-a-robust-framework-for-researchers. We-will-explore-its-synthesis, conformational-preferences,-and-reactivity,-offering-a-roadmap-for-its-strategic-deployment-in-drug-development-programs.
Introduction: The Strategic Value of Fluorinated Oxetanes
The incorporation-of-an-oxetane-moiety-into-a-drug-candidate-can-lead-to-significant-improvements-in-its-pharmacokinetic-profile.[1] These-four-membered-cyclic-ethers-are-considered-polar-equivalents-of-the-commonly-used-gem-dimethyl-group,-offering-a-way-to-enhance-solubility-and-reduce-metabolic-liability-without-drastically-increasing-molecular-weight. The-introduction-of-fluorine-atoms-further-amplifies-these-benefits. Fluorine,-the-most-electronegative-element,-can-profoundly-alter-a-molecule's-conformation,-pKa,-and-binding-affinity-to-target-proteins.[3][4]
3-Fluoro-3-(iodomethyl)oxetane-emerges-as-a-particularly-valuable-synthon. It-provides-the-inherent-advantages-of-the-3-fluorooxetane-core-while-the-iodomethyl-group-serves-as-a-versatile-synthetic-handle-for-further-elaboration,-particularly-in-the-construction-of-spirocyclic-systems.[5]
Synthesis and Spectroscopic Characterization
The-synthesis-of-3,3-disubstituted-oxetanes,-including-those-with-fluoro-and-halomethyl-groups,-is-a-well-documented-area-of-research.[5][6] While-a-specific-protocol-for-3-fluoro-3-(iodomethyl)oxetane-is-not-detailed-in-the-provided-search-results,-a-general-and-robust-synthetic-strategy-can-be-inferred-from-related-syntheses.
Proposed Synthetic Protocol: A Self-Validating Approach
A-common-and-effective-method-for-constructing-3,3-disubstituted-oxetanes-is-the-Williamson-etherification-of-a-suitably-substituted-1,3-diol.[5] The-following-protocol-outlines-a-plausible-route-to-the-title-compound.
Step 1: Synthesis of 2-(Fluoromethyl)-2-(hydroxymethyl)propane-1,3-diol This-step-would-likely-start-from-a-commercially-available-malonate-ester,-which-is-then-fluorinated-and-subsequently-reduced-to-the-triol.
Step 2: Selective Monotosylation The-primary-hydroxyl-group-is-selectively-protected,-for-instance,-as-a-tosylate,-to-create-a-good-leaving-group-for-the-subsequent-cyclization.
Step 3: Intramolecular Williamson Etherification Treatment-with-a-strong-base-will-induce-an-intramolecular-cyclization-to-form-the-oxetane-ring.
Step 4: Conversion of the Hydroxymethyl Group to Iodomethyl The-remaining-hydroxymethyl-group-is-then-converted-to-the-iodomethyl-group,-likely-via-an-Appel-reaction-or-by-mesylation-followed-by-nucleophilic-substitution-with-iodide.
Expected Spectroscopic Data
A-full-spectroscopic-characterization-is-essential-for-unambiguous-structure-elucidation.
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Signals-corresponding-to-the-diastereotopic-protons-of-the-oxetane-ring-and-the-iodomethyl-group. |
| ¹³C NMR | Characteristic-shifts-for-the-quaternary-carbon-bearing-the-fluorine-atom-and-the-carbon-of-the-iodomethyl-group. |
| ¹⁹F NMR | A-singlet-or-multiplet-depending-on-the-coupling-with-nearby-protons. |
| Mass Spectrometry | The-molecular-ion-peak-and-characteristic-fragmentation-patterns. |
| IR Spectroscopy | C-O-C-stretching-vibrations-of-the-oxetane-ring-and-C-F-stretching-vibrations. |
Theoretical and Computational Analysis: A Predictive Framework
Given-the-lack-of-specific-computational-studies-on-3-fluoro-3-(iodomethyl)oxetane,-we-propose-a-theoretical-workflow-based-on-established-methods-for-analyzing-similar-fluorinated-organic-molecules.[7][8][9]
Computational Methodology
Density-Functional-Theory-(DFT)-calculations-would-be-the-method-of-choice-for-investigating-the-electronic-structure-and-geometry-of-the-molecule. A-common-approach-would-involve-using-the-B3LYP-functional-with-a-6-311++G(d,p)-basis-set.[9] For-the-iodine-atom,-an-effective-core-potential-(ECP)-such-as-the-LanL2DZ-would-be-employed.
Conformational Analysis
The-oxetane-ring-is-not-planar-and-exhibits-a-puckered-conformation. The-presence-of-two-bulky-and-electronegative-substituents-at-the-C3-position-will-significantly-influence-the-ring-puckering-and-the-rotational-barrier-of-the-iodomethyl-group. A-potential-energy-surface-(PES)-scan-would-be-performed-to-identify-the-low-energy-conformers. It-is-hypothesized-that-gauche-interactions-between-the-fluorine-and-iodine-atoms-will-play-a-crucial-role-in-determining-the-most-stable-conformation.[10]
Molecular Electrostatic Potential (MEP)
An-MEP-map-would-provide-valuable-insights-into-the-reactive-sites-of-the-molecule.[9] The-map-is-expected-to-show-a-region-of-negative-electrostatic-potential-around-the-oxygen-and-fluorine-atoms,-indicating-their-nucleophilic-character. Conversely,-a-region-of-positive-potential-is-anticipated-around-the-iodomethyl-group,-highlighting-its-electrophilic-nature-and-susceptibility-to-nucleophilic-attack.
Proposed Computational Workflow
The-following-diagram-illustrates-a-logical-workflow-for-the-theoretical-investigation-of-3-fluoro-3-(iodomethyl)oxetane.
Caption: Proposed workflow for the computational analysis of this compound.
Reactivity and Synthetic Applications
The-dual-functionality-of-3-fluoro-3-(iodomethyl)oxetane-makes-it-a-powerful-tool-for-the-synthesis-of-complex-molecules,-particularly-spirocycles.[11][5][12][13]
Nucleophilic Substitution at the Iodomethyl Group
The-iodomethyl-group-is-an-excellent-electrophile,-readily-undergoing-nucleophilic-substitution-reactions. This-allows-for-the-introduction-of-a-wide-range-of-functional-groups,-including-amines,-thiols,-and-azides.
Ring-Opening Reactions
While-3,3-disubstituted-oxetanes-are-generally-more-stable-than-other-substitution-patterns,-the-strained-four-membered-ring-can-be-opened-under-certain-conditions,-such-as-in-the-presence-of-strong-acids-or-Lewis-acids.[2][14] This-reactivity-can-be-exploited-to-synthesize-highly-functionalized-acyclic-compounds.
Synthesis of Spirocyclic Scaffolds
A-key-application-of-this-building-block-is-the-synthesis-of-spirocyclic-oxetanes.[11][5][12] The-iodomethyl-group-can-react-intramolecularly-with-a-nucleophile-tethered-to-another-part-of-the-molecule,-leading-to-the-formation-of-a-spirocyclic-system.
Illustrative Reaction Pathway: Spirocycle Formation
The-diagram-below-illustrates-a-generalized-pathway-for-the-synthesis-of-a-spirocyclic-oxetane-from-3-fluoro-3-(iodomethyl)oxetane.
Caption: Generalized pathway for the synthesis of spirocyclic oxetanes.
Conclusion and Future Outlook
This compound-is-a-highly-promising-building-block-for-drug-discovery. Its-unique-combination-of-a-fluorinated-oxetane-core-and-a-reactive-iodomethyl-group-provides-medicinal-chemists-with-a-powerful-tool-to-modulate-the-physicochemical-properties-of-lead-compounds-and-to-construct-novel,-three-dimensional-scaffolds.[1][15]
Future-work-should-focus-on-the-detailed-theoretical-and-experimental-characterization-of-this-molecule. A-thorough-computational-analysis,-as-outlined-in-this-guide,-will-provide-a-deeper-understanding-of-its-conformational-preferences-and-reactivity. Experimental-studies-should-explore-the-scope-of-its-reactions-and-demonstrate-its-utility-in-the-synthesis-of-biologically-active-compounds. The-insights-gained-from-such-studies-will-undoubtedly-accelerate-the-adoption-of-this-versatile-building-block-in-drug-discovery-programs.
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A Technical Guide to the Quantum Chemical Analysis of 3-Fluoro-3-(iodomethyl)oxetane
Abstract
The strategic incorporation of small, strained ring systems containing fluorine has become a cornerstone of modern medicinal chemistry. The 3-fluoro-3-(iodomethyl)oxetane scaffold is a particularly compelling building block, merging the metabolic stability and unique conformational constraints of the fluorinated oxetane ring with the synthetic versatility of a primary iodide.[1][2] This guide provides a comprehensive framework for the quantum chemical analysis of this compound, detailing the theoretical underpinnings, step-by-step computational protocols, and interpretation of key molecular properties. Designed for researchers, scientists, and drug development professionals, this document elucidates how computational modeling can accelerate the rational design of novel therapeutics by providing deep insights into the molecule's structure, reactivity, and electronic landscape.
Introduction: The Strategic Value of Fluorinated Oxetanes
Oxetanes are increasingly sought-after motifs in drug discovery.[3][4] Their rigid, three-dimensional structure can improve key physicochemical properties such as aqueous solubility and metabolic stability, while also serving as a non-classical bioisostere for commonly used groups like carbonyls and gem-dimethyls.[4][5] The introduction of a fluorine atom onto the oxetane ring further modulates these properties, often enhancing binding affinity and altering pKa.[1][6]
The subject of this guide, this compound, is of particular interest. The fluorine atom at the C3 position introduces a significant dipole and can influence the puckering of the oxetane ring, while the iodomethyl group provides a reactive handle for a variety of synthetic transformations, including nucleophilic substitutions and cross-coupling reactions.[5] Understanding the interplay between the strained ring, the electronegative fluorine, and the heavy, polarizable iodine atom is critical for predicting the molecule's behavior in both biological and synthetic contexts. Quantum chemical calculations offer a powerful, predictive lens through which to gain these essential insights.
Part 1: Theoretical Foundations and Method Selection
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule with the diverse atomic composition of this compound, these choices are non-trivial.
The Case for Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of computational cost and accuracy.[7][8] Unlike more computationally expensive ab initio methods, DFT calculates the electronic energy based on the electron density, making it well-suited for systems of pharmaceutical interest.
Causality of Choice: For this specific molecule, a hybrid DFT functional, such as B3LYP , is a robust starting point. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals. To account for non-covalent interactions, which can be crucial in drug-receptor binding, the inclusion of an empirical dispersion correction, such as Grimme's D3, is highly recommended (B3LYP-D3 ).
Navigating Basis Set Selection for Diverse Atoms
The basis set is the set of mathematical functions used to construct the molecular orbitals. The challenge with this compound lies in accommodating light atoms (H, C, O, F) and a heavy atom (I) within the same calculation.
Causality of Choice:
-
For H, C, O, and F: The Pople-style basis set 6-311+G(d,p) is a well-regarded choice. It is a triple-zeta basis set, providing flexibility in describing the valence electrons. The + indicates the addition of diffuse functions, which are essential for accurately modeling lone pairs and anions. The (d,p) specifies the addition of polarization functions on heavy atoms (d) and hydrogen (p), allowing for a more accurate description of bonding anisotropy.
-
For Iodine (I): Due to the large number of electrons and the importance of relativistic effects in heavy elements, a different approach is necessary. Using an effective core potential (ECP) is the most efficient strategy. An ECP replaces the core electrons of the iodine atom with a potential, significantly reducing computational cost. The LanL2DZ (Los Alamos National Laboratory 2-Double-Zeta) basis set and its associated ECP is a common and effective choice for iodine and other heavy elements. A comparative analysis has shown that full-electron basis sets can offer better agreement for certain properties like bond lengths, but ECPs provide a reliable balance for general-purpose calculations.[9]
Part 2: Computational Protocols and Validation
The following protocols outline a self-validating workflow for the comprehensive analysis of this compound. Each step builds upon the last, ensuring the scientific integrity of the final results.
Workflow Overview
The overall computational strategy follows a logical progression from determining the most stable structure to analyzing its electronic properties and predicting its reactivity.
Caption: Frontier Molecular Orbital (FMO) energy diagram.
-
Bond Dissociation Energy (BDE): The calculated BDE for the C-I bond will be significantly lower than that of the C-F, C-O, or C-C bonds. This quantitative data confirms that the iodomethyl group is the most likely site for both nucleophilic and radical-based synthetic transformations, guiding synthetic strategy.
Conclusion
Quantum chemical calculations provide an indispensable toolkit for the modern medicinal chemist. For a complex building block like this compound, these in silico methods allow for a deep, predictive understanding of its structural, electronic, and reactive properties before it ever enters a flask or a biological assay. By judiciously selecting DFT methods and appropriate basis sets, researchers can generate reliable data on molecular geometry, charge distribution, and orbital interactions. This guide provides a validated, step-by-step framework for these calculations, enabling scientists to harness the power of computational chemistry to accelerate the design and development of next-generation therapeutics.
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Kaltsoyannis, N., & Plane, J. M. C. (2008). Quantum chemical calculations on a selection of iodine-containing species (IO, OIO, INO3, (IO)2, I2O3, I2O4 and I2O5) of importance in the atmosphere. Physical Chemistry Chemical Physics, 10(12), 1723-1729. [Link]
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Safety and Handling of 3-Fluoro-3-(iodomethyl)oxetane
Technical Guide for Medicinal Chemistry & Drug Discovery
Executive Summary & Compound Profile
3-Fluoro-3-(iodomethyl)oxetane (CAS: 1363381-23-0) is a specialized fluorinated building block used in medicinal chemistry to introduce the oxetane motif—a bioisostere for gem-dimethyl or carbonyl groups that improves metabolic stability and solubility.
However, its utility comes with a specific dual-hazard profile: it is both a potent alkylating agent (due to the primary alkyl iodide) and a strained heterocyclic ring (susceptible to exothermic polymerization). This guide synthesizes safety protocols with experimental best practices to ensure high-yield utilization without compromising researcher safety.
Chemical Identity Table
| Property | Detail |
| CAS Number | 1363381-23-0 |
| Formula | |
| Molecular Weight | 215.99 g/mol |
| Appearance | Colorless to pale yellow liquid (darkens on storage) |
| Density | >1.5 g/mL (estimated based on halogen content) |
| Solubility | Soluble in DCM, THF, MeCN, DMF; limited solubility in water. |
Hazard Mechanics & Toxicology
Understanding the mechanism of toxicity is the first step in effective mitigation.
A. Alkylating Potential (The Iodine Risk)
The C–I bond in this molecule is weak and highly polarizable. The primary carbon attached to the iodine is electrophilic. Upon contact with biological nucleophiles (DNA bases, proteins), it undergoes rapid
-
Risk: Mutagenicity, carcinogenicity, and severe skin/eye irritation.
-
Indicator: Yellow/brown discoloration indicates free iodine (
) formation, signaling decomposition and increased oxidative hazard.
B. Ring Strain (The Oxetane Risk)
The oxetane ring possesses ~106 kJ/mol of ring strain. While kinetically stable to many bases, it is thermodynamically primed for ring-opening.
-
Trigger: Strong Brønsted acids (e.g., HCl,
) or Lewis acids (e.g., , ). -
Consequence: Acidic exposure can trigger rapid, exothermic cationic polymerization or hydrolysis, potentially rupturing sealed vessels.
Storage & Stability Protocols
Proper storage is critical to prevent the "pop" phenomenon—pressure buildup from decomposition gases (
The "Cold & Dark" Rule
-
Light Exclusion: The C–I bond is photosensitive. Store in amber glass vials wrapped in aluminum foil.
-
Temperature: Store at 2–8°C (Refrigerated) . Do not freeze unless the solvent system is verified, as phase changes can induce stress on the glass.
-
Headspace: Flush opened vials with inert gas (Argon/Nitrogen) before resealing to prevent oxidation.
Stability Decision Tree
The following diagram illustrates the degradation pathways and how to avoid them.
Figure 1: Degradation pathways showing the necessity of light exclusion and acid avoidance.
Safe Handling & Operational Workflows
PPE Requirements (Level 2+)
-
Gloves: Double-gloving is mandatory. Use a laminate inner glove (e.g., Silver Shield™) or double Nitrile (minimum 0.11 mm thickness each). Alkyl iodides can permeate standard latex/thin nitrile rapidly.
-
Respiratory: Handle strictly inside a certified chemical fume hood.
-
Eyes: Chemical splash goggles.
Transfer Techniques
-
Liquids: Use positive displacement pipettes or glass syringes with Luer-lock needles. Avoid plastic syringes if possible, as iodides can leach plasticizers or swell rubber plungers over time.
-
Weighing: Weigh into a tared vial inside the hood. Do not transport the open stock bottle to a balance outside the hood.
Spill Management
-
Reagent: 10% Aqueous Sodium Thiosulfate .
-
Protocol: Cover the spill with thiosulfate solution immediately. The solution will turn from brown (iodine) to colorless as the iodine is reduced to iodide. Absorb with vermiculite and dispose of as halogenated hazardous waste.
Synthetic Best Practices (Medicinal Chemistry)
Successful use of this building block requires navigating the stability window of the oxetane ring.[1]
A. Preserving the Ring (Nucleophilic Substitution)
To install the oxetane moiety onto a scaffold (e.g., creating an amine or ether), use Basic or Neutral conditions.
-
Recommended Solvents: DMF, Acetonitrile, Acetone.
-
Recommended Bases:
, , , DIPEA. -
Avoid: Strong acids,
(unless ring opening is desired).
Protocol Example: Azide Displacement (Precursor to Amines)
-
Dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add Sodium Azide (
, 1.5 equiv). Caution: Azide hazard. -
Heat to 60–80°C behind a blast shield.
-
Monitor: The reaction preserves the oxetane ring because the conditions are basic/nucleophilic.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with 5%
(to remove DMF) and 10% (to quench trace iodine).
B. Intentional Ring Opening
If the goal is to synthesize a linear fluorinated chain, Lewis acids are the catalyst of choice.
-
Reagent:
or . -
Outcome: Isomerization to fluorinated homo-allylic alcohols or similar linear derivatives.
Experimental Decision Workflow
Figure 2: Selection of reaction conditions based on the desired structural outcome.
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Methodological & Application
The Strategic Incorporation of 3-Fluoro-3-(iodomethyl)oxetane in Modern Organic Synthesis: A Guide for Researchers
The strategic introduction of fluorine atoms and strained ring systems into molecular scaffolds has become a cornerstone of modern drug discovery and materials science. Among the privileged motifs, the 3-fluorooxetane unit has garnered significant attention for its ability to fine-tune physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1][2] This guide provides an in-depth exploration of a key building block for accessing this valuable moiety: 3-fluoro-3-(iodomethyl)oxetane . We will delve into its synthesis, reactivity, and provide detailed protocols for its application in the synthesis of advanced intermediates and bioactive molecules.
The 3-Fluorooxetane Moiety: A Bioisostere with Impact
The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a bioisosteric replacement for commonly employed functional groups like gem-dimethyl or carbonyl groups.[2] The introduction of a fluorine atom at the 3-position further enhances its utility by modulating the electronic properties and conformational preferences of the molecule. This strategic fluorination can lead to improved metabolic stability and binding affinity, making the 3-fluorooxetane motif a highly sought-after component in the design of novel therapeutics.
Synthesis of this compound: A Practical Approach
While the direct synthesis of this compound is not extensively detailed in readily available literature, a plausible and practical synthetic route can be extrapolated from established methods for the preparation of substituted oxetanes.[3][4] The most common approach involves the cyclization of a suitably functionalized 1,3-diol. A proposed synthetic pathway is outlined below:
Caption: General scheme for nucleophilic substitution on this compound.
The following sections provide detailed protocols for the reaction of this compound with various classes of nucleophiles.
Application Notes and Protocols
N-Alkylation: Synthesis of Amines
The reaction of this compound with primary and secondary amines provides a straightforward route to the corresponding N-alkylated products. These reactions are typically carried out in the presence of a base to neutralize the hydrogen iodide formed during the reaction.
General Protocol for N-Alkylation:
-
To a solution of the amine (1.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile, or THF) is added a base (1.2-2.0 eq., e.g., K₂CO₃, Cs₂CO₃, or DIPEA).
-
This compound (1.1 eq.) is added to the mixture.
-
The reaction is stirred at a temperature ranging from room temperature to 80 °C, and the progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, DCM).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated product.
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | K₂CO₃ | DMF | 60 | 12 | 85-95 |
| Morpholine | Cs₂CO₃ | MeCN | 50 | 16 | 80-90 |
| Aniline | DIPEA | THF | RT | 24 | 60-75 |
O-Alkylation: Synthesis of Ethers
Phenols and alcohols can be effectively alkylated with this compound to form the corresponding ethers. A strong base is typically required to deprotonate the hydroxyl group, generating the more nucleophilic alkoxide or phenoxide.
General Protocol for O-Alkylation:
-
To a solution of the alcohol or phenol (1.0 eq.) in a polar aprotic solvent (e.g., DMF or THF) is added a strong base (1.1 eq., e.g., NaH, KOtBu) at 0 °C.
-
The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the alkoxide/phenoxide.
-
This compound (1.2 eq.) is added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
The reaction is carefully quenched with water and extracted with an organic solvent.
-
The organic layer is washed with brine, dried, and concentrated.
-
Purification by column chromatography yields the desired ether.
| Nucleophile (Alcohol/Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | NaH | DMF | RT | 12 | 80-90 |
| 4-Methoxybenzyl alcohol | KOtBu | THF | RT | 16 | 75-85 |
| Catechol (mono-alkylation) | K₂CO₃ | Acetone | Reflux | 20 | 60-70 [3] |
S-Alkylation: Synthesis of Thioethers
Thiols are excellent nucleophiles and react readily with this compound under basic conditions to afford thioethers.
General Protocol for S-Alkylation:
-
To a solution of the thiol (1.0 eq.) in a solvent such as DMF or ethanol is added a base (1.1 eq., e.g., NaH, NaOEt, or K₂CO₃).
-
This compound (1.1 eq.) is added, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is worked up by dilution with water and extraction with an organic solvent.
-
The organic extracts are washed, dried, and concentrated, and the crude product is purified by chromatography.
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | DMF | RT | 4 | >90 |
| Benzyl mercaptan | K₂CO₃ | EtOH | RT | 6 | 85-95 |
C-Alkylation: Formation of Carbon-Carbon Bonds
Carbon nucleophiles, such as enolates derived from malonates or other active methylene compounds, can be alkylated with this compound to form new carbon-carbon bonds. These reactions are crucial for extending carbon chains and building molecular complexity.
General Protocol for C-Alkylation of Malonates:
-
To a solution of diethyl malonate (1.0 eq.) in a suitable solvent (e.g., THF, DMF) is added a strong base (1.1 eq., e.g., NaH, NaOEt) at 0 °C.
-
The mixture is stirred for 30 minutes to ensure complete enolate formation.
-
This compound (1.2 eq.) is added, and the reaction is stirred at room temperature or gentle heating until completion.
-
The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The product is purified by column chromatography.
| Nucleophile (Active Methylene) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diethyl malonate | NaH | DMF | 50 | 18 | 70-80 |
| Ethyl acetoacetate | NaOEt | EtOH | RT | 24 | 65-75 |
Application in the Synthesis of Bioactive Molecules: FLT3 Inhibitors
A significant application of fluorinated oxetanes is in the development of kinase inhibitors for the treatment of cancer. For instance, FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). [5][6]Several FLT3 inhibitors incorporate oxetane moieties to improve their pharmacological properties. While a direct synthesis of a specific drug molecule using this compound is not explicitly detailed in the provided search results, its utility as a key intermediate in the synthesis of such inhibitors is evident. The following scheme illustrates a plausible disconnection approach for a hypothetical FLT3 inhibitor incorporating the 3-fluorooxetanylmethyl group.
Caption: Retrosynthetic analysis of a hypothetical FLT3 inhibitor.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. As with other alkyl iodides, it is expected to be a lachrymator and potentially toxic. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For specific safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier. [7][8]
Conclusion
This compound is a versatile and valuable building block for the introduction of the 3-fluorooxetane motif in organic synthesis. Its reactivity in nucleophilic substitution reactions with a wide range of nucleophiles makes it a powerful tool for medicinal chemists and drug development professionals. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this important reagent in their synthetic endeavors.
References
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- SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals.
- Design, synthesis, and evaluation of pyrido.[3,4–b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors.
- FLT3: A 35-Year Voyage from Discovery to the Next Gener
- Fluoroiodomethane: A CH2F-Moiety-Delivering Agent Suitable for Nucleophilic-, Electrophilic. I.R.I.S..
- Hydrofluoroether compounds and processes for their preparation and use.
- Oxetane Ring‐Opening Reaction: A Key Step for the Preparation of Substituted (Fluoro)alkenyl as Acyclonucleoside Mimics.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cycliz
- Design and synthesis of selective FLT3 inhibitors via explor
- Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimis
- Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer c
- Structure-based optimization of oxadiazole-based GSK-3 inhibitors.
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Application Notes & Protocols: 3-Fluoro-3-(iodomethyl)oxetane as a Premier Building Block for Medicinal Chemistry
Abstract
The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical properties of drug candidates. Among these, the oxetane moiety has gained significant attention for its ability to improve aqueous solubility, metabolic stability, and lipophilicity while providing a unique three-dimensional exit vector.[1][2][3][4] This guide focuses on a particularly valuable derivative: 3-fluoro-3-(iodomethyl)oxetane . The convergence of the metabolically robust oxetane core, the modulating effect of a fluorine atom, and the reactive potential of a primary iodide creates a trifecta of desirable features. This document provides an in-depth analysis of this building block, its reactivity profile, and detailed, field-proven protocols for its application in the synthesis of novel chemical entities for drug discovery.
The Oxetane Scaffold in Drug Design: A Paradigm Shift
Historically, medicinal chemists have often relied on classic bioisosteric replacements like the gem-dimethyl or carbonyl groups to optimize lead compounds.[2][5][6] However, these motifs can introduce undesirable lipophilicity or metabolic liabilities. The oxetane ring has emerged as a superior alternative, acting as a "polar hub" that enhances compound properties without the associated baggage.[3][4]
Key Advantages of the Oxetane Moiety:
-
Improved Solubility: The ether oxygen of the oxetane ring is a strong hydrogen bond acceptor, which can significantly improve the aqueous solubility of a parent molecule.[1]
-
Metabolic Stability: The strained four-membered ring is surprisingly resistant to metabolic degradation compared to larger ring systems or acyclic ethers.[7]
-
Reduced Lipophilicity: As a polar motif, the oxetane can lower the LogP of a compound, a critical parameter in drug design.[3]
-
Defined Exit Vectors: The rigid, three-dimensional structure of the oxetane ring provides well-defined exit vectors for substituents, allowing for precise probing of protein binding pockets.
The introduction of a fluorine atom at the 3-position further refines these properties. Fluorine's high electronegativity can lower the pKa of nearby basic groups and block sites of oxidative metabolism, enhancing the overall drug-like profile of the molecule.[7][8]
Introducing this compound: A Versatile Synthon
This compound capitalizes on these features and adds a crucial element: a highly reactive iodomethyl group. The primary iodide is an excellent leaving group in nucleophilic substitution reactions, providing a reliable handle for covalently linking the fluoro-oxetane motif to a wide array of molecular scaffolds. This makes it an indispensable tool for medicinal chemists aiming to rapidly generate diverse analog libraries.
| Property | Value |
| CAS RN | 1363381-23-0[9][10] |
| Molecular Formula | C₄H₆FIO[9][10] |
| Molecular Weight | 215.99 g/mol [9][10] |
| Appearance | Colorless to light yellow oil |
| Storage | Inert atmosphere, Room Temperature[9] |
Reactivity Profile and Mechanistic Considerations
The primary utility of this compound stems from the high reactivity of the C-I bond in Sₙ2 (bimolecular nucleophilic substitution) reactions. The carbon atom of the iodomethyl group is electrophilic and readily attacked by a diverse range of nucleophiles.
Key Mechanistic Features:
-
Excellent Leaving Group: Iodide (I⁻) is a large, highly polarizable anion, making it an exceptional leaving group that readily departs during the substitution reaction.
-
Steric Accessibility: As a primary halide, the electrophilic carbon is sterically unhindered, facilitating the approach of nucleophiles.
-
Ring Stability: The oxetane ring is generally stable under the neutral to moderately basic conditions typically employed for Sₙ2 reactions, showing remarkable tolerance compared to more labile systems like epoxides.[11][12] While highly acidic or strongly basic conditions can promote ring-opening, standard alkylation protocols are well-tolerated.[7][13]
The general transformation is illustrated below:
Caption: General Sₙ2 reaction with this compound.
This reactivity allows for the facile formation of C-N, C-O, and C-S bonds, which are fundamental linkages in pharmaceutical compounds.
Core Application Protocols
The following protocols are designed to be robust starting points for researchers. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Solvents should be anhydrous unless otherwise specified.
Protocol 1: N-Alkylation of a Secondary Amine
This protocol describes the coupling of the oxetane building block to a secondary amine, a common transformation for introducing the motif into a lead series.
Workflow Diagram:
Caption: Workflow for N-alkylation of a secondary amine.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary amine (1.0 eq.) and a suitable non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).
-
Solvation: Add anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN) to achieve a concentration of approximately 0.1-0.2 M with respect to the amine.
-
Addition of Electrophile: Add this compound (1.1 eq.) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-16 hours).
-
Causality: Heating accelerates the Sₙ2 reaction rate. The choice of base is critical: K₂CO₃ is a mild inorganic base suitable for many amines, while DIPEA is an organic base useful for preventing side reactions with acid-sensitive functional groups.
-
-
Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Washing: Combine the organic extracts and wash with water, followed by a saturated brine solution to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Self-Validating System & Troubleshooting:
-
Validation: Successful reaction is confirmed by LC-MS (observing the correct product mass) and ¹H and ¹⁹F NMR (observing characteristic shifts for the oxetane protons and the fluorine atom).
-
Troubleshooting:
-
Low Conversion: If the reaction stalls, consider using a stronger base (e.g., Cs₂CO₃) or a more polar aprotic solvent like DMSO. Ensure the amine is sufficiently nucleophilic.
-
Side Products: If dialkylation occurs with a primary amine, use a larger excess of the amine or add the oxetane reagent more slowly at a lower temperature.
-
Protocol 2: O-Alkylation of a Phenol
This protocol details the synthesis of an aryl ether, a common motif in drug molecules, via a Williamson ether synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve the phenol (1.0 eq.) in anhydrous DMF.
-
Deprotonation: Add a suitable base to deprotonate the phenol. For most phenols, potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.2 eq.) is effective. For less acidic phenols, a stronger base like sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) can be used with caution at 0°C.
-
Causality: The reaction requires the formation of the more nucleophilic phenoxide anion. Cs₂CO₃ is often superior due to the high solubility of its salts and the "cesium effect," which can accelerate Sₙ2 reactions.
-
-
Addition of Electrophile: After stirring for 15-30 minutes at room temperature (or after effervescence ceases with NaH), add this compound (1.1 eq.) to the mixture.
-
Reaction: Stir the reaction at room temperature or heat to 60°C. Monitor progress by TLC or LC-MS (typically 2-12 hours).
-
Work-up & Purification: Follow the work-up, drying, and purification steps as outlined in Protocol 1 . The eluent system for chromatography will typically be a low-polarity mixture (e.g., ethyl acetate in hexanes).
Self-Validating System & Troubleshooting:
-
Validation: Formation of the ether is confirmed by the disappearance of the phenolic -OH peak in the ¹H NMR and IR spectra, and the appearance of new signals corresponding to the oxetane-methylene bridge.
-
Troubleshooting:
-
No Reaction: Ensure the phenol is fully deprotonated. A stronger base or higher temperature may be required.
-
Competitive C-alkylation: While rare for phenols, highly activated aromatic systems may undergo some C-alkylation. Using a less polar solvent can sometimes mitigate this.
-
Protocol 3: S-Alkylation of a Thiol
This protocol describes the formation of a thioether linkage, leveraging the high nucleophilicity of thiols.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve the thiol (1.0 eq.) in a polar aprotic solvent like DMF or THF.
-
Thiolate Formation: Add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq.) or triethylamine (TEA, 1.5 eq.). Thiols are generally more acidic than alcohols, so strong bases are often unnecessary.
-
Causality: Thiols are potent nucleophiles, especially in their thiolate form. The reaction is often very fast and can typically be run at room temperature.
-
-
Addition of Electrophile: Add this compound (1.05 eq.) dropwise. The reaction is often exothermic; an ice bath may be necessary for large-scale reactions.
-
Reaction: Stir at room temperature. The reaction is usually complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Work-up & Purification: Follow the work-up, drying, and purification steps as outlined in Protocol 1 .
Self-Validating System & Troubleshooting:
-
Validation: Successful S-alkylation is confirmed by mass spectrometry and NMR analysis, showing the characteristic signals of the newly formed thioether.
-
Troubleshooting:
-
Disulfide Formation: Over-oxidation of the thiol to a disulfide can be a competing side reaction. Ensure the reaction is maintained under an inert atmosphere and use fresh, high-quality solvents. If this is a persistent issue, pre-forming the thiolate with a base before adding the electrophile can help.
-
Comparative Data and Mechanistic Visualization
| Parameter | N-Alkylation (Amine) | O-Alkylation (Phenol) | S-Alkylation (Thiol) |
| Typical Nucleophile | Secondary Amine | Phenol | Thiol |
| Base | K₂CO₃, DIPEA | K₂CO₃, Cs₂CO₃, NaH | K₂CO₃, TEA |
| Solvent | DMF, MeCN | DMF, THF, Acetone | DMF, THF |
| Temperature | 25 - 50°C | 25 - 60°C | 25°C |
| Reaction Time | 4 - 16 hours | 2 - 12 hours | 1 - 4 hours |
Sₙ2 Reaction Mechanism:
Caption: Concerted Sₙ2 mechanism for thioether formation.
Conclusion
This compound is a powerful and versatile building block for modern medicinal chemistry. Its unique combination of a polar, metabolically stable oxetane core, a property-modulating fluorine atom, and a highly reactive iodomethyl handle makes it an ideal reagent for rapidly accessing novel chemical space. The protocols described herein provide a reliable foundation for researchers to incorporate this valuable motif into their drug discovery programs, enabling the synthesis of next-generation therapeutics with enhanced physicochemical and pharmacological properties.
References
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-
ResearchGate. (n.d.). Synthesis of 3‐(fluoromethyl)oxetane‐3‐carboxylic acid (13). Retrieved from [Link]
-
ChemRxiv. (2024). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Retrieved from [Link]
-
RSC Publishing. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Retrieved from [Link]
-
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ResearchGate. (n.d.). Design and Synthesis of Fluoro‐containing Hypervalent Iodane (III) Reagents for Visible‐light‐triggered Cyclization of Alkynoates to 3‐Fluoroalkylated Coumarins. Retrieved from [Link]
-
ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxetane Ring‐Opening Reaction: A Key Step for the Preparation of Substituted (Fluoro)alkenyl as Acyclonucleoside Mimics. Retrieved from [Link]
-
News-Medical.Net. (2025). Breakthrough method opens door to fluorinated oxetane drug molecules. Retrieved from [Link]
-
RSC Publishing. (n.d.). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Retrieved from [Link]
-
Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]
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ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis. Retrieved from [Link]
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Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Fluoro-3-(iodomethyl)oxetane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide to the nucleophilic substitution reactions of 3-fluoro-3-(iodomethyl)oxetane, a promising building block in medicinal chemistry. The unique structural features of this compound—a strained oxetane ring, a neopentyl-like quaternary center, a primary iodide, and a fluorine atom—present both opportunities and challenges in its chemical transformations. This document outlines the anticipated reactivity, provides detailed experimental protocols for reactions with various nucleophiles, and discusses the mechanistic nuances grounded in established chemical principles.
Introduction: The Strategic Value of this compound
The oxetane moiety has gained significant traction in drug discovery as a bioisostere for gem-dimethyl and carbonyl groups, often improving physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1][2] The introduction of a fluorine atom can further modulate a molecule's pKa, membrane permeability, and binding affinity.[3] this compound thus represents a valuable scaffold for introducing a fluorinated quaternary center, a motif of growing interest in the design of novel therapeutics.
This guide will delve into the practical aspects of utilizing this building block, focusing on the displacement of the highly reactive iodide leaving group to forge new carbon-heteroatom and carbon-carbon bonds.
Mechanistic Considerations: Navigating the Reactivity of a Unique Substrate
The nucleophilic substitution reactions of this compound are predicted to proceed primarily through an SN2 mechanism. However, the reaction is subject to several competing factors that must be carefully considered in experimental design.
Steric Hindrance at the Neopentyl-like Center
The quaternary carbon atom adjacent to the iodomethyl group creates significant steric hindrance, which can slow down the rate of SN2 reactions. This is analogous to the well-documented low reactivity of neopentyl halides in bimolecular substitutions.[4] Consequently, elevated temperatures and/or the use of highly nucleophilic reagents may be necessary to achieve reasonable reaction rates.
The Role of the Fluorine Atom
The electron-withdrawing nature of the fluorine atom is expected to have a dual effect on the SN2 reaction. It can slightly decrease the nucleophilicity of the oxetane oxygen, potentially reducing its interaction with Lewis acids that might promote ring-opening. More significantly, the inductive effect of fluorine can influence the electrophilicity of the carbon bearing the iodine, though this effect diminishes with distance.
The Oxetane Ring: Stability and Potential for Ring-Opening
The oxetane ring is strained and susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or bases.[5] While 3,3-disubstituted oxetanes generally exhibit greater stability, the choice of reagents and reaction conditions is critical to preserving the ring integrity.[6] It is advisable to employ neutral or mildly basic conditions whenever possible.
Proposed Synthesis of this compound
Caption: Synthesis of 3-(azidomethyl)-3-fluorooxetane.
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add sodium azide (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(azidomethyl)-3-fluorooxetane.
| Parameter | Value/Condition | Rationale |
| Nucleophile | Sodium Azide (NaN₃) | A robust and highly efficient nucleophile for SN2 reactions. |
| Solvent | DMF | A polar aprotic solvent that enhances the nucleophilicity of the azide anion. |
| Temperature | 80 °C | Elevated temperature is likely required to overcome the steric hindrance. |
| Stoichiometry | 1.5 eq of NaN₃ | A slight excess of the nucleophile ensures complete conversion of the starting material. |
Cyanide Substitution: Synthesis of 2-(3-Fluorooxetan-3-yl)acetonitrile
The introduction of a nitrile group provides a handle for further elaboration into carboxylic acids, amines, or amides.
Reaction Scheme:
Caption: Synthesis of 2-(3-fluorooxetan-3-yl)acetonitrile.
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO, 0.2 M), add sodium cyanide (1.2 eq). Caution: Sodium cyanide is highly toxic.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a solution of sodium hypochlorite.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value/Condition | Rationale |
| Nucleophile | Sodium Cyanide (NaCN) | A potent nucleophile for the introduction of a cyano group. |
| Solvent | DMSO | A polar aprotic solvent that effectively dissolves NaCN and promotes the SN2 reaction. |
| Temperature | 90 °C | A higher temperature may be necessary due to the lower nucleophilicity of cyanide compared to azide. |
| Stoichiometry | 1.2 eq of NaCN | A slight excess is used to drive the reaction to completion. |
Amine Substitution: Synthesis of N-Benzyl-1-(3-fluorooxetan-3-yl)methanamine
Direct substitution with ammonia can be challenging. Using a primary amine, such as benzylamine, followed by deprotection is a common strategy.
Reaction Scheme:
Caption: Synthesis of an N-benzylated amine derivative.
Protocol:
-
To a suspension of potassium carbonate (2.0 eq) in acetonitrile (0.2 M), add benzylamine (1.5 eq) and this compound (1.0 eq).
-
Heat the mixture to reflux and stir for 24-48 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
| Parameter | Value/Condition | Rationale |
| Nucleophile | Benzylamine | A primary amine that readily participates in SN2 reactions. |
| Base | Potassium Carbonate (K₂CO₃) | A mild base to neutralize the HI formed during the reaction. |
| Solvent | Acetonitrile | A polar aprotic solvent suitable for this type of substitution. |
| Temperature | Reflux | To overcome the steric hindrance and achieve a reasonable reaction rate. |
Thiol Substitution: Synthesis of 3-Fluoro-3-((phenylthio)methyl)oxetane
Thiols are excellent nucleophiles and are expected to react readily with this compound.
Reaction Scheme:
Caption: Synthesis of a thioether derivative.
Protocol:
-
To a solution of thiophenol (1.1 eq) in anhydrous DMF (0.2 M), add cesium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in DMF.
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Value/Condition | Rationale |
| Nucleophile | Thiophenol | A soft and highly effective nucleophile. |
| Base | Cesium Carbonate (Cs₂CO₃) | A mild and effective base for deprotonating the thiol. |
| Solvent | DMF | A suitable polar aprotic solvent. |
| Temperature | Room Temperature | The high nucleophilicity of the thiolate may allow the reaction to proceed at a lower temperature. |
Troubleshooting and Considerations
-
Low Reactivity: If reactions are sluggish, consider increasing the temperature, using a more polar aprotic solvent (e.g., HMPA, with appropriate safety precautions), or employing a more reactive leaving group (e.g., a triflate, though this may require re-synthesis of the starting material).
-
Ring-Opening: If ring-opened byproducts are observed, it is crucial to use milder reaction conditions. This may involve using a less basic nucleophile, a non-basic catalyst, or lowering the reaction temperature.
-
Purification: The polarity of the oxetane-containing products will vary depending on the incorporated nucleophile. A careful selection of the eluent system for column chromatography is essential for successful purification.
Conclusion
This compound is a challenging yet highly valuable building block for the synthesis of novel chemical entities in drug discovery. A thorough understanding of its potential reactivity, particularly the steric hindrance at the neopentyl-like center and the stability of the oxetane ring, is paramount for successful application. The protocols provided herein, based on sound chemical principles and analogous transformations, offer a solid foundation for researchers to explore the rich chemistry of this unique fluorinated oxetane.
References
- SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals.
- Synthesis of 3‐(fluoromethyl)oxetane‐3‐carboxylic acid (13)..
- Synthesis of 3-azidomethyl-3-methyloxetane.
-
Propose a mechanism for the substitution reaction of (1S, 3R)-l-bromo-l, 3-dimethylcyclohexane in ethanol.. Homework.Study.com. [Link]
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A. - Neopentyl iodide. Organic Syntheses Procedure. [Link]
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SN2 Reaction Mechanisms. YouTube. [Link]
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Synthesis and Characterization of Poly(3-azidomethyl-3-methyl oxetane) by the Azidation of Poly(3-mesyloxymethyl-3-methyl oxetane). ResearchGate. [Link]
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Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes. RSC Publishing. [Link]
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Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. [Link]
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Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]
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The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. ResearchGate. [Link]
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Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]
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the sn2 reaction: a theoretical-computational analysis of a simple and very interesting mechanism. Sciforum. [Link]
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SN2' pathway: utilizing phosphonium salts as electrophilic agents for synthesizing ne. Comptes Rendus de l'Académie des Sciences. [Link]
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Study on Synthesis Of Oxetan-3-ol Tianxiang Xu1,a, Xiao Leng1,b, Shuangping Huang1, c* and Xiaoji Wang. Atlantis Press. [Link]
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COMPUTATIONAL INVESTIGATION OF THE SN2 REACTIVITY OF HALOGENATED POLLUTANTS A DISSERTATION SUBMITTED TO THE DEPARTMENT OF CIVI. Stacks are the Stanford. [Link]
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2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). Chemistry LibreTexts. [Link]
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Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. MDPI. [Link]
-
Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. MDPI. [Link]
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Application Notes and Protocols for the Introduction of the 3-Fluoro-3-methyloxetane Moiety
Introduction: The Strategic Value of the 3-Fluoro-3-methyloxetane Moiety in Drug Discovery
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2][3] Fluorine's high electronegativity and small size can profoundly influence metabolic stability, membrane permeability, and binding affinity.[3][4] The oxetane ring, a four-membered cyclic ether, has also emerged as a valuable scaffold in drug design.[5][6] Replacing gem-dimethyl or carbonyl groups with an oxetane can improve aqueous solubility, lipophilicity, and metabolic stability.[6]
The 3-fluoro-3-methyloxetane moiety combines the beneficial attributes of both fluorine and the oxetane ring system. This unique structural motif serves as a versatile bioisostere, offering a distinct conformational profile and polarity that can lead to improved drug-like properties. These attributes have made fluorinated oxetanes highly sought-after building blocks in the development of novel therapeutics.[7][8] This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the introduction of the 3-fluoro-3-methyloxetane group, aimed at researchers and professionals in drug development.
Synthetic Strategy Overview: A Two-Stage Approach
The most logical and widely applicable approach for the synthesis of 3-fluoro-3-methyloxetane and its derivatives involves a two-stage process. This strategy hinges on the initial construction of a key intermediate, 3-methyloxetan-3-ol, followed by a deoxofluorination reaction to introduce the fluorine atom.
Caption: General two-stage synthetic workflow for 3-fluoro-3-methyloxetane.
Stage 1: Synthesis of the Key Intermediate: 3-Methyloxetan-3-ol
The synthesis of 3-methyloxetan-3-ol is a critical first step. A reliable route starts from the commercially available 1,1,1-tris(hydroxymethyl)ethane. This involves the formation of 3-hydroxymethyl-3-methyloxetane, followed by its conversion to the target tertiary alcohol.
Protocol 1.1: Synthesis of 3-Hydroxymethyl-3-methyloxetane (HMMO)
This protocol is adapted from methodologies involving the cyclization of 1,3-diols.[9]
Reaction Scheme:
Materials:
-
1,1,1-tris(hydroxymethyl)ethane
-
Diethyl carbonate
-
Potassium carbonate (anhydrous)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,1,1-tris(hydroxymethyl)ethane, a catalytic amount of anhydrous potassium carbonate, and toluene.
-
Add diethyl carbonate to the mixture.
-
Heat the reaction mixture to reflux and collect the ethanol-toluene azeotrope in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of ethanol collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain crude 3-hydroxymethyl-3-methyloxetane.
-
Purify the crude product by vacuum distillation.
Protocol 1.2: Synthesis of 3-Methyloxetan-3-ol
This protocol involves the oxidation of HMMO to the corresponding aldehyde, followed by the addition of a methyl group using a Grignard reagent.
Reaction Scheme:
Materials:
-
3-Hydroxymethyl-3-methyloxetane (from Protocol 1.1)
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Dichloromethane (DCM), anhydrous
-
Methylmagnesium bromide (CH₃MgBr) in a suitable solvent (e.g., THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
Procedure:
Part A: Oxidation to 3-Formyloxetane
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxymethyl-3-methyloxetane in anhydrous DCM.
-
Add PCC in one portion and stir the mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield crude 3-formyloxetane. This intermediate is often used in the next step without further purification.
Part B: Grignard Reaction
-
In a separate dry, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, cool a solution of methylmagnesium bromide in anhydrous THF to 0 °C.
-
Dissolve the crude 3-formyloxetane from Part A in anhydrous THF and add it dropwise to the Grignard reagent via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 3-methyloxetan-3-ol.[10]
Stage 2: Deoxofluorination of 3-Methyloxetan-3-ol
The introduction of the fluorine atom at the tertiary alcohol position is the final and key transformation. This is achieved through a deoxofluorination reaction. The choice of fluorinating agent is critical to ensure high yield and minimize side reactions, such as ring-opening of the strained oxetane.[11][12]
Choosing the Right Fluorinating Agent
For the deoxofluorination of a tertiary alcohol like 3-methyloxetan-3-ol, several reagents can be considered. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are commonly used for converting alcohols to alkyl fluorides.[13][14] Electrophilic fluorinating agents like Selectfluor® can also be employed, particularly when the alcohol is activated.[13][15]
| Fluorinating Agent | Advantages | Disadvantages |
| DAST | Effective for a wide range of alcohols.[14] | Thermally unstable, can lead to side reactions. |
| Deoxo-Fluor® | More thermally stable than DAST, often giving cleaner reactions.[13] | More expensive than DAST. |
| Selectfluor® | Mild and selective, often used for acid-sensitive substrates.[15] | Typically requires activation of the alcohol. |
Protocol 2.1: Deoxofluorination using Deoxo-Fluor®
This protocol is a general procedure for the fluorination of a tertiary alcohol and should be optimized for the specific substrate.
Reaction Scheme:
Materials:
-
3-Methyloxetan-3-ol (from Protocol 1.2)
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a dry plastic (e.g., polypropylene or Teflon) flask under an inert atmosphere, dissolve 3-methyloxetan-3-ol in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add Deoxo-Fluor® dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-12 hours.
-
Monitor the reaction progress by TLC or ¹⁹F NMR.
-
Upon completion, carefully quench the reaction by slowly adding it to a cooled, stirred saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure (the product may be volatile).
-
Purify the crude product by careful column chromatography on silica gel or by distillation to yield 3-fluoro-3-methyloxetane.
Caption: Simplified mechanism of deoxofluorination with Deoxo-Fluor®.
Safety Considerations
-
Fluorinating agents such as DAST and Deoxo-Fluor® are corrosive and react violently with water. They should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Reactions involving Grignard reagents are highly exothermic and moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.
-
Always quench reactions carefully and behind a safety shield.
Conclusion
The 3-fluoro-3-methyloxetane moiety represents a valuable building block for medicinal chemists seeking to optimize the properties of drug candidates. The synthetic route outlined in these application notes, proceeding through the key intermediate 3-methyloxetan-3-ol, provides a reliable and adaptable framework for accessing this important structural motif. Careful selection of reagents and adherence to the detailed protocols will enable researchers to successfully incorporate the 3-fluoro-3-methyloxetane group into their target molecules, paving the way for the discovery of new and improved therapeutics.
References
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- Baran, P. S., & Cernijenko, A. (2017). A synthesis of (+)-ouabagenin. Journal of the American Chemical Society, 139(46), 16537-16540.
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- Tian, X., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. 2016 4th International Conference on Machinery, Materials and Computing Technology.
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- Falk, R. A., & Parent, R. A. (1973). The preparation of 3-halomethyl-3-methyloxetanes. Journal of Organic Chemistry, 38(5), 983-984.
- Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Journal of the American Chemical Society, 121(40), 9251-9252.
- Lim, D., & Nagorny, P. (2014). Synthesis of 3,3-difluoro-2-oxindoles via electrophilic fluorination of indoles. Organic letters, 16(1), 212-215.
- Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O’Donnell, C. J., & Di, L. (2012). Application of the 3-fluorooxetane motif in the design of a novel series of γ-secretase inhibitors. Journal of medicinal chemistry, 55(7), 3414-3424.
- Rozen, S. (2006). Electrophilic Fluorination with Elemental Fluorine and Reagents Derived from it. Advances in Organic Synthesis, 2(1), 3-41.
- Tius, M. A. (2014). The synthesis of trifluoromethylated compounds. Tetrahedron, 70(35), 5545-5561.
- Gouverneur, V., & Seppelt, K. (2005). Fluorine chemistry. Chemical Society Reviews, 34(4), 307-308.
- Alfa Chemistry. (n.d.). Comprehensive Guide to Nucleophilic Fluorination vs.
- TCI Chemicals. (n.d.).
- Hu, J., Zhang, W., & Wang, F. (2009). Selective nucleophilic monofluoromethylation.
- Fluorochem. (n.d.). 3-Methyloxetan-3-ol.
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- Meanwell, N. A. (2018). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of medicinal chemistry, 61(14), 5822-5880.
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- Stepan, A. F., Karpenko, I. N., & Efremov, I. V. (2013). Synthesis of 3-(fluoromethyl)oxetan-3-amine. Tetrahedron Letters, 54(39), 5325-5327.
- LaVecchia, L., & Gillingham, D. (2012). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 17(9), 10584-10590.
- Pang, Z., & Liu, Y. (2010). Synthesis of 3-azidomethyl-3-methyloxetane.
- Fokin, A. A., & Schreiner, P. R. (2003). Selective alkane functionalization.
- BenchChem. (n.d.). Application Notes and Protocols for Ring-Opening Reactions of 3-Oxetanone with Nucleophiles.
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Application Notes and Protocols for 3-Fluoro-3-(iodomethyl)oxetane in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Rise of Fluorinated Oxetanes in Medicinal Chemistry
The strategic incorporation of fluorine and strained ring systems has become a cornerstone of modern drug design. Fluorine, with its unique electronic properties, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Simultaneously, the introduction of rigid, three-dimensional scaffolds like the oxetane ring can enhance aqueous solubility and metabolic stability while providing novel exit vectors for structure-activity relationship (SAR) studies.[3][4] The convergence of these two powerful strategies in the form of fluorinated oxetanes offers medicinal chemists a versatile toolkit to address common challenges in drug discovery.[5]
This guide focuses on a particularly promising building block: 3-fluoro-3-(iodomethyl)oxetane . This trifunctional synthon combines the benefits of a fluorinated oxetane core with a reactive iodomethyl group, enabling its facile conjugation to a wide range of molecular scaffolds. The presence of the geminal fluorine atom is anticipated to modulate the reactivity of the C-I bond and impart unique physicochemical properties to the resulting molecules. These notes provide a comprehensive overview of the synthesis, properties, and applications of this valuable reagent, along with detailed protocols for its use in drug discovery programs.
I. The Strategic Advantage of this compound in Drug Design
The this compound moiety is a bioisostere for several common functional groups, offering a unique combination of properties that can be leveraged to optimize drug candidates.
Bioisosterism and Physicochemical Property Modulation
The oxetane ring is a well-established bioisostere for gem-dimethyl and carbonyl groups.[6] The introduction of a fluorine atom further refines its properties:
-
Metabolic Stability: The electron-withdrawing nature of the fluorine atom can shield adjacent C-H bonds from oxidative metabolism by cytochrome P450 enzymes, thereby enhancing the metabolic stability of the parent molecule.[6]
-
Lipophilicity and Solubility: The polar nature of the C-F bond and the oxetane ring can lead to a decrease in lipophilicity (logP) and an increase in aqueous solubility, which are often desirable for improving the pharmacokinetic profile of a drug candidate.[3]
-
Conformational Restriction: The rigid oxetane scaffold imparts a degree of conformational constraint, which can lead to improved binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.
The Role of the Iodomethyl Group
The primary synthetic utility of this compound lies in the reactivity of the iodomethyl group. Iodine is an excellent leaving group in nucleophilic substitution reactions, allowing for the efficient formation of C-N, C-O, and C-S bonds. This enables the straightforward incorporation of the 3-fluoro-3-(methyl)oxetane motif into a variety of molecular architectures.
Potential Applications in PET Imaging
The introduction of fluorine-18, a positron-emitting isotope, is a key strategy in the development of tracers for Positron Emission Tomography (PET). The synthesis of [¹⁸F]-labeled this compound could provide a novel building block for the development of PET radioligands for imaging a variety of biological targets in vivo.[2][7][8][9][10]
II. Synthesis of this compound
Caption: Proposed synthetic route for this compound.
Proposed Synthetic Protocol
Step 1: Oxidation of 3-(Hydroxymethyl)-3-methyloxetane to 3-Methyl-3-oxetanecarbaldehyde
-
To a stirred solution of 3-(hydroxymethyl)-3-methyloxetane (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 equiv).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude aldehyde, which can be used in the next step without further purification.
Step 2: Vinylation of 3-Methyl-3-oxetanecarbaldehyde
-
To a solution of the crude aldehyde from the previous step in anhydrous tetrahydrofuran (THF) at -78 °C, add vinylmagnesium bromide (1.1 equiv, 1.0 M in THF) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 1-(3-methyloxetan-3-yl)prop-2-en-1-ol.
Step 3: Iodination of 1-(3-Methyloxetan-3-yl)prop-2-en-1-ol
-
To a solution of 1-(3-methyloxetan-3-yl)prop-2-en-1-ol (1.0 equiv), triphenylphosphine (1.5 equiv), and imidazole (2.0 equiv) in anhydrous DCM at 0 °C, add iodine (1.5 equiv) portionwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 3-(iodomethyl)-3-methyloxetane.
Step 4: Hydroxylation of 3-(Iodomethyl)-3-methyloxetane
-
To a solution of 3-(iodomethyl)-3-methyloxetane (1.0 equiv) in 1,4-dioxane and water (10:1), add selenium dioxide (1.2 equiv).
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Cool the mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 3-(hydroxymethyl)-3-(iodomethyl)oxetane.
Step 5: Fluorination of 3-(Hydroxymethyl)-3-(iodomethyl)oxetane
-
To a solution of 3-(hydroxymethyl)-3-(iodomethyl)oxetane (1.0 equiv) in anhydrous DCM at -78 °C, add diethylaminosulfur trifluoride (DAST) (1.5 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford This compound .
III. Application Protocols: Incorporation of the 3-Fluoro-3-(methyl)oxetane Moiety
The primary application of this compound is as an electrophilic building block for the introduction of the 3-fluoro-3-(methyl)oxetane group via nucleophilic substitution.
Caption: General scheme for nucleophilic substitution reactions.
General Protocol for N-Alkylation
This protocol is suitable for the alkylation of primary and secondary amines, anilines, and other N-nucleophiles.
-
To a solution of the amine (1.0 equiv) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (2.0 equiv) or triethylamine (1.5 equiv).
-
Add a solution of this compound (1.2 equiv) in the same solvent.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
General Protocol for O-Alkylation (Williamson Ether Synthesis)
This protocol is suitable for the alkylation of phenols and alcohols.
-
To a solution of the alcohol or phenol (1.0 equiv) in a polar aprotic solvent such as DMF or THF, add a strong base such as sodium hydride (1.2 equiv, 60% dispersion in mineral oil) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.
-
Add a solution of this compound (1.1 equiv) in the same solvent.
-
Stir the reaction mixture at room temperature or heat gently (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by chromatography.
General Protocol for S-Alkylation
This protocol is suitable for the alkylation of thiols and thiophenols.
-
To a solution of the thiol (1.0 equiv) in a solvent such as ethanol or DMF, add a base such as sodium ethoxide or potassium carbonate (1.5 equiv).
-
Stir the mixture for 15-30 minutes at room temperature.
-
Add a solution of this compound (1.1 equiv) in the same solvent.
-
Stir the reaction at room temperature until completion as indicated by TLC or LC-MS.
-
Dilute with water and extract with an organic solvent.
-
Wash the combined organic extracts with brine, dry, and concentrate.
-
Purify the desired thioether by column chromatography.
IV. Data Presentation: Expected Physicochemical Properties
The incorporation of the 3-fluoro-3-(methyl)oxetane moiety is expected to favorably impact the physicochemical properties of a lead compound. The following table provides a qualitative comparison of the expected effects of replacing common functionalities with the 3-fluoro-3-(methyl)oxetane group.
| Property | Replacement of gem-Dimethyl | Replacement of Carbonyl | Rationale |
| Aqueous Solubility | Increase | Increase | The polar oxetane ring and C-F bond enhance hydrogen bonding with water. |
| Lipophilicity (logP) | Decrease | Decrease | The polar nature of the moiety reduces its partitioning into nonpolar solvents. |
| Metabolic Stability | Increase | Increase | The fluorine atom can block sites of metabolism. The oxetane ring is generally more stable to metabolism than acyclic ethers.[6] |
| Binding Affinity | Context-dependent | Context-dependent | The rigid conformation can improve binding, but steric clashes are possible. |
| Permeability | Context-dependent | Context-dependent | The balance between reduced lipophilicity and increased polarity will determine the overall effect on cell permeability. |
V. Conclusion and Future Outlook
This compound represents a valuable and versatile building block for contemporary drug discovery. Its unique combination of a fluorinated oxetane core and a reactive iodomethyl handle provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The protocols outlined in this guide offer a starting point for the synthesis and application of this promising synthon. Further research into the synthesis of this compound and a more detailed exploration of its reactivity and utility in various therapeutic areas are warranted and are expected to further solidify the role of fluorinated oxetanes in the development of next-generation therapeutics.
VI. References
-
SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals.
-
Study on Synthesis Of Oxetan-3-ol. Atlantis Press.
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PMC - NIH.
-
Synthesis of 3‐(fluoromethyl)oxetane‐3‐carboxylic acid (13). ResearchGate.
-
Oxetane Ring‐Opening Reaction: A Key Step for the Preparation of Substituted (Fluoro)alkenyl as Acyclonucleoside Mimics. ResearchGate.
-
Breakthrough method opens door to fluorinated oxetane drug molecules. News-Medical.Net.
-
Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. ResearchGate.
-
Fluoroiodomethane: A CH2F-Moiety-Delivering Agent Suitable for Nucleophilic-, Electrophilic. I.R.I.S.
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications.
-
Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. ResearchGate.
-
Oxetane opening by various nucleophiles. ResearchGate.
-
Synthesis and Screening in Mice of Fluorine-Containing PET Radioligands for TSPO: Discovery of a Promising 18F-Labeled Ligand. PMC - PubMed Central.
-
3-(iodomethyl)-3-methyloxetane. ChemicalBook.
-
Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Publishing.
-
112823-30-0|3-(Iodomethyl)-3-methyloxetane|BLD Pharm.
-
Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. NIH.
-
Design, synthesis, and biological evaluation of multiple F-18 S1PR1 radiotracers in rodent and nonhuman primate.
-
3-(Iodomethyl)-3-methyloxetane | CAS 112823-30-0. SCBT.
-
112823-30-0 | 3-(Iodomethyl)-3-methyloxetane. AiFChem.
-
Trifluoromethylation of Alkyl Electrophiles with 11C or 18F Labeled Fluoroform for PET Applications. PubMed Central.
-
3-bromomethyl-3-methyloxetane AldrichCPR. Sigma-Aldrich.
-
Notes - The SN- Reactivity of β-Fluorethyl Iodides. ResearchGate.
Sources
- 1. news-medical.net [news-medical.net]
- 2. Synthesis and Screening in Mice of Fluorine-Containing PET Radioligands for TSPO: Discovery of a Promising 18F-Labeled Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(iodomethyl)-3-methyloxetane | 112823-30-0 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of multiple F-18 S1PR1 radiotracers in rodent and nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoromethylation of Alkyl Electrophiles with 11C or 18F Labeled Fluoroform for PET Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. connectjournals.com [connectjournals.com]
- 12. atlantis-press.com [atlantis-press.com]
Application Note: 3-Fluoro-3-(iodomethyl)oxetane in PET Imaging
The following Application Note and Protocol details the usage of 3-fluoro-3-(iodomethyl)oxetane in Positron Emission Tomography (PET).
Based on the chemical structure and current trends in radiopharmaceutical chemistry, this molecule functions as a specialized [18F]prosthetic group . It is used to introduce the 3-fluorooxetanyl moiety—a metabolically stable, polar bioisostere—into biologically active molecules (peptides, proteins, or small molecule drugs) via alkylation.
Subject: Next-Generation [18F]Fluoroalkylation via Oxetane Scaffolds
Part 1: Executive Summary & Scientific Rationale
The "Oxetane Effect" in PET
In modern medicinal chemistry, the oxetane ring (specifically the 3,3-disubstituted oxetane) is widely recognized as a superior bioisostere for gem-dimethyl and carbonyl groups. It offers three critical advantages for PET radiotracers:
-
Reduced Lipophilicity: The oxygen atom lowers the LogP/LogD of the tracer compared to cyclobutane or alkyl chains, reducing non-specific binding in vivo.
-
Metabolic Stability: The 3-fluorooxetane moiety is resistant to oxidative metabolism (P450s), unlike standard [18F]fluoroalkyl chains which are prone to defluorination (release of [18F]fluoride to the bone).
-
Conformational Control: The rigid ring structure can orient the attached biomolecule favorably for receptor binding.
This compound ([18F]FIO) serves as a bifunctional reagent: the [18F]fluorine provides the signal, while the iodomethyl group acts as a highly reactive electrophile for site-specific attachment to nucleophilic residues (cysteine thiols, lysine amines, or phenolic hydroxyls).
Part 2: Technical Profile
| Property | Specification |
| Compound Name | This compound |
| CAS Number (Cold) | 1363381-23-0 |
| Role in PET | [18F]Prosthetic Group (Alkylating Agent) |
| Radioisotope | Fluorine-18 ( |
| Precursor | 3-(Iodomethyl)oxetan-3-yl 4-methylbenzenesulfonate (Typical) |
| Reactivity | Nucleophilic substitution ( |
| Stability | Moderate; sensitive to strong Lewis acids (ring opening) |
Part 3: Experimental Protocols
Workflow Overview
The application involves a two-step "indirect labeling" strategy:
-
Radiosynthesis: Production of [18F]this compound from a sulfonate precursor.
-
Bioconjugation: Alkylation of the target precursor (e.g., a peptide with a free thiol).
Protocol A: Radiosynthesis of [18F]this compound ([18F]FIO)
Reagents:
-
[18F]Fluoride: Produced via cyclotron (
) and trapped on a QMA carbonate cartridge. -
Phase Transfer Catalyst: Kryptofix 2.2.2 (K222) / Potassium Carbonate (
). -
Precursor: 3-(Iodomethyl)oxetan-3-yl tosylate (or nosylate). Note: The iodine must be present on the precursor or introduced via Finkelstein, but direct displacement of a C3-leaving group is preferred to retain the scaffold.
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMSO.
Step-by-Step Procedure:
-
Elution & Drying: Elute [18F]F- from QMA cartridge with K222/K2CO3 solution. Azeotropically dry with MeCN (3x) at 95°C under helium flow to remove all water.
-
Labeling Reaction:
-
Purification (SPE):
-
Dilute reaction mixture with 10 mL water.
-
Pass through a C18 Sep-Pak cartridge (pre-conditioned).
-
Wash with water (5 mL) to remove unreacted [18F]fluoride and salts.
-
Elute the lipophilic [18F]FIO with 1.5 mL diethyl ether or pentane (if volatile isolation is needed) or MeCN (for solution phase).
-
-
Quality Control: Verify identity using the cold standard (CAS 1363381-23-0) via radio-HPLC.
Protocol B: Bioconjugation (Alkylation of Thiol-Peptide)
Context: Labeling a peptide containing a Cysteine residue (e.g., cRGD-SH).
-
Peptide Preparation: Dissolve peptide (1.0 mg) in 200 µL DMF containing 10 µL DIPEA (base).
-
Coupling:
-
Final Purification: Purify the conjugate via semi-prep HPLC (C18 column, Ethanol/Water gradient). Formulation in saline.
Part 4: Visualization (Pathway & Logic)
The following diagram illustrates the radiosynthesis and conjugation logic.
Caption: Synthesis pathway of [18F]FIO and subsequent conjugation to a biomolecule.
Part 5: Critical Analysis & Troubleshooting
Reaction Monitoring (HPLC)
To validate the synthesis, co-inject the "Cold Standard" (this compound) with your radiolabeled product.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 4.6x150mm) |
| Mobile Phase | A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA) |
| Gradient | 10% B to 90% B over 20 min |
| Detection | UV (254 nm) for Cold Standard; Gamma/Radio for [18F] Product |
| Success Criteria | Retention time of Radio-peak matches UV-peak of cold standard (± 0.2 min). |
Common Pitfalls
-
Ring Opening: Oxetanes are acid-sensitive. Avoid highly acidic HPLC buffers (< pH 2) or prolonged exposure to Lewis acids during synthesis. Ensure the final formulation is pH 7.4.
-
Volatility: this compound is a small molecule and may be volatile. Do not evaporate solvents to complete dryness under high vacuum/heat; use gentle streams of inert gas or trap in solution.
-
Precursor Purity: The tosylate precursor must be free of chloride ions, which can compete with [18F]fluoride.
References
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link
-
Hogan, P. J., et al. (2017). Practical Synthesis of 3,3-Disubstituted Oxetanes. Organic Process Research & Development. Link
-
Alchimica. (2023). Product Specification: this compound (CAS 1363381-23-0).[3]Link
Sources
Application Notes and Protocols for the Coupling of 3-Fluoro-3-(iodomethyl)oxetane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Value of the 3-Fluoro-3-(iodomethyl)oxetane Building Block
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced physicochemical and pharmacological properties is paramount. The oxetane motif has emerged as a valuable bioisosteric replacement for commonly employed functional groups, such as gem-dimethyl and carbonyl moieties.[1] Its introduction into a molecular scaffold can favorably modulate properties like solubility, metabolic stability, and lipophilicity. The this compound scaffold represents a particularly strategic building block. The presence of a fluorine atom at the 3-position can impart unique conformational constraints and electronic properties, while the primary iodomethyl group serves as a versatile handle for a variety of coupling reactions. This document provides a detailed guide to the experimental procedures for the nucleophilic substitution of this compound with a range of nucleophiles, offering field-proven insights into reaction optimization and troubleshooting.
Core Principles of Reactivity and Mechanistic Considerations
The primary mode of coupling for this compound is nucleophilic substitution at the exocyclic methylene carbon. The iodide ion is an excellent leaving group, facilitating S(_N)2 reactions with a wide array of soft and hard nucleophiles.
The reaction proceeds via a backside attack of the nucleophile on the carbon bearing the iodine, leading to inversion of configuration at that center. However, as this is an exocyclic methylene group, no new stereocenter is formed. The presence of the fluorine atom on the adjacent quaternary center can exert a modest electron-withdrawing effect, potentially influencing the reactivity of the electrophilic carbon.
A critical consideration in all manipulations of oxetane-containing molecules is the inherent ring strain of the four-membered ether, which is approximately 25.5 kcal/mol.[1] This strain can render the oxetane susceptible to ring-opening under strongly acidic or highly forcing conditions. Therefore, the protocols outlined herein prioritize mild reaction conditions to preserve the integrity of the oxetane core.
Experimental Protocols for Nucleophilic Coupling
The following protocols provide detailed, step-by-step methodologies for the coupling of this compound with representative oxygen-, nitrogen-, sulfur-, and carbon-centered nucleophiles.
Protocol 1: O-Alkylation with Phenolic Nucleophiles
This protocol details the synthesis of 3-fluoro-3-(phenoxymethyl)oxetane, a common structural motif in medicinal chemistry. The procedure is adapted from a similar transformation using a 3-(bromomethyl)oxetane derivative.[2]
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | M.W. | Quantity | Moles (mmol) | Equiv. |
| This compound | 215.99 | 1.00 g | 4.63 | 1.0 |
| Phenol | 94.11 | 0.48 g | 5.10 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 0.96 g | 6.95 | 1.5 |
| Acetone | - | 20 mL | - | - |
Step-by-Step Procedure:
-
To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 4.63 mmol), phenol (0.48 g, 5.10 mmol), and potassium carbonate (0.96 g, 6.95 mmol).
-
Add acetone (20 mL) to the flask.
-
Stir the reaction mixture at room temperature for 12-18 hours. The reaction can be gently heated to 40-50 °C to increase the rate if starting materials are consumed slowly, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts.
-
Wash the filter cake with additional acetone (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-fluoro-3-(phenoxymethyl)oxetane.
Expected Results and Characterization:
The expected product is a colorless oil or a white solid.
-
¹H NMR (400 MHz, CDCl₃): δ 7.35-7.25 (m, 2H, Ar-H), 7.00-6.90 (m, 3H, Ar-H), 4.80-4.60 (m, 4H, oxetane-H), 4.20 (s, 2H, -CH₂OAr).
-
¹³C NMR (101 MHz, CDCl₃): δ 158.0 (C-OAr), 129.8 (Ar-CH), 121.7 (Ar-CH), 114.8 (Ar-CH), 80.1 (d, J = 24.2 Hz, C-F), 74.2 (CH₂-oxetane), 69.8 (CH₂OAr).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₀H₁₁FO₂ [M+H]⁺: 183.08; found 183.07.
Protocol 2: N-Alkylation with Amine Nucleophiles
This protocol outlines the synthesis of N-((3-fluorooxetan-3-yl)methyl)aniline.
Reaction Scheme:
[Image of the reaction scheme for S-alkylation of this compound with thiophenol]
[Image of the reaction scheme for C-alkylation of this compound with diethyl malonate]
Sources
Application Note: Strategic Synthesis of Oxetane-Containing Bioactive Molecules
Abstract & Strategic Rationale
In modern medicinal chemistry, the oxetane ring (1,3-epoxypropane) has transcended its status as a mere chemical curiosity to become a "privileged motif."[1] It serves as a high-value bioisostere for gem-dimethyl and carbonyl groups.[2][3]
Unlike the lipophilic gem-dimethyl group, the oxetane ring is polar, compact, and metabolically robust.[3] Its incorporation typically results in:
-
lowered lipophilicity (reduction in LogD by ~0.4–1.0 units),
-
enhanced aqueous solubility ,[3]
-
blocked metabolic soft spots (preventing P450 oxidation),
-
reduced conformational entropy due to the ring pucker.
This Application Note provides a decision-making framework and detailed protocols for synthesizing oxetane-containing molecules, focusing on two distinct workflows: De Novo Ring Construction (via Photochemistry) and Late-Stage Functionalization (via Radical Appendage).
Strategic Design: The "Build vs. Append" Decision
Before selecting a synthetic route, the structural role of the oxetane must be defined. Use the following logic flow to determine the optimal methodology.
Figure 1: Synthetic decision matrix. Choose Method A for decorating aromatic cores (MedChem optimization) and Method B for constructing complex 3D aliphatic cores.
Method A: Late-Stage Functionalization (Minisci Protocol)[4]
Objective: Append an oxetane ring to an electron-deficient heteroaromatic core (e.g., pyridine, diazine) using innate C-H reactivity. Mechanism: Radical alkylation using stable Zinc Sulfinate reagents (Baran Diversinates™) or Carboxylic Acids.
Mechanistic Insight
Traditional nucleophilic substitution often fails with oxetanes due to steric hindrance or ring opening. This protocol utilizes a carbon-centered radical (generated oxidatively) that attacks the protonated heterocycle. The oxetane ring remains intact because the radical is generated exocyclic to the ring.
Protocol: Innate C-H Oxetanylation of Heteroarenes
Reagents:
-
Substrate: 1.0 equiv Heteroarene (e.g., 4-cyanopyridine).
-
Reagent: 2.0–3.0 equiv Zinc bis(oxetane-3-sulfinate) (commercial or prepared).
-
Oxidant: 3.0 equiv tert-Butyl hydroperoxide (TBHP, 70% aq) OR Ammonium Persulfate
. -
Solvent: DMSO:H₂O (3:1) or DCM:H₂O (biphasic).
-
Additives: TFA (1.0 equiv) if the substrate is not sufficiently electron-deficient.
Step-by-Step Workflow:
-
Setup: In a 20 mL vial equipped with a magnetic stir bar, dissolve the heteroarene (0.5 mmol) in DMSO (1.5 mL) and Water (0.5 mL).
-
Reagent Addition: Add Zinc bis(oxetane-3-sulfinate) (1.5 mmol, 3 equiv).
-
Note: If using the carboxylic acid route, add Oxetane-3-carboxylic acid and catalytic
(0.2 equiv).
-
-
Initiation: Cool the mixture to 0°C (ice bath). Add TFA (0.5 mmol) dropwise to protonate the heterocycle, activating it toward nucleophilic radical attack.
-
Oxidation: Add the oxidant (TBHP or Persulfate) portion-wise over 5 minutes.
-
Caution: Exotherm possible.
-
-
Reaction: Allow the mixture to warm to Room Temperature (23°C) and stir vigorously for 12–24 hours.
-
Monitoring: Check LCMS for the [M+56] mass shift (addition of C3H4O).
-
-
Workup:
-
Quench with sat. aq.
(careful, gas evolution). -
Extract with Ethyl Acetate (3 x 10 mL).
-
Wash combined organics with 10% LiCl (to remove DMSO) and Brine.
-
-
Purification: Dry over
, concentrate, and purify via flash chromatography (SiO₂). Oxetane products are polar; start gradients at 20% EtOAc/Hex.
Table 1: Troubleshooting the Minisci Reaction
| Observation | Root Cause | Corrective Action |
| No Reaction | Substrate too electron-rich | Add more TFA to protonate; switch to stronger oxidant ( |
| Ring Opening | Acid concentration too high | Reduce TFA; use a buffered biphasic system (DCM/Water). |
| Polysubstitution | Radical flux too high | Add oxidant more slowly (syringe pump); reduce reagent equivalents. |
Method B: De Novo Construction (Paternò-Büchi Protocol)
Objective: Synthesize spirocyclic or fused oxetane scaffolds from ketones and alkenes.
Mechanism: [2+2] Photocycloaddition involving an excited state carbonyl (
Mechanistic Insight
This reaction is the gold standard for creating spiro-oxetanes , which are excellent surrogates for morpholines or cyclohexanones. The reaction regioselectivity is governed by the stability of the 1,4-diradical intermediate.
Figure 2: Simplified Paternò-Büchi reaction pathway.
Protocol: Synthesis of 3-Phenyl-3-oxetanol (Model System)
Reagents:
-
Carbonyl: Acetophenone (or cyclic ketone for spiro-systems).
-
Alkene: Excess Vinyl Acetate or Furan (as the alkene component).
-
Source: UV Lamp (Medium pressure Hg or 365 nm LED).
-
Solvent: Benzene or Acetonitrile (degassed).
Step-by-Step Workflow:
-
Preparation: Dissolve the ketone (1.0 mmol) and alkene (5.0–10.0 equiv) in Acetonitrile (10 mL).
-
Critical: The solution must be degassed (sparge with Argon for 15 mins) to remove Oxygen, which quenches the triplet excited state.
-
-
Irradiation: Place the reaction vessel in a photoreactor (e.g., Rayonet or flow reactor). Irradiate at 300–365 nm.
-
Flow Chemistry Tip: Using a flow reactor (FEP tubing) significantly increases yield by maximizing photon flux and reducing reaction time.
-
-
Monitoring: Monitor by TLC/NMR. Disappearance of the ketone carbonyl peak is the primary indicator.
-
Workup: Evaporate the solvent and excess alkene under reduced pressure.
-
Purification: Flash chromatography.
-
Note: Spiro-oxetanes can be volatile; avoid high-vacuum drying for extended periods.
-
Quality Control & Characterization
Validating the oxetane ring integrity is crucial, as acidic workups can hydrolyze the ring into a 1,3-diol.
NMR Signature (1H NMR in CDCl3)
-
Ring Protons: Look for distinct multiplets between 4.5 – 5.0 ppm .
-
Coupling: The geminal coupling of the methylene protons is often large (
Hz). -
Pucker Effect: In 3-substituted oxetanes, the ring pucker renders the methylene protons diastereotopic, often appearing as complex AB systems.
Stability Check
-
Acid Stability: Oxetanes are generally stable to weak acids but will open with strong Lewis acids (
) or strong Brønsted acids (conc. HCl). -
Metabolic Stability: Incubate with human liver microsomes (HLM). Oxetanes should show >90% remaining parent compound after 60 mins, unlike their ketone or gem-dimethyl counterparts which may oxidize.
References
-
Bull, J. A., et al. (2016).[5] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][5][6][7][8][9] Chemical Reviews.
-
Wuitschik, G., Carreira, E. M., et al. (2006). "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group."[1][3][7] Angewandte Chemie International Edition.
-
Duncton, M. A. J., et al. (2016). "Direct Radical Functionalization of Heterocycles with Oxetane Sulfinates." Organic Letters.
-
D'Amato, E. M., & McNally, A. (2023). "Oxetanes in Drug Discovery Campaigns."[1][6][7] Journal of Medicinal Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging 3-Fluoro-3-(iodomethyl)oxetane for the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Imperative for Innovation in Kinase Inhibitor Design
Protein kinases, as central nodes in cellular signaling pathways, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology and immunology.[1][2] The success of kinase inhibitors has been transformative, yet challenges such as acquired resistance, off-target toxicity, and suboptimal pharmacokinetic properties necessitate continuous innovation in medicinal chemistry. The strategic incorporation of fluorine and strained ring systems into inhibitor scaffolds has emerged as a powerful approach to address these limitations.[3][4] Fluorine's unique electronic properties can enhance binding affinity and metabolic stability, while moieties like oxetanes can improve aqueous solubility and serve as valuable pharmacophoric elements.[5][6][7]
This application note details the utility of 3-fluoro-3-(iodomethyl)oxetane , a versatile and highly valuable building block for the synthesis of novel kinase inhibitors. We will explore the causality behind its application, provide a detailed, field-proven protocol for its incorporation into a representative kinase inhibitor scaffold, and discuss the downstream implications for drug discovery workflows.
The Strategic Advantage of the this compound Building Block
The efficacy of this compound stems from the synergistic combination of its constituent parts: the oxetane ring, a fluorine atom, and a reactive iodomethyl group.
-
The Oxetane Moiety: The strained four-membered ring is not merely a passive spacer. It acts as a polar surrogate for commonly used groups like gem-dimethyl or carbonyl functionalities.[5][7] Its oxygen atom is a strong hydrogen bond acceptor, which can lead to improved solubility and new interactions within the kinase ATP-binding pocket.[7] This can be particularly advantageous in overcoming solubility issues that plague many kinase inhibitor candidates.[8]
-
The Fluorine Atom: The introduction of fluorine at the 3-position of the oxetane ring offers several benefits.[9][10] It can lower the pKa of adjacent basic centers, which is a critical parameter for optimizing cellular permeability and avoiding lysosomal trapping. Furthermore, the C-F bond can enhance metabolic stability by blocking potential sites of oxidative metabolism.[3] The electronic influence of fluorine can also modulate the conformation of the oxetane ring and its substituents, potentially leading to more favorable binding geometries.[11]
-
The Iodomethyl Group: The primary iodide serves as an excellent leaving group, rendering the building block highly reactive towards a wide range of nucleophiles. This allows for the efficient and direct coupling of the fluorinated oxetane motif to various kinase inhibitor scaffolds, typically via nucleophilic substitution reactions with phenols, amines, or thiols, which are common functional groups in kinase inhibitor pharmacophores. The high reactivity of the iodide facilitates milder reaction conditions compared to analogous chlorides or bromides, preserving the integrity of complex molecular architectures.
Core Application: Synthesis of a Novel Kinase Inhibitor Analog
To illustrate the practical application of this compound, we present a protocol for its reaction with a phenol-containing kinase inhibitor core. This reaction type is a common and crucial step in the synthesis of many kinase inhibitors that feature an ether linkage to a solubilizing group.
Visualizing the Synthetic Strategy
The following diagram outlines the general workflow for incorporating the this compound building block into a generic kinase inhibitor scaffold.
Caption: Experimental workflow for kinase inhibitor synthesis.
Detailed Experimental Protocol
Reaction: Synthesis of a 4-((this compound)methoxy)phenyl-based kinase inhibitor analog.
| Reagent/Material | Molecular Weight | Amount | Moles (mmol) |
| Generic Kinase Inhibitor Core (with phenol) | (Variable) | 1.0 eq | 1.0 |
| This compound | 246.00 | 369 mg | 1.5 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 10 mL | - |
Procedure:
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the generic kinase inhibitor core (1.0 mmol) and anhydrous N,N-Dimethylformamide (10 mL).
-
Base Addition: Add potassium carbonate (415 mg, 3.0 mmol). Stir the suspension at room temperature for 15 minutes to facilitate the formation of the phenoxide. Causality Note: A mild inorganic base like K₂CO₃ is chosen to deprotonate the phenol without promoting potential ring-opening of the oxetane, which can be sensitive to strong bases or acids.[12][13]
-
Reagent Addition: Add this compound (369 mg, 1.5 mmol) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed. Causality Note: Gentle heating is employed to accelerate the SN2 reaction. The use of a slight excess (1.5 eq) of the alkylating agent ensures complete conversion of the limiting kinase inhibitor core.
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of cold water.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Mechanism of Action: Nucleophilic Substitution
The core of this synthetic transformation is a classic bimolecular nucleophilic substitution (SN2) reaction. The diagram below illustrates the key steps.
Caption: Mechanism of the SN2 reaction.
Context: Kinase Signaling and Inhibition
The ultimate goal of synthesizing these novel analogs is to modulate the activity of a specific kinase within a cellular signaling cascade. Dysregulation of these pathways is a hallmark of many diseases.
Caption: A representative kinase signaling pathway (MAPK).
Conclusion and Future Outlook
The use of this compound represents a sophisticated strategy in modern medicinal chemistry for the development of superior kinase inhibitors. The protocols and rationale presented herein provide a robust framework for researchers to access novel chemical matter with potentially improved drug-like properties. The inherent reactivity of the iodomethyl group, combined with the beneficial physicochemical characteristics of the fluorinated oxetane, makes this an indispensable tool for drug development professionals aiming to overcome the persistent challenges in kinase inhibitor design. Future work will focus on expanding the scope of nucleophiles and kinase scaffolds, further solidifying the role of this building block in the creation of next-generation therapeutics.
References
- Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.
- BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide.
-
ScienceDaily. Novel method to synthesize valuable fluorinated drug compounds. Available at: [Link].
-
ResearchGate. Fluorinated building blocks in drug design: new pathways and targets. Available at: [Link].
-
MDPI. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Available at: [Link].
-
NUS News. Novel method to synthesise valuable fluorinated drug compounds. Available at: [Link].
-
ResearchGate. Synthesis of 3‐(fluoromethyl)oxetane‐3‐carboxylic acid (13). Available at: [Link].
-
ResearchGate. Oxetane Ring‐Opening Reaction: A Key Step for the Preparation of Substituted (Fluoro)alkenyl as Acyclonucleoside Mimics. Available at: [Link].
-
ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available at: [Link].
-
ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Available at: [Link].
-
ResearchGate. Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Available at: [Link].
-
PubMed Central. Applications of oxetanes in drug discovery and medicinal chemistry. Available at: [Link].
-
The Journal of Organic Chemistry. A New Synthesis of Fluorinated Oxetanes. Available at: [Link].
-
PubMed. Design and synthesis of rho kinase inhibitors (III). Available at: [Link].
-
PubMed Central. Fluorinated building blocks in drug design: new pathways and targets. Available at: [Link].
-
ACS Publications. Oxetanes in Drug Discovery Campaigns. Available at: [Link].
-
ResearchGate. Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Available at: [Link].
-
PubMed. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. Available at: [Link].
-
Taylor & Francis Online. Synthetic oxetanes in drug discovery: where are we in 2025?. Available at: [Link].
-
PubMed Central. Chemical Space Exploration of Oxetanes. Available at: [Link].
-
AZoLifeSciences. Novel Catalysis Yields Elusive Fluorinated Oxetanes for Drug Discovery. Available at: [Link].
-
News-Medical.Net. Breakthrough method opens door to fluorinated oxetane drug molecules. Available at: [Link].
-
PubMed Central. Oxetanes in Drug Discovery Campaigns. Available at: [Link].
-
JBCS. 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. Available at: [Link].
-
PubMed Central. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Available at: [Link].
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Application Note: Strategic Incorporation of 3-Fluoro-3-(iodomethyl)oxetane (FIMO) in Lead Optimization
Executive Summary & Strategic Rationale
In modern drug discovery, the 3-fluoro-3-(iodomethyl)oxetane (FIMO) building block represents a high-value tool for multiparametric lead optimization. It serves as a specialized reagent to introduce the 3-fluorooxetane motif, a structural chimera that combines the metabolic resilience of organofluorine with the physicochemical benefits of the oxetane ring.
The "Gem-Dimethyl" Problem vs. The FIMO Solution
Traditional medicinal chemistry often utilizes gem-dimethyl groups to block metabolic hot spots or induce conformational constraints (the Thorpe-Ingold effect). However, this often comes at the cost of increased lipophilicity (LogP) and poor aqueous solubility.
The 3-fluorooxetane moiety acts as a superior bioisostere:
-
Lipophilicity Modulation: The polar oxetane oxygen reduces LogD compared to carbocyclic analogs.
-
Metabolic Blocking: The C3-fluorine atom blocks oxidative metabolism (P450-mediated hydroxylation) at the most vulnerable position of the ring.
-
Conformational Control: The puckered oxetane ring mimics the spatial arrangement of a gem-dimethyl group but with a reduced molar volume.
Decision Matrix: When to Deploy FIMO
Use the following logic flow to determine if FIMO incorporation is suitable for your lead series.
Figure 1: Strategic decision tree for incorporating 3-fluorooxetane motifs.
Chemical Reactivity & Handling
The Electrophile: this compound
The FIMO reagent relies on the displacement of the iodide leaving group by a nucleophile (
-
Structure: An oxetane ring with a fluorine atom and an iodomethyl group at the C3 position.
-
Reactivity Profile: The reaction center is neopentyl-like (a primary carbon attached to a quaternary center). Steric hindrance significantly retards
rates compared to simple alkyl halides. -
Electronic Effect: The geminal fluorine atom at C3 exerts an inductive electron-withdrawing effect (
), further deactivating the methylene carbon toward nucleophilic attack, but stabilizing the transition state against carbocation formation ( is disfavored). -
Stability: The oxetane ring is stable to basic conditions but labile to strong Brønsted and Lewis acids , which can trigger ring opening (Paterno-Büchi type or cationic polymerization).
Safety Note: Alkyl iodides are potential alkylating agents and should be handled in a fume hood. Avoid contact with skin.
Experimental Protocols
Protocol A: N-Alkylation of Secondary Amines
This is the most common application, converting a secondary amine lead into a tertiary amine with the fluorooxetane pendant.
Reagents:
-
Substrate: Secondary Amine (
equiv) -
Reagent: this compound (
equiv) -
Base: Cesium Carbonate (
, equiv) or -
Solvent: Anhydrous Acetonitrile (MeCN) or DMF
-
Catalyst (Optional): Potassium Iodide (KI,
equiv) – Finkelstein enhancement
Step-by-Step Methodology:
-
Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the secondary amine (
mmol) in anhydrous MeCN ( mL, M concentration). -
Base Addition: Add
( mmol) in one portion.-
Note:
is preferred over due to the "cesium effect" (higher solubility and reactivity in polar aprotic solvents).
-
-
Reagent Addition: Add this compound (
mmol).-
Tip: If the reaction is sluggish, add
mol% KI to facilitate iodide exchange, though the starting material is already an iodide.
-
-
Reaction: Seal the vial and heat to 80°C for 12–24 hours.
-
Monitoring: Monitor by LCMS. The product will show a characteristic mass shift (+89 Da vs. H, or specific shift vs. precursor).
-
Critical Control: Do not exceed 100°C if possible, to minimize thermal decomposition of the oxetane.
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with EtOAc and wash with water (
) and brine ( ). -
Crucial: Avoid acidic washes (e.g., 1M HCl) during extraction, as this may open the oxetane ring.
-
-
Purification: Dry over
, filter, and concentrate. Purify via silica gel chromatography (typically 0–5% MeOH in DCM).
Protocol B: O-Alkylation of Phenols
Used to create ether linkages, often replacing anisole (methoxy) groups.
Reagents:
-
Substrate: Phenol (
equiv) -
Reagent: FIMO (
equiv) -
Base: Potassium Carbonate (
, equiv) -
Solvent: DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Solvation: Dissolve the phenol (
mmol) in anhydrous DMF ( mL). -
Deprotonation: Add
( mmol) and stir at Room Temperature (RT) for 15 minutes to ensure phenoxide formation. -
Alkylation: Add this compound (
mmol). -
Heating: Heat the mixture to 90°C for 4–16 hours.
-
Note: Phenoxides are stronger nucleophiles than neutral amines, but the steric hindrance still requires heat.
-
-
Workup: Dilute with
(Diethyl ether) or TBME. Wash extensively with water to remove DMF. -
Purification: Standard flash chromatography.
Data Interpretation & Validation
Successful incorporation must be validated using NMR spectroscopy. The fluorine atom provides a distinct handle.[2]
| Nucleus | Characteristic Signal | Multiplicity | Interpretation |
| Multiplet | Diagnostic for F-C3 on oxetane. | ||
| Multiplets | Oxetane ring protons ( | ||
| Doublet ( | The ipso carbon (C3) carrying the fluorine. |
Mechanistic Workflow
The following diagram illustrates the reaction pathway and potential pitfalls (Ring Opening).
Figure 2: Reaction pathway showing the critical avoidance of acidic conditions to prevent ring opening.
References
-
Wuitschik, G., et al. (2010).[3] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. Link
- Foundational text on the stability and application of oxetanes as gem-dimethyl surrog
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
- Authoritative review on the metabolic and physicochemical effects of fluorine incorpor
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947. Link
- Demonstrates the use of oxetane building blocks in cre
-
Bull, J. A., et al. (2016).[4] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. Link
- Comprehensive review covering the synthesis and reactivity of functionalized oxetanes.
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- 2. BJOC - Selective preparation of tetrasubstituted fluoroalkenes by fluorine-directed oxetane ring-opening reactions [beilstein-journals.org]
- 3. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: A Scalable Synthesis of 3-Fluoro-3-(iodomethyl)oxetane
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the scale-up synthesis of 3-fluoro-3-(iodomethyl)oxetane, a valuable building block in medicinal chemistry. The protocol herein is designed for scalability, emphasizing safety, efficiency, and robustness. We will delve into the strategic considerations behind the synthetic route, provide a detailed step-by-step protocol, and outline essential analytical methods for quality control. The oxetane ring, while a desirable motif in drug discovery for its ability to improve physicochemical properties, is known for its sensitivity to harsh reaction conditions.[1] This guide, therefore, presents a pathway that circumvents these challenges, ensuring the integrity of the strained four-membered ring system.
Introduction: The Significance of Fluorinated Oxetanes
Oxetanes are four-membered cyclic ethers that have garnered significant attention in medicinal chemistry.[2] When incorporated into drug candidates, they can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability compared to more common functionalities like gem-dimethyl groups.[3][4] The introduction of a fluorine atom further modulates the properties of the molecule, often improving potency and metabolic stability.[5] Consequently, this compound serves as a critical intermediate, allowing for the introduction of the fluorinated oxetane moiety into a wide array of target molecules via nucleophilic substitution of the iodide.
The synthesis of such 3,3-disubstituted oxetanes, however, is not without its challenges. The strained oxetane ring is susceptible to ring-opening under strongly acidic or basic conditions.[6] Therefore, a successful and scalable synthesis requires careful selection of reagents and reaction conditions that are compatible with the oxetane core.
Synthetic Strategy & Rationale
The presented synthesis is a multi-step process designed for scalability and efficiency. The overall strategy involves the initial construction of a 3,3-disubstituted oxetane precursor, followed by sequential functional group manipulations to introduce the fluoro and iodomethyl groups.
The chosen pathway leverages the Finkelstein reaction for the final iodination step. This classic SN2 reaction is well-suited for scale-up due to its typically mild conditions and the ability to drive the reaction to completion by precipitating the resulting metal halide salt.[7][8]
The introduction of the fluorine atom is achieved via deoxofluorination of a hydroxyl group, a common and effective method for synthesizing fluoroalkanes.[9] The precursor for this step, a 3-fluoro-3-(hydroxymethyl)oxetane, is derived from a more readily available starting material.
Diagram 1: Overall Synthetic Workflow
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Application Notes and Protocols for the Purification of 3-Fluoro-3-(iodomethyl)oxetane Derivatives
Introduction: Navigating the Purification Challenges of a Privileged Scaffold
3-Fluoro-3-(iodomethyl)oxetane and its derivatives are increasingly recognized as valuable building blocks in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and an iodomethyl group onto the strained oxetane ring imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and conformational rigidity, which can be leveraged to optimize drug candidates. However, the very features that make these compounds attractive also present significant challenges in their purification. The presence of a halogen bond donor (iodine), a hydrogen bond acceptor (fluorine and oxetane oxygen), and the inherent ring strain of the oxetane moiety necessitate carefully designed purification strategies to ensure high purity and prevent degradation.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of this compound derivatives. We will delve into the critical considerations for method selection, provide detailed, field-proven protocols for common purification techniques, and discuss robust analytical methods for purity assessment.
Key Purification Considerations: A Balancing Act of Purity and Stability
The successful purification of this compound derivatives hinges on a thorough understanding of their chemical nature. Several factors must be carefully considered to develop a robust and efficient purification workflow.
1. Oxetane Ring Stability: The four-membered oxetane ring is strained and susceptible to ring-opening, particularly under acidic conditions.[3][4] This inherent instability dictates the choice of solvents, additives, and stationary phases used in chromatographic methods. Strongly acidic conditions should be avoided to prevent the formation of unwanted byproducts. While 3,3-disubstituted oxetanes generally exhibit greater stability, the presence of an electron-withdrawing fluorine atom can influence the ring's reactivity.[4][5]
2. Functional Group Reactivity: The iodomethyl group is a potential leaving group and can participate in nucleophilic substitution reactions. Care must be taken to use nucleophile-free solvents and reagents during purification to avoid unwanted side reactions.
3. Polarity and Solubility: The presence of both a polar oxetane ring and a lipophilic iodomethyl group gives these compounds intermediate polarity. This property is advantageous for chromatographic separation but requires careful optimization of solvent systems to achieve the desired resolution.
4. Potential Impurities: A successful purification strategy must also account for the potential impurities generated during the synthesis of this compound derivatives. Common impurities may include starting materials, reagents, and byproducts from side reactions such as elimination or ring-opening.
Purification Workflow: A Multi-pronged Approach
A typical purification workflow for this compound derivatives involves a primary purification step, such as flash column chromatography, followed by a secondary polishing step, like preparative HPLC, if higher purity is required. The final product's purity is then rigorously assessed using analytical techniques like NMR and LC-MS.
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Application Notes and Protocols: 3-Fluoro-3-(iodomethyl)oxetane as a Bioisostere in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
In the landscape of modern medicinal chemistry, the strategic modulation of a drug candidate's physicochemical and pharmacokinetic properties is paramount to achieving clinical success. Bioisosteric replacement has emerged as a powerful tool in this endeavor, enabling the fine-tuning of molecular characteristics to enhance efficacy, safety, and druggability. This document provides a comprehensive guide to the application of a unique and promising bioisostere: 3-fluoro-3-(iodomethyl)oxetane . We will delve into its rational design, synthesis, and strategic incorporation into drug scaffolds, supported by detailed protocols and an analysis of its impact on key drug-like properties.
The Rationale for Fluorinated Oxetanes in Bioisosterism
The oxetane ring, a four-membered cyclic ether, has gained significant traction as a versatile motif in drug discovery.[1] Its inherent polarity, compact three-dimensional structure, and ability to act as a hydrogen bond acceptor make it an attractive replacement for commonly used groups like gem-dimethyl and carbonyl functionalities.[2][3] The introduction of an oxetane can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity (LogP), while also potentially reducing the basicity of adjacent amines.[1][3]
The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry, known to profoundly influence a compound's properties by altering its electronics, lipophilicity, and metabolic stability.[4] The combination of a fluorine atom and an oxetane ring, particularly in a 3,3-disubstituted pattern, offers a unique synergy for fine-tuning molecular properties.[4][5] The this compound moiety, in particular, presents a compelling case for a multifaceted bioisostere.
Key Physicochemical and Pharmacokinetic Implications
The introduction of the this compound moiety can be hypothesized to confer several advantages, drawing from the known effects of its constituent parts.
Table 1: Predicted Impact of this compound as a Bioisostere
| Parameter | Predicted Effect | Rationale |
| Solubility | Increase | The polar oxetane ring enhances hydrogen bonding capacity with water. |
| Lipophilicity (LogP) | Modulated | The fluorine atom generally increases lipophilicity, while the oxetane ether oxygen decreases it. The net effect is context-dependent and allows for fine-tuning.[6] |
| Metabolic Stability | Increase | The oxetane ring can block metabolically labile positions, and the strong C-F bond is resistant to cleavage.[2] |
| pKa of Proximal Amines | Decrease | The electron-withdrawing nature of both the fluorine and the oxetane oxygen can lower the pKa of nearby basic groups, potentially improving oral absorption and reducing off-target ion channel activity.[1] |
| Conformational Rigidity | Increase | The constrained four-membered ring introduces a degree of rigidity to the molecule, which can be beneficial for target binding. |
| Chemical Handle | Yes | The iodomethyl group provides a reactive site for further synthetic elaboration via nucleophilic substitution or cross-coupling reactions. |
Synthetic Strategy and Protocols
While a direct, one-pot synthesis of this compound is not extensively documented, a plausible and robust multi-step synthetic route can be devised based on established methodologies for the synthesis of substituted oxetanes. The following protocols are presented as a guide for researchers to adapt and optimize for their specific needs.
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of 3-(Hydroxymethyl)-3-methyloxetane
This protocol is adapted from the synthesis of similar 3,3-disubstituted oxetanes.[7]
Rationale: The initial step involves the formation of the core oxetane ring from a readily available triol precursor.
-
Step 1: Cyclization
-
To a solution of 1,1,1-tris(hydroxymethyl)ethane in a suitable solvent (e.g., toluene), add a dehydrating agent (e.g., diethyl carbonate) and a catalytic amount of a strong base (e.g., sodium methoxide).
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water and ethanol formed during the reaction.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, neutralize the base, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 3-(hydroxymethyl)-3-methyloxetane.[7][8]
-
Protocol 2: Synthesis of 3-(Iodomethyl)-3-methyloxetane
Rationale: The hydroxyl group is converted to a good leaving group (tosylate) followed by nucleophilic substitution with iodide.
-
Step 2: Tosylation and Iodination
-
Dissolve 3-(hydroxymethyl)-3-methyloxetane in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add p-toluenesulfonyl chloride and a base (e.g., triethylamine or pyridine) and stir the reaction at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tosylate.
-
Dissolve the crude tosylate in a polar aprotic solvent (e.g., acetone or DMF) and add sodium iodide.
-
Heat the reaction mixture to reflux until the starting material is consumed (monitored by TLC).
-
Cool the mixture, remove the solvent, and partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography to afford 3-(iodomethyl)-3-methyloxetane.[7][9]
-
Protocol 3: Synthesis of this compound
Rationale: This proposed step utilizes a fluorodecarboxylation reaction, a modern and effective method for the introduction of fluorine.[10] This requires the conversion of the iodomethyl intermediate to a carboxylic acid.
-
Step 3: Oxidation to Carboxylic Acid
-
The 3-(iodomethyl)-3-methyloxetane can be oxidized to the corresponding carboxylic acid using a strong oxidizing agent (e.g., Jones reagent or potassium permanganate). The reaction conditions need to be carefully controlled to avoid ring opening of the strained oxetane.[11]
-
-
Step 4: Fluorodecarboxylation
-
The resulting oxetane-3-carboxylic acid derivative is then subjected to a photoredox-catalyzed fluorodecarboxylation.[10]
-
In a typical setup, the carboxylic acid, a photocatalyst (e.g., an iridium or ruthenium complex), and a fluorine source (e.g., Selectfluor) are dissolved in a suitable solvent (e.g., acetonitrile/water).
-
The reaction mixture is irradiated with visible light (e.g., blue LEDs) at room temperature until the starting material is consumed.
-
The reaction is then worked up, and the desired this compound is purified by column chromatography.
-
Application Case Study: Bioisosteric Replacement in a CNS Drug Candidate
Hypothetical Scenario:
Consider a lead compound for a CNS target containing a gem-dimethyl group that suffers from poor aqueous solubility and rapid metabolism at one of the methyl groups.
Caption: Bioisosteric replacement strategy for property enhancement.
Table 2: Comparative Properties of a Hypothetical Lead Compound and its Oxetane Analogue
| Property | Lead Compound (gem-dimethyl) | Analogue (this compound) | Expected Outcome |
| Aqueous Solubility | Low | High | >10-fold increase, improving potential for oral formulation.[3] |
| LogP | 4.5 | ~4.0 | Slight decrease, potentially improving the overall ADME profile.[12] |
| Metabolic Stability (t½ in HLM) | 15 min | > 60 min | Significant increase due to blocking of metabolic hotspot.[13] |
| hERG Inhibition (IC50) | 1 µM | > 30 µM | Reduced basicity of a nearby amine could mitigate hERG liability. |
| Target Potency (IC50) | 10 nM | 15 nM | Maintained or slightly reduced potency, an acceptable trade-off for improved properties. |
HLM: Human Liver Microsomes
The replacement of the gem-dimethyl group with the this compound moiety would be expected to significantly enhance aqueous solubility due to the polar nature of the oxetane.[3] Furthermore, the metabolically labile methyl group would be replaced by the stable oxetane ring, leading to a substantial improvement in metabolic stability.[13] The electron-withdrawing effect of the fluorinated oxetane could also favorably modulate the pKa of any nearby basic centers, potentially reducing hERG liability. The iodomethyl group would also offer a valuable synthetic handle for further optimization of the scaffold.
Conclusion and Future Perspectives
The this compound moiety represents a sophisticated and highly valuable building block for modern drug discovery. Its unique combination of a polar, three-dimensional oxetane core with the modulating effects of a fluorine atom and the synthetic versatility of an iodomethyl group provides medicinal chemists with a powerful tool for overcoming common challenges in lead optimization. The provided synthetic strategies and application insights are intended to serve as a foundation for researchers to explore the full potential of this promising bioisostere in the design of next-generation therapeutics.
References
-
Synthesis of 3-azidomethyl-3-methyloxetane. (URL: [Link])
-
Synthesis of 3‐(fluoromethyl)oxetane‐3‐carboxylic acid (13). (URL: [Link])
- Process for the preparation of oxetane-3-carboxylic acids. (URL: )
-
Applications of oxetanes in drug discovery and medicinal chemistry. (URL: [Link])
-
3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. (URL: [Link])
-
3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. (URL: [Link])
- Solvent-free process for the preparation of mono-substituted fluorin
-
Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. (URL: [Link])
-
Oxetanes in Drug Discovery Campaigns. (URL: [Link])
-
Applications of oxetanes in drug discovery and medicinal chemistry. (URL: [Link])
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (URL: [Link])
-
Oxetanes in Drug Discovery: Structural and Synthetic Insights. (URL: [Link])
-
Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. (URL: [Link])
-
Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. (URL: [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan-Group/pdf/publications/JACS-2015-X-Factor.pdf]([Link] Macmillan-Group/pdf/publications/JACS-2015-X-Factor.pdf))
-
Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (URL: [Link])
-
Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. (URL: [Link])
-
Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. (URL: [Link])
-
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (URL: [Link])
-
3-Methyl-3-oxetanemethanol. (URL: [Link])
-
pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... (URL: [Link])
Sources
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
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- 8. No results for search term "TR-H953645" | CymitQuimica [cymitquimica.com]
- 9. 112823-30-0|3-(Iodomethyl)-3-methyloxetane|BLD Pharm [bldpharm.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]
- 12. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Functionalization of Peptides with 3-Fluoro-3-(iodomethyl)oxetane
Introduction: The Strategic Incorporation of Oxetanes in Peptide Therapeutics
The landscape of drug discovery is continually evolving, with a significant focus on enhancing the therapeutic potential of peptides. While peptides offer high specificity and potency, their application can be limited by poor metabolic stability, low membrane permeability, and suboptimal pharmacokinetic profiles.[1] A promising strategy to overcome these hurdles is the incorporation of unique chemical motifs that impart favorable physicochemical properties.[2][3] Among these, the oxetane ring, a four-membered oxygen-containing heterocycle, has garnered considerable attention.[3]
The introduction of an oxetane moiety can significantly enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity without a substantial increase in molecular weight.[2] Furthermore, oxetanes can act as bioisosteres for carbonyl groups, potentially mitigating enzymatic degradation.[4] The specific reagent, 3-fluoro-3-(iodomethyl)oxetane, offers a unique combination of features: the strained oxetane ring, the electron-withdrawing fluorine atom to potentially modulate local pKa and binding interactions, and a reactive iodomethyl group for covalent conjugation to peptides.
This guide provides a comprehensive overview of the chemical principles and detailed protocols for the functionalization of peptides with this compound. We will focus on the selective modification of cysteine residues, a common and reliable strategy for peptide conjugation. The protocols are designed for researchers in drug development and chemical biology, offering a practical framework for synthesizing novel oxetane-modified peptides.
Chemical Principles and Reaction Mechanisms
The functionalization of peptides with this compound is primarily achieved through a nucleophilic substitution reaction (S_N2). The iodomethyl group serves as a potent electrophile, readily reacting with nucleophilic side chains of amino acids.
Targeting Nucleophilic Residues
Several amino acid side chains possess nucleophilic character. However, their reactivity is highly dependent on the reaction pH, which governs their protonation state.
-
Cysteine (Cys): The thiol group (-SH) of cysteine is a strong nucleophile in its deprotonated thiolate form (-S⁻). With a pKa of approximately 8.3, conducting the reaction at a pH slightly above this value will favor the formation of the more reactive thiolate, enabling efficient and selective alkylation.[5]
-
Lysine (Lys): The ε-amino group (-NH₂) of lysine is also nucleophilic. However, with a pKa of around 10.5, it is predominantly protonated (-NH₃⁺) and thus unreactive at neutral or slightly basic pH. Modification of lysine typically requires higher pH conditions, which can lead to reduced selectivity and potential side reactions.[6][7]
-
Histidine (His), Aspartate (Asp), Glutamate (Glu): The imidazole ring of histidine and the carboxyl groups of aspartate and glutamate are also potential nucleophiles, but their reactivity towards alkylation is generally lower than that of cysteine under controlled pH conditions.
Given its high nucleophilicity and favorable pKa, cysteine is the primary target for selective functionalization with this compound.
Proposed Reaction Mechanism: S-Alkylation of Cysteine
The reaction proceeds via a classic S_N2 mechanism where the nucleophilic thiolate anion of a cysteine residue attacks the electrophilic carbon of the iodomethyl group on the oxetane reagent. The iodide ion, being an excellent leaving group, is displaced, resulting in the formation of a stable thioether bond.
Caption: S_N2 reaction of a cysteine thiolate with this compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis, functionalization, purification, and characterization of oxetane-modified peptides.
Workflow Overview
Caption: Overall workflow for preparing oxetane-functionalized peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol assumes standard Fmoc-based SPPS.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides). Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.[8] Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (4 equivalents) with a coupling reagent such as HBTU (3.9 equivalents) and a base like DIPEA (7.8 equivalents) in DMF.[9] Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. Wash the resin with DMF.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
Washing and Drying: Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.
Protocol 2: Peptide Cleavage and Deprotection
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.[9]
-
Cleavage Reaction: Add the cleavage cocktail to the resin-bound peptide (approximately 10 mL per gram of resin) and stir at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Pelleting and Washing: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 3: Functionalization with this compound
This protocol is adapted from methods for selective cysteine alkylation.[10]
-
Reagent Preparation:
-
Peptide Solution: Dissolve the purified, lyophilized cysteine-containing peptide in a suitable buffer. A recommended starting buffer is 50 mM sodium phosphate, 150 mM NaCl, pH 7.5. The peptide concentration should be in the range of 1-5 mg/mL.
-
Oxetane Reagent Stock: Prepare a 100 mM stock solution of this compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or DMF.
-
-
Alkylation Reaction:
-
To the peptide solution, add a 10-50 fold molar excess of the this compound stock solution. The large excess drives the reaction to completion.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing. Protect the reaction from light, as iodo-compounds can be light-sensitive.
-
-
Reaction Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as dithiothreitol (DTT) or β-mercaptoethanol, to consume any unreacted oxetane reagent.
-
Purification: Immediately purify the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC) as described below.
| Parameter | Recommended Range | Rationale |
| pH | 7.0 - 8.0 | Balances cysteine thiolate formation with selectivity over other nucleophiles. |
| Temperature | 20 - 25 °C (Room Temp.) | Sufficient for the reaction without promoting degradation. |
| Reagent Excess | 10 - 50 molar equivalents | Ensures complete modification of the target cysteine. |
| Reaction Time | 2 - 4 hours | Typically sufficient for completion; can be monitored by LC-MS. |
| Solvent | Aqueous buffer (e.g., phosphate) | Maintains peptide solubility and controls pH. |
Protocol 4: Purification by RP-HPLC
-
Column: Use a C18 stationary phase column suitable for peptide separations.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from low %B to high %B over 30-60 minutes to elute the peptides. A typical gradient might be 5% to 65% B.
-
Detection: Monitor the elution of peptides by UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the desired product peak. The modified peptide should have a slightly later retention time than the unmodified peptide due to the increased hydrophobicity of the oxetane moiety.
Protocol 5: Characterization by Mass Spectrometry
-
LC-MS Analysis: Analyze the collected HPLC fractions by liquid chromatography-mass spectrometry (LC-MS) to confirm the mass of the modified peptide. The expected mass increase corresponds to the addition of the 3-fluoro-3-methyl-oxetane group (C₅H₇FO) and the loss of a proton, which is a mass shift of +102.048 Da.
-
MS/MS Fragmentation: For unambiguous confirmation and localization of the modification, perform tandem mass spectrometry (MS/MS) on the parent ion of the modified peptide.[3] Fragmentation will produce b- and y-ion series. A mass shift of 102.048 Da on the cysteine-containing fragment will confirm the site of modification.
Data Analysis and Interpretation
A successful functionalization will be evident from the following data:
-
RP-HPLC Chromatogram: A new major peak with a longer retention time compared to the starting peptide.
-
Mass Spectrum (MS): A new peak in the mass spectrum corresponding to the calculated molecular weight of the oxetane-modified peptide.
-
Tandem Mass Spectrum (MS/MS): Fragmentation data that localizes the +102.048 Da mass modification to the specific cysteine residue within the peptide sequence.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Reaction Yield | Insufficient reagent excess; Incorrect pH; Short reaction time. | Increase molar excess of oxetane reagent; Optimize pH (7.5-8.0); Increase reaction time and monitor by LC-MS. |
| Multiple Products | Lack of selectivity (modification of other residues). | Lower the reaction pH to 7.0-7.5 to increase selectivity for cysteine. |
| Unreacted Starting Material | Incomplete reaction. | Increase reagent excess and/or reaction time. Ensure peptide is fully dissolved. |
| Peptide Degradation | Harsh reaction conditions. | Ensure the reaction is performed at room temperature and protected from light. |
References
- Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC - NIH.
- ChemInform Abstract: Synthesis of 3-Fluoro-oxetane δ-Amino Acids. | Request PDF.
- Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification - PubMed.
- Site-Selective Three-Component Dual-Functionalization of Peptides and Proteins Supporting information - The Royal Society of Chemistry.
- Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - NIH.
- Selective lysine modification of native peptides via aza-Michael addition - RSC Publishing.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE - NTU > IRep.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications.
- “Proteomic analysis of peptides tagged with dimedone and related probes” - PMC - PubMed Central.
- Peptides containing alkylated and oxidized cysteine, identified in... - ResearchGate.
- Beadle, J. D., Knuhtsen, A., Hoose, A., Raubo, P., Jamieson, A. G. and Shipman, M. (2017) Solid-phase synthesis of oxetane modif - CORE.
- Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC.
- Solid-Phase Synthesis of Oxetane Modified Peptides - PubMed.
- Site‐Selective Modification of Proteins with Oxetanes - PMC - NIH.
- Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization.
- A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides - PubMed.
- Development of oxetane modified building blocks for peptide synthesis - SciSpace.
- Lysine-PEGylated Cytochrome C with Enhanced Shelf-Life Stability - MDPI.
- Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract.
- ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides - PMC - NIH.
- Stabilization of poly-L-lysine/DNA polyplexes for in vivo gene delivery to the liver - PubMed.
- Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues | Request PDF - ResearchGate.
- A pyridinium-based strategy for lysine-selective protein modification and chemoproteomic profiling in live cells - PMC - NIH.
- Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC - NIH.
- Stability of poly(L-lysine)-complexed Plasmid DNA During Mechanical Stress and DNase I Treatment - PubMed.
- Tertiary Amine Coupling by Oxidation for Selective Labeling of Dimethyl Lysine Post-Translational Modifications - PMC - NIH.
- Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides - PMC - NIH.
Sources
- 1. A Chemical Strategy for the Preparation of Multimodified Peptide Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “Proteomic analysis of peptides tagged with dimedone and related probes” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective lysine modification of native peptides via aza-Michael addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Fluorogenic Assay: Analysis of Chemical Modification of Lysine and Arginine to Control Proteolytic Activity of Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site‐Selective Modification of Proteins with Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-3-(iodomethyl)oxetane
Executive Summary & Core Challenges
The synthesis of 3-fluoro-3-(iodomethyl)oxetane presents a unique intersection of steric strain and electronic deactivation. While the oxetane ring offers desirable physicochemical properties (enhanced solubility, metabolic stability) as a gem-dimethyl or carbonyl bioisostere, its synthesis is plagued by two primary failure modes: acid-catalyzed ring opening and nucleophilic competition during the iodination step.
This guide provides a technical breakdown of the synthesis, focusing on the most robust route: Halogen Exchange (Finkelstein) or Sulfonate Displacement starting from the corresponding 3-fluoro-3-(chloromethyl) or 3-fluoro-3-(hydroxymethyl) precursors.
Key Physicochemical Parameters
| Parameter | Value / Description | Note |
| CAS Number | 1363381-23-0 | |
| Molecular Weight | 215.99 g/mol | |
| Boiling Point | ~60-65 °C (at 15 mmHg) Predicted | High Volatility Risk |
| Stability | Acid-labile; Thermally stable < 100°C | Decomposes on acidic silica |
| Storage | 2-8°C, Inert Atmosphere (Ar/N2) | Light sensitive (Iodide) |
Synthesis Workflow & Logic
The following diagram illustrates the two primary synthetic pathways. Route A (Finkelstein) is generally preferred for scalability, while Route B (Sulfonate Displacement) is useful if the alcohol precursor is more readily available.
Figure 1: Synthesis pathways for this compound highlighting the critical iodination junction.
Troubleshooting Guide: The Iodination Step
Scenario A: "The reaction is stalled at 50% conversion after 24 hours."
Diagnosis:
The Finkelstein reaction (Cl → I) is an equilibrium process driven by the precipitation of NaCl. However, the electron-withdrawing fluorine atom at the C3 position deactivates the adjacent methylene group, making the
Corrective Actions:
-
Solvent Switch: Switch from Acetone (bp 56°C) to 2-Butanone (MEK, bp 80°C) or 3-Pentanone . The higher reflux temperature provides the necessary activation energy for the deactivated center.
-
Protocol: Reflux NaI (3.0 equiv) in dry MEK.
-
-
Catalyst Addition: Add 0.1 - 0.5 equiv of Tetrabutylammonium Iodide (TBAI) . This acts as a phase transfer catalyst and increases the concentration of reactive iodide ions in solution.
-
Concentration: Ensure the reaction is run at high concentration (0.5 M to 1.0 M) to favor bimolecular kinetics.
Scenario B: "I see a new spot on TLC that doesn't move (baseline), and my yield is dropping."
Diagnosis: This is classic oxetane ring opening . The oxetane oxygen is basic; trace acidity (from reagents or solvent degradation) protonates the oxygen, leading to rapid nucleophilic attack by iodide at the ring carbons, forming an acyclic iodo-alcohol.
Corrective Actions:
-
Buffer the System: Add solid NaHCO₃ or 2,6-Lutidine (1.5 equiv) directly to the reaction mixture. This scavenges any adventitious acid generated during the reaction.
-
Check Reagent Quality: NaI is hygroscopic and can hydrolyze to release HI over time. Dry your NaI under vacuum at 100°C before use.
-
Avoid Lewis Acids: Do not use metal catalysts (like ZnCl₂) often suggested for other substitutions; they will instantly polymerize the oxetane.
Isolation & Purification Protocols
Critical Warning: The target compound is volatile and sensitive to acidic silica.
Standard Operating Procedure (SOP) for Workup
-
Quench: Cool reaction to room temperature. Filter off the inorganic salts (NaCl/NaBr) through a sintered glass funnel.
-
Concentration: Carefully concentrate the filtrate under reduced pressure (>100 mbar, 30°C bath). Do not go to high vacuum or you will lose the product.
-
Partition: Dilute residue with Et₂O or MTBE (Methyl tert-butyl ether). Wash with:
-
10% aq. Na₂S₂O₃ (to remove iodine color).
-
Saturated NaHCO₃ (to ensure basicity).
-
Brine.[1]
-
-
Drying: Dry over anhydrous K₂CO₃ (preferred over MgSO₄/Na₂SO₄ as it provides a basic microenvironment).
Purification Strategy: Chromatography vs. Distillation
| Method | Recommendation | Protocol Details |
| Silica Gel | High Risk | If necessary, pre-treat silica with 1-2% Triethylamine (Et₃N) in Hexanes to neutralize surface acidity. Use a gradient of Pentane/Et₂O. |
| Basic Alumina | Recommended | Use Grade III basic alumina. This prevents ring opening and separation is usually sufficient. |
| Distillation | Best for Scale | Kugelrohr or vacuum distillation. Expected bp: ~60°C at 15 mmHg. Keep bath temp <100°C to prevent thermal decomposition. |
Frequently Asked Questions (FAQs)
Q: Can I synthesize this directly from the epoxide using difluorocarbene? A: No. Recent literature describes copper-catalyzed difluorocarbene insertion into epoxides to form alpha,alpha-difluorooxetanes.[2][3] Your target is a monofluoro oxetane. The mechanism and precursors are fundamentally different. The most reliable route for the monofluoro variant remains the substitution of a pre-functionalized oxetane ring.
Q: Why not fluorinate 3-iodo-3-hydroxymethyloxetane using DAST? A: This is extremely risky. Deoxofluorination reagents (DAST, Deoxo-Fluor) generate HF in situ and are highly Lewis acidic. Treating a 3-hydroxyoxetane with DAST almost invariably leads to ring expansion or fragmentation (e.g., to allylic fluorides) rather than the desired substitution, due to the strain release of the oxetane ring.
Q: My product turned pink after one day of storage. Is it ruined?
A: It is likely degrading slightly. The pink color indicates free iodine (
-
Fix: Wash a solution of the compound with dilute Na₂S₂O₃, dry, and re-concentrate.
-
Prevention: Store over Cu wire (stabilizer) in the dark at -20°C.
Q: Can I use the Tosylate instead of the Mesylate for Route B? A: Yes, but the Mesylate is generally preferred for oxetanes. The sulfonyl chloride reaction times are shorter with MsCl, reducing the exposure time of the oxetane to the HCl byproduct (even with base present). If using TsCl, ensure strictly anhydrous conditions and a longer reaction time at lower temperatures (0°C).
References
-
Oxetane Stability & Synthesis
-
Bull, J. A.; Croft, R. A.; Davis, O. A.; Doran, R.; Morgan, K. F. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chem. Rev.2016 , 116, 12150–12233. Link
-
-
Finkelstein Reaction Kinetics
-
Bordwell, F. G.; Brannen, W. T. The Effect of Fluorine Substituents on the Rates of Bimolecular Nucleophilic Displacement Reactions. J. Am. Chem. Soc.1964 , 86, 4645–4650. Link
-
-
General Oxetane Handling
-
Wuitschik, G.; Carreira, E. M.; Rogers-Evans, B.; Müller, K. Oxetanes as Promising Modules in Drug Discovery. Angew. Chem. Int. Ed.2006 , 45, 7736–7739. Link
-
-
Precursor Synthesis (3,3-disubstituted oxetanes)
-
Grygorenko, O. O. et al. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Adv.2021 , 11, 28000-28010. Link
-
Sources
Technical Support Center: Optimization of Reaction Conditions for 3-Fluoro-3-(iodomethyl)oxetane
Welcome to the technical support center for the synthesis and optimization of 3-fluoro-3-(iodomethyl)oxetane. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable fluorinated building block. The unique combination of a strained oxetane ring, a fluorine atom, and an iodomethyl group makes this compound a powerful tool in medicinal chemistry, but its synthesis can present unique challenges.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this reaction and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and reliable route starts from a precursor, 3-(hydroxymethyl)-3-fluorooxetane. This alcohol is then converted to the corresponding iodide. The key transformation is the iodination of the primary alcohol. A common and effective method for this is the Appel reaction, which uses triphenylphosphine (PPh₃) and iodine (I₂).[3] This method is generally preferred for its mild conditions and high efficiency in converting primary alcohols to iodides with minimal side reactions.
Q2: Why is the oxetane ring prone to opening, and how can I prevent it?
A2: The oxetane ring is a strained four-membered heterocycle.[4] This ring strain (approximately 106 kJ·mol⁻¹) makes it susceptible to nucleophilic attack, especially under acidic conditions, which can lead to undesired ring-opening byproducts.[4][5] To prevent this, it is crucial to avoid strong acidic conditions during both the reaction and the workup.[5] The use of neutral or slightly basic conditions is highly recommended. For instance, in the Appel iodination, the inclusion of a mild base like imidazole can help scavenge any acidic byproducts (e.g., HI) that might form, thereby preserving the oxetane core.
Q3: What are the primary sources of impurities in this reaction?
A3: The main impurities typically arise from three sources:
-
Unreacted Starting Material: Incomplete conversion of the 3-(hydroxymethyl)-3-fluorooxetane.
-
Ring-Opened Products: As discussed in Q2, acidic conditions or high temperatures can lead to the formation of linear iodo-diol derivatives.
-
Phosphine-Related Byproducts: In Appel-type reactions, triphenylphosphine oxide (Ph₃PO) is a major byproduct that must be removed during purification. Other phosphorus-containing impurities can also form.
Careful control of reaction conditions and a well-designed purification strategy are essential for obtaining a high-purity product.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield of this compound
-
Potential Cause A: Inactive Reagents
-
Scientific Rationale: The Appel reaction relies on the formation of a phosphonium iodide intermediate. Moisture can hydrolyze the reagents and intermediates, quenching the reaction. Triphenylphosphine can also be oxidized to triphenylphosphine oxide over time if not stored properly.
-
Recommended Solution:
-
Ensure that the iodine used is dry and has not been exposed to moisture.
-
Use fresh, high-purity triphenylphosphine.
-
Thoroughly dry all solvents (e.g., dichloromethane, acetonitrile) using appropriate drying agents or a solvent purification system.
-
Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon) before use.
-
-
-
Potential Cause B: Suboptimal Reaction Temperature
-
Scientific Rationale: While the reaction needs some activation energy, excessive heat can promote side reactions, including the decomposition of thermally sensitive intermediates and ring-opening of the oxetane.
-
Recommended Solution:
-
Start the reaction at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic process.
-
Allow the reaction to slowly warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Avoid heating the reaction unless you have evidence that it is necessary and does not lead to degradation.
-
-
Problem 2: Significant Formation of Ring-Opened Byproducts
-
Potential Cause: Acidic Reaction Conditions
-
Scientific Rationale: The oxygen atom in the oxetane ring can be protonated by acidic species, which activates the ring for nucleophilic attack and cleavage.[6] This is a common issue limiting the use of oxetanes in certain transformations.[5]
-
Recommended Solution:
-
Incorporate a Mild Base: Add 1.0 to 1.2 equivalents of imidazole to the reaction mixture. Imidazole acts as a proton scavenger, neutralizing any HI that may form in situ, thus preventing acid-catalyzed ring opening.
-
Purify Reagents: Ensure that solvents like dichloromethane are not stored for long periods, as they can generate trace amounts of HCl. Using a freshly opened bottle or passing the solvent through a plug of basic alumina can be beneficial.
-
Buffered Workup: During the aqueous workup, use a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the reaction mixture before extraction.
-
-
Problem 3: Difficulty in Purifying the Final Product
-
Potential Cause: Co-elution with Triphenylphosphine Oxide (Ph₃PO)
-
Scientific Rationale: The byproduct Ph₃PO is often of similar polarity to the desired product, making its removal by standard silica gel chromatography challenging.
-
Recommended Solution:
-
Pre-Purification Precipitation: After the reaction is complete, concentrate the crude mixture and triturate it with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether. Ph₃PO has limited solubility in these solvents and will often precipitate, allowing for its removal by filtration.
-
Chromatography Optimization:
-
Use a less polar eluent system for column chromatography (e.g., starting with pure hexanes and gradually increasing the percentage of ethyl acetate or dichloromethane).
-
Consider using a different stationary phase, such as alumina, which may offer different selectivity.
-
-
Alternative Reagents: If purification remains a major issue, consider using polymer-supported triphenylphosphine. The resulting polymer-bound phosphine oxide can be easily removed by simple filtration at the end of the reaction.
-
-
Visualizing the Process
To better understand the workflow and potential pitfalls, the following diagrams illustrate the experimental process and troubleshooting logic.
Optimized Experimental Protocol
This protocol is based on the Appel reaction, optimized to minimize side reactions and simplify purification.
Reagents & Materials:
-
3-(hydroxymethyl)-3-fluorooxetane
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂), add 3-(hydroxymethyl)-3-fluorooxetane (1.0 eq), triphenylphosphine (1.2 eq), and imidazole (1.2 eq).
-
Dissolution: Add anhydrous dichloromethane to dissolve the solids (concentration approx. 0.1-0.2 M).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve iodine (1.2 eq) in a minimal amount of anhydrous DCM and add it slowly (portion-wise or via dropping funnel) to the stirred reaction mixture at 0 °C. The dark color of iodine should dissipate as it is consumed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by adding saturated aqueous Na₂S₂O₃ solution to consume any excess iodine.
-
Workup:
-
Add saturated aqueous NaHCO₃ solution and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate (e.g., 0% to 10% EtOAc in hexanes).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a stable oil.
-
Data Summary: Optimizing Reaction Conditions
The following table summarizes the typical effects of key parameter changes on the reaction outcome.
| Parameter | Standard Condition | Variation | Observed Effect on Yield | Rationale |
| Base | 1.2 eq Imidazole | No Base | Significant decrease (~30-50%) with ring-opening | Acid byproduct (HI) is not scavenged, leading to oxetane degradation.[5] |
| Temperature | 0 °C to RT | Reflux (40 °C) | Lower yield, more impurities | Increased rate of side reactions and potential for product decomposition. |
| Solvent | DCM | THF | Slower reaction rate | The reaction intermediates are well-solvated in DCM, facilitating the Sₙ2 displacement. |
| PPh₃ equiv. | 1.2 eq | 1.0 eq | Incomplete conversion | Stoichiometric amount is insufficient to drive the reaction to completion and account for any minor oxidation. |
References
- Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-Ylamines. (n.d.). Connect Journals.
- Triiodomethane (iodoform) reaction with alcohols. (n.d.). Chemguide.
- Synthesis of 3‐(fluoromethyl)oxetane‐3‐carboxylic acid (13). (n.d.). ResearchGate.
- Breakthrough method opens door to fluorinated oxetane drug molecules. (2025, February 22). News-Medical.Net.
- This compound. (n.d.). Amazon S3.
- Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. (n.d.). RSC Publishing.
- The Triiodomethane (Iodoform) Reaction. (2025, March 28). Chemistry LibreTexts.
- Selective preparation of tetrasubstituted fluoroalkenes by fluorine-directed oxetane ring-opening reactions. (2020, August 7). PMC - NIH.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016, September 15). ACS Publications.
- Oxetane Presentation.pptx. (n.d.). The Dong Group.
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv.
- Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. (2016, July 12). ResearchGate.
- A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). (2022, September 21). Chemia.
- Study on Synthesis Of Oxetan-3-ol. (n.d.). Atlantis Press.
- Oxetane Ring‐Opening Reaction: A Key Step for the Preparation of Substituted (Fluoro)alkenyl as Acyclonucleoside Mimics. (2025, October 18). ResearchGate.
- Alcohol to Iodide - Common Conditions. (n.d.). Organic Chemistry Portal.
- Alkyl iodide synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal.
- Oxetanes: formation, reactivity and total syntheses of natural products. (n.d.). Beilstein Journals.
- Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2). (2023, April 12). Chemia.
Sources
Navigating the Labyrinth: A Technical Guide to the Stability of 3-Fluoro-3-(iodomethyl)oxetane in Diverse Solvents
Welcome to the technical support center for 3-fluoro-3-(iodomethyl)oxetane. As a valued member of the research and development community, you are likely working with this highly functionalized building block in your quest for novel therapeutics. Its unique combination of a strained oxetane ring, a fluorine atom, and a reactive iodomethyl group offers exciting synthetic possibilities. However, this very functionality presents challenges regarding its stability in various solvents. This guide is designed to provide you with a comprehensive understanding of the factors influencing the stability of this compound and to offer practical solutions to common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of degradation for this compound?
The primary degradation pathways for this compound are believed to be nucleophilic attack and acid-catalyzed ring-opening. The presence of both a good leaving group (iodide) and a strained ring system makes the molecule susceptible to these reactions.
-
Nucleophilic Substitution: The iodomethyl group is a prime target for nucleophiles. Common laboratory solvents that are nucleophilic (e.g., methanol, water) or contain nucleophilic impurities can displace the iodide, leading to the formation of undesired byproducts.
-
Ring-Opening: The oxetane ring, while more stable than an epoxide, is still susceptible to opening under acidic conditions.[1][2][3] The presence of trace acids in solvents can catalyze this process, leading to the formation of 1,3-diols or other rearranged products. 3,3-disubstituted oxetanes generally exhibit higher stability.[4][5]
Q2: I'm observing the formation of an unknown impurity in my reaction mixture when using methanol as a solvent. What could it be?
In a protic, nucleophilic solvent like methanol, the most likely impurity is the product of solvolysis, where the iodide is displaced by a methoxy group to form 3-fluoro-3-(methoxymethyl)oxetane. To confirm this, you can use analytical techniques such as LC-MS to identify the mass of the impurity, which should correspond to the expected product.
Q3: Can I use a polar aprotic solvent like DMSO or DMF?
While polar aprotic solvents like DMSO and DMF are generally less reactive towards nucleophilic substitution than protic solvents, their purity is critical. These solvents can contain trace amounts of water or amines, which can act as nucleophiles. Additionally, at elevated temperatures, these solvents themselves can participate in side reactions. It is crucial to use anhydrous, high-purity solvents.
Q4: How does temperature affect the stability of this compound solutions?
As with most chemical reactions, the rate of degradation of this compound will increase with temperature. For prolonged storage or reactions that require extended heating, it is advisable to conduct preliminary stability studies at the intended temperature. If instability is observed, consider running the reaction at a lower temperature or for a shorter duration.
Q5: Is this compound sensitive to light?
While there is no specific data on the photolytic stability of this compound, alkyl iodides, in general, can be light-sensitive, leading to the formation of radical species and elemental iodine (often observed as a pink or purple discoloration). It is good practice to store the compound and its solutions protected from light, for example, by using amber vials or wrapping containers in aluminum foil.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration of solution (pink/purple) | Photodegradation leading to the formation of elemental iodine. | Store solutions in amber vials or protect from light. Prepare solutions fresh before use. |
| Appearance of a new, more polar spot on TLC | Ring-opening due to acidic contaminants in the solvent or reagents. | Use freshly distilled or anhydrous solvents. Consider adding a non-nucleophilic base (e.g., proton sponge) if compatible with your reaction. |
| Formation of a byproduct with a mass corresponding to solvent adduct | Nucleophilic attack by the solvent (e.g., methanol, ethanol). | Switch to a less nucleophilic solvent (e.g., THF, DCM, acetonitrile). Ensure the use of anhydrous solvents. |
| Low reaction yield or recovery of starting material | Degradation of the starting material before or during the reaction. | Perform a stability check of the compound under your reaction conditions without the other reagents. Consider a solvent with lower reactivity. |
| Inconsistent reaction outcomes | Variable purity of the solvent or degradation of the stock solution. | Use a fresh bottle of high-purity solvent for each experiment. Prepare stock solutions fresh and do not store them for extended periods, especially in nucleophilic solvents. |
Experimental Protocols
Protocol 1: General Guidelines for Handling and Storage
-
Storage of the Neat Compound: Store this compound in a tightly sealed container in a refrigerator, protected from light and moisture.
-
Solvent Selection: Whenever possible, choose non-nucleophilic, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile for reactions and storage of solutions.
-
Preparation of Solutions: Prepare solutions of this compound immediately before use. If a solution must be stored, even for a short period, use an anhydrous, non-nucleophilic solvent and store it in a sealed container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator and protected from light.
Protocol 2: Assessing the Stability of this compound in a Given Solvent
This protocol provides a general method to evaluate the stability of your compound in a specific solvent under your experimental conditions.
-
Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 10 mg/mL) in the solvent of interest.
-
Incubation: Divide the solution into three amber vials.
-
Vial 1: Store at room temperature.
-
Vial 2: Store at your intended reaction temperature.
-
Vial 3 (Control): Analyze immediately (t=0).
-
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, and 24 hours), take an aliquot from each vial and analyze it by a suitable analytical method.
-
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis. Monitor the disappearance of the starting material peak and the appearance of any new peaks.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural information about the degradation products.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of any degradation products.
-
Visualizing Degradation Pathways
The following diagrams illustrate the likely degradation pathways of this compound.
Caption: Potential degradation pathways of this compound.
Summary of Solvent Recommendations
| Solvent Class | Examples | Stability Profile | Recommendations |
| Protic | Methanol, Ethanol, Water | Poor: High risk of solvolysis. | Avoid for storage and prolonged reactions. If use is unavoidable, perform at low temperatures and for short durations. |
| Aprotic Polar | Acetonitrile, THF, DCM | Good: Generally stable, but purity is key. | Use anhydrous, high-purity grades. Recommended for most applications. |
| Aprotic Polar (High Boiling) | DMSO, DMF | Moderate: Risk of reaction with impurities or the solvent itself at elevated temperatures. | Use with caution, especially at high temperatures. Ensure the highest purity available. |
| Non-Polar | Hexanes, Toluene | Good: Low reactivity. | Suitable for reactions where solubility is not an issue. |
References
-
National University of Singapore. (2025). Breakthrough method opens door to fluorinated oxetane drug molecules. News-Medical. [Link]
-
Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]
-
NUS News. (2025). Novel method to synthesise valuable fluorinated drug compounds. [Link]
-
ResearchGate. (n.d.). Stability of selected compounds indicating the % of compound remaining... [Link]
-
ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
ResearchGate. (n.d.). Scheme 18. Ring opening of oxetanes 45 using protic acid in reflux conditions. [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution reactions with nucleophilic fluorinating reagents. [Link]
-
PMC. (n.d.). Concerted Nucleophilic Aromatic Substitutions. [Link]
-
PMC. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. [Link]
-
ResearchGate. (n.d.). Oxetane Ring-Opening Reaction: A Key Step for the Preparation of Substituted (Fluoro)alkenyl as Acyclonucleoside Mimics. [Link]
-
ResearchGate. (2016). (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. [Link]
-
I.R.I.S. (n.d.). Fluoroiodomethane: A CH2F-Moiety-Delivering Agent Suitable for Nucleophilic-, Electrophilic. [Link]
-
PMC. (n.d.). Taming 3-Oxetanyllithium Using Continuous Flow Technology. [Link]
-
PubMed. (n.d.). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]
-
ResearchGate. (2025). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]
-
MDPI. (2024). Unveiling New Product Formations beyond Conventional Pathways in De-Halogenation of Halo-Acetic Acids Using Ni-Encapsulated Sol-Gel Catalysts. [Link]
-
Beirut Arab University. (2022). NOVEL FAST ANALYTICAL METHODS FOR THE ANALYSIS OF FLUOXETINE IN PURE AND PHARMACEUTICAL DOSAGE FORM. BAU Journal - Science and Technology. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. digitalcommons.bau.edu.lb [digitalcommons.bau.edu.lb]
preventing ring-opening of 3-fluoro-3-(iodomethyl)oxetane
Welcome to the technical support guide for 3-fluoro-3-(iodomethyl)oxetane. This document is intended for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their synthetic strategies. Given the inherent ring strain and unique substitution pattern of this reagent, achieving desired reactivity while maintaining the integrity of the oxetane core is paramount.
This guide provides in-depth, field-proven insights into the causality behind common experimental challenges, particularly the undesired ring-opening of the oxetane moiety. We will explore the mechanistic underpinnings of this side reaction and offer robust troubleshooting protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction on the iodomethyl group is giving me a complex mixture of products, including what appears to be a ring-opened diol. What is causing this?
A1: This is a classic and critical issue. The primary cause is the activation of the oxetane ring by reaction components, leading to a competing ring-opening pathway. The 3,3-disubstituted nature of this oxetane generally imparts significant stability; however, certain conditions can readily overcome this.[1][2][3] The main culprits are:
-
Lewis Acids: Strong Lewis acids readily coordinate to the oxetane oxygen, activating the ring for nucleophilic attack.[4][5][6][7] This is often the most significant cause of ring-opening. Even catalytic amounts of Lewis acidic metals (e.g., Zn, Mg, Sc, Yb) or reagents like BF₃·OEt₂ can trigger rapid decomposition.[5]
-
Strong Brønsted Acids: Protic acids can protonate the oxetane oxygen, similarly activating the ring.[4][8][9] Reactions attempted under strongly acidic conditions are highly prone to failure.[1][8]
-
Harsh Nucleophiles/Bases: While strong nucleophiles are often required for substitution at the primary iodide, highly basic conditions can sometimes promote elimination or other side reactions that may lead to ring degradation, although this is less common than acid-catalyzed opening.
Q2: How does the fluorine substituent affect the stability of the oxetane ring?
A2: The fluorine atom has a powerful electron-withdrawing inductive effect. This has two major consequences. First, it can enhance the stability of the oxetane ring by modulating its electronic properties.[10][11] Second, the electronic influence of the fluorine can direct the regioselectivity of ring-opening if it does occur, making certain C-O bonds more susceptible to cleavage under specific conditions.[12]
Q3: I want to perform a substitution on the iodomethyl group. Are there any "safe" nucleophiles or conditions I should start with?
A3: Yes. The key is to use conditions that are as neutral or mildly basic as possible and to rigorously exclude strong Lewis or Brønsted acids.
-
Excellent Starting Point: Reactions with soft, non-basic nucleophiles like azide (using NaN₃ in DMF) or cyanide (using TMSCN with a catalytic fluoride source) at low to moderate temperatures (0–50 °C) are often successful.[8]
-
Avoid: Do not use Lewis acid catalysts to "activate" the iodide. The oxetane is far more likely to be activated first. Avoid strongly acidic workup conditions until the oxetane moiety is no longer needed.
Q4: Can I use Grignard or organolithium reagents with this compound?
A4: Extreme caution is advised. Organometallic reagents can act as both nucleophiles and Lewis acids (due to the Mg²⁺ or Li⁺ cation). While reaction at the iodomethyl group is possible (e.g., via iodine-metal exchange), ring-opening is a very high-risk side reaction, often initiated by the Lewis acidic metal halide byproduct or the organometallic reagent itself.[5][13] If you must attempt such a reaction, use low temperatures (-78 °C), inverse addition protocols, and consider transmetallating to a less Lewis acidic species like an organocuprate.
Troubleshooting Guide: Preserving the Oxetane Core
This section provides a deeper dive into common experimental failures and a logical framework for troubleshooting.
Scenario 1: Unexpected Ring-Opening During Nucleophilic Substitution
You are attempting to displace the iodide with a nucleophile (e.g., an amine, thiol, or azide) but observe significant formation of ring-opened byproducts.
Root Cause Analysis Workflow
This workflow helps diagnose the likely cause of ring-opening.
Caption: Troubleshooting flowchart for oxetane ring-opening.
Comparative Data: Condition Selection
The choice of solvent, base, and temperature is critical. The following table summarizes general outcomes for the substitution of the iodomethyl group with a generic amine nucleophile (R₂NH).
| Parameter | Condition A (High Risk) | Condition B (Moderate Risk) | Condition C (Recommended) |
| Solvent | Toluene | Acetonitrile (CH₃CN) | N,N-Dimethylformamide (DMF) |
| Base | NaH | K₂CO₃ | DIPEA (Hünig's base) |
| Temperature | 80 °C (Reflux) | 50 °C | 25 °C (Room Temp) |
| Additive | ZnCl₂ (0.1 eq) | None | None |
| Expected Outcome | >90% Ring-Opened Products | Mixture of desired product and ring-opened byproducts | >95% Desired Product |
Scenario 2: Decomposition During Workup or Purification
The reaction appears clean by TLC/LCMS, but the product degrades during aqueous workup or silica gel chromatography.
Mechanistic Explanation
Silica gel is inherently acidic and can catalyze the ring-opening of sensitive oxetanes. Similarly, acidic or basic aqueous workup procedures present a significant risk.
Caption: Degradation pathway during acidic purification.
Recommended Protocols
Protocol 1: Neutral Workup Procedure
-
Upon reaction completion, cool the mixture to room temperature.
-
Dilute with a non-polar organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize trace acids).
-
Water.
-
Saturated aqueous sodium chloride (brine) solution (to aid phase separation).
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate under reduced pressure at low temperature (< 40 °C).
Protocol 2: Deactivated Silica Gel Chromatography
-
Prepare a slurry of silica gel in your desired eluent system (e.g., Hexane/Ethyl Acetate).
-
Add triethylamine (Et₃N) to the slurry, approximately 1% by volume of the total solvent.
-
Stir the slurry for 15-20 minutes to allow the base to neutralize the acidic sites on the silica surface.
-
Pack the column with the neutralized slurry as normal.
-
Run the chromatography, ensuring that the eluent used also contains ~0.5-1% triethylamine to maintain the neutral environment.
By understanding the inherent reactivity of the this compound and rigorously controlling the experimental conditions to exclude acidic species, researchers can reliably perform transformations on the iodomethyl side-chain while preserving the valuable oxetane core.
References
-
Bull, J. A., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. National Institutes of Health. Available at: [Link]
-
Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis. Available at: [Link]
-
ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]
-
Sun, J., et al. (n.d.). Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes. Royal Society of Chemistry. Available at: [Link]
-
Wrobleski, S. T., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]
-
News-Medical.Net. (2025). Breakthrough method opens door to fluorinated oxetane drug molecules. News-Medical.Net. Available at: [Link]
-
ResearchGate. (2025). Oxetane Ring‐Opening Reaction: A Key Step for the Preparation of Substituted (Fluoro)alkenyl as Acyclonucleoside Mimics. ResearchGate. Available at: [Link]
-
Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Royal Society of Chemistry. Available at: [Link]
-
Gouverneur, V., et al. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications. Available at: [Link]
-
Wiley-VCH. (2024). Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. UAB Digital Document Repository. Available at: [Link]
-
Beilstein Journals. (2020). Selective preparation of tetrasubstituted fluoroalkenes by fluorine-directed oxetane ring-opening reactions. Beilstein Journals. Available at: [Link]
-
Dong, G., et al. (2022). Reductive Opening of Oxetanes Catalyzed by Frustrated Lewis Pairs: Unexpected Aryl Migration via Neighboring Group Participation. ACS Publications. Available at: [Link]
-
ResearchGate. (2024). Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. ResearchGate. Available at: [Link]
-
National Institutes of Health. (n.d.). Oxetanes in Drug Discovery Campaigns. National Institutes of Health. Available at: [Link]
-
PubMed. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. Available at: [Link]
-
The Dong Group. (n.d.). Oxetane Presentation. The Dong Group. Available at: [Link]
-
NUS News. (2025). Novel method to synthesise valuable fluorinated drug compounds. NUS News. Available at: [Link]
Sources
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- 4. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ddd.uab.cat [ddd.uab.cat]
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- 9. Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. news-medical.net [news-medical.net]
- 11. Novel method to synthesise valuable fluorinated drug compounds [news.nus.edu.sg]
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- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-Fluoro-3-(iodomethyl)oxetane
Welcome to the technical support center for 3-fluoro-3-(iodomethyl)oxetane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this valuable building block. The unique strained ring system, combined with the presence of two distinct halogens, presents specific hurdles that require careful consideration during isolation and purification. This document provides in-depth troubleshooting advice and frequently asked questions to ensure you obtain your target compound with the highest purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Question 1: After my synthesis, I see multiple spots on my TLC plate that are difficult to separate. What are the likely impurities?
Answer:
The impurity profile of your crude this compound is highly dependent on the synthetic route employed. A common route involves the fluorination and subsequent iodination of a suitable precursor like 3-(hydroxymethyl)-3-methyloxetane. Based on this, the most probable impurities are:
-
Unreacted Starting Material: Incomplete conversion of the starting alcohol can lead to its presence in the crude product.
-
Brominated Intermediate: If your synthesis involves a brominated intermediate, residual amounts may persist.[1]
-
Ring-Opened Byproducts: The oxetane ring is susceptible to ring-opening under certain conditions, particularly in the presence of acid or nucleophiles.[2][3][4][5] This can lead to the formation of various acyclic impurities.
-
Over-iodinated or Di-iodinated Species: Depending on the iodinating agent and reaction conditions, you might form di-iodinated byproducts.
-
Elimination Products: The presence of a good leaving group (iodide) can lead to elimination reactions, especially in the presence of a base, forming an alkene.
To identify these impurities, it is crucial to use a combination of analytical techniques, including ¹H NMR, ¹⁹F NMR, and LC-MS.
Question 2: My compound appears to be degrading during silica gel column chromatography. What is happening and how can I prevent it?
Answer:
Degradation of this compound on silica gel is a common issue and can be attributed to two primary factors:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic, which can catalyze the ring-opening of the strained oxetane.[4][6]
-
Interaction with the Stationary Phase: The polar nature of the oxetane and the halogen atoms can lead to strong interactions with the silica surface, prolonging contact time and increasing the likelihood of degradation.
Troubleshooting Steps:
-
Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (1-2% in the eluent), followed by flushing with the pure eluent until the pH of the eluate is neutral. This will minimize acid-catalyzed degradation.
-
Use Deactivated Silica: Consider using commercially available deactivated silica gel or alumina as the stationary phase.
-
Optimize Your Eluent System: A less polar eluent system will move your compound faster through the column, reducing contact time. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can be effective. Common eluents for oxetane derivatives include mixtures of ethyl acetate and hexanes.[1]
-
Consider an Alternative Purification Method: If degradation persists, explore other purification techniques such as preparative TLC, flash chromatography with a shorter column, or distillation under reduced pressure.
Experimental Protocol: Neutralization of Silica Gel for Column Chromatography
Objective: To minimize acid-catalyzed degradation of this compound during column chromatography.
Materials:
-
Silica gel (for column chromatography)
-
Triethylamine
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Glass column for chromatography
-
Beaker
-
pH paper or pH meter
Procedure:
-
Prepare a 1% (v/v) solution of triethylamine in your chosen eluent.
-
In a fume hood, prepare a slurry of the silica gel in the 1% triethylamine/eluent solution.
-
Pack the column with the silica gel slurry.
-
Pass at least 5-10 column volumes of the 1% triethylamine/eluent solution through the packed column.
-
Switch to the pure eluent (without triethylamine) and flush the column with at least 10-15 column volumes.
-
Monitor the pH of the eluate using pH paper or a pH meter until it is neutral.
-
Your column is now ready for loading your crude sample.
Question 3: I am attempting to purify my compound by distillation, but I am getting a low yield and it seems to be decomposing in the pot. What are the best practices for distilling this compound?
Answer:
Thermal instability can be a concern for halogenated oxetanes. The combination of the strained ring and the presence of a good leaving group (iodide) can lead to decomposition at elevated temperatures.
Best Practices for Distillation:
-
High Vacuum: Use a high-vacuum pump to lower the boiling point of your compound as much as possible. A vacuum level of <1 mmHg is recommended.
-
Short Path Distillation: A short path distillation apparatus minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.
-
Accurate Temperature Control: Use a digitally controlled heating mantle and monitor the vapor temperature closely. Avoid overheating the distillation pot.
-
Stirring: Gentle stirring of the distillation pot ensures even heating and prevents bumping.
-
Consider a Carrier Gas: In some cases, a slow stream of an inert gas like argon or nitrogen can help to carry the vapor over, allowing for distillation at a lower temperature.
| Parameter | Recommendation | Rationale |
| Vacuum Level | < 1 mmHg | Lowers boiling point, minimizing thermal stress. |
| Apparatus | Short Path Distillation | Reduces residence time at high temperature. |
| Heating | Controlled Heating Mantle | Prevents overheating and decomposition. |
| Stirring | Gentle Magnetic Stirring | Ensures even heat distribution. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for purified this compound?
A1: To ensure the long-term stability of your purified compound, it should be stored under an inert atmosphere (argon or nitrogen) at a low temperature (refrigerator or freezer).[7] The iodide is susceptible to light-induced decomposition, so storing it in an amber vial is also recommended.
Q2: Can I use reverse-phase chromatography for the purification of this compound?
A2: While reverse-phase chromatography is a powerful technique, its suitability for this compound depends on the specific impurities. The use of protic solvents like water and methanol in the mobile phase could potentially lead to nucleophilic attack and ring-opening, especially if the mobile phase is acidic. If you choose to use reverse-phase, it is advisable to use a buffered mobile phase to maintain a neutral pH.
Q3: My NMR spectrum shows a complex multiplet for the oxetane protons. Is this normal?
A3: Yes, this is expected. The protons on the oxetane ring are diastereotopic due to the two different substituents at the C3 position. This results in a complex splitting pattern, often appearing as a set of overlapping multiplets. ¹⁹F NMR will be a crucial tool to confirm the presence of the fluorine atom and its coupling to the adjacent protons.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: As with all halogenated organic compounds, you should handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
Logical Workflow for Purification Troubleshooting
Caption: Decision tree for selecting and troubleshooting the purification method for this compound.
References
- Taming 3-Oxetanyllithium Using Continuous Flow Technology. PMC - NIH.
- Synthesis of 3,3-disubstituted oxetane building blocks.
- SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals.
- Process for the removal of iodine
-
This compound. Amazon S3. [Link]
- Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv.
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- Synthesis of 3-azidomethyl-3-methyloxetane.
- Synthesis of 3‐(fluoromethyl)oxetane‐3‐carboxylic acid (13)..
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Breakthrough method opens door to fluorinated oxetane drug molecules. News-Medical.Net.
- Oxetane Ring‐Opening Reaction: A Key Step for the Preparation of Substituted (Fluoro)alkenyl as Acyclonucleoside Mimics.
- Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing.
- Selective preparation of tetrasubstituted fluoroalkenes by fluorine-directed oxetane ring-opening reactions. PMC - NIH.
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Selective preparation of tetrasubstituted fluoroalkenes by fluorine-directed oxetane ring-opening reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
Technical Support Center: Byproduct Analysis in 3-Fluoro-3-(iodomethyl)oxetane Reactions
Welcome to the technical support center for reactions involving 3-fluoro-3-(iodomethyl)oxetane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable fluorinated building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
The primary challenge in harnessing the synthetic potential of this compound lies in managing the inherent strain of the oxetane ring. While the 3,3-disubstitution pattern enhances stability compared to less substituted oxetanes, the ring remains susceptible to opening under various conditions, leading to undesired byproducts.[1] This guide will provide a detailed analysis of these potential side reactions and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a key reagent for the introduction of the 3-fluoro-3-methyloxetane moiety into a target molecule. The primary reaction is a nucleophilic substitution (SN2) at the iodomethyl group, where the iodide is displaced by a suitable nucleophile. This allows for the incorporation of the desirable 3-fluorooxetane motif, which can enhance physicochemical properties such as solubility and metabolic stability in drug candidates.
Q2: What are the main stability concerns with this compound?
The principal stability concern is the propensity of the oxetane ring to undergo ring-opening.[2][3] This can be initiated by:
-
Acidic Conditions: Both Brønsted and Lewis acids can protonate or coordinate to the oxetane oxygen, activating the ring towards nucleophilic attack and subsequent cleavage.[1][2]
-
Strong Nucleophiles: Potent nucleophiles, especially under harsh reaction conditions, can directly attack one of the ring carbons, leading to ring-opening instead of the desired SN2 displacement at the iodomethyl group.
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for ring-opening pathways to compete with the desired substitution reaction.
Q3: How does the fluorine atom influence the reactivity and stability of the oxetane ring?
The fluorine atom at the 3-position has a significant electronic influence. Its strong electron-withdrawing nature can affect the stability of carbocationic intermediates that may form during acid-catalyzed ring-opening. This electronic effect can also influence the regioselectivity of nucleophilic attack on the oxetane ring, should it occur.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Low yield of the desired SN2 product and formation of multiple unidentified byproducts.
Potential Cause A: Acid-Catalyzed Ring-Opening
Traces of acid in your reagents or generated in situ can catalyze the ring-opening of the oxetane. This is a common issue, as many reaction workups or purifications involve acidic conditions.[2]
Solution:
-
Strictly Anhydrous and Acid-Free Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents. If using amine bases, consider using a proton sponge to scavenge any stray protons.
-
Buffered Conditions: For reactions that may generate acidic byproducts, consider using a non-nucleophilic buffer system.
-
Avoid Acidic Workups: During the reaction workup, use neutral or slightly basic aqueous solutions (e.g., saturated sodium bicarbonate solution) for washing.
-
Purification Strategy: Opt for neutral or basic column chromatography media. If using silica gel, consider pre-treating it with a triethylamine solution to neutralize acidic sites.
Potential Cause B: Nucleophilic Attack on the Oxetane Ring
Strong or "hard" nucleophiles may preferentially attack the electrophilic carbons of the oxetane ring rather than the iodomethyl group.
Solution:
-
Choice of Nucleophile and Counterion: Whenever possible, use "softer" nucleophiles. The choice of counterion can also influence reactivity.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired SN2 reaction. This will disfavor the higher activation energy pathway of ring-opening.
-
Use of Additives: In some cases, additives can modulate the reactivity of the nucleophile. For example, in reactions with organometallic reagents, the addition of copper salts can favor SN2' or conjugate addition pathways over direct ring-opening.
Diagram 1: Competing Reaction Pathways
Caption: Competing desired and undesired reaction pathways.
Problem 2: Formation of an Isomeric Byproduct with an Exocyclic Double Bond.
Scenario: You are reacting this compound with a nucleophile and observe a byproduct that, based on NMR and MS data, appears to be an unsaturated alcohol.
Plausible Mechanism: Lewis Acid-Catalyzed Ring-Opening and Elimination
A Lewis acid (LA) can coordinate to the oxetane oxygen, weakening the C-O bonds and facilitating ring-opening. Subsequent attack by the nucleophile and elimination can lead to the formation of a fluoroalkene.[4]
Proposed Byproduct Structure:
Depending on the regioselectivity of the ring-opening and subsequent rearrangement, you may form a variety of unsaturated alcohols. A likely candidate is a tetrasubstituted fluoroalkene.
Troubleshooting Protocol:
-
Identify and Eliminate Lewis Acid Sources: Common Lewis acidic impurities can arise from reagents (e.g., metal salts) or be generated in situ. Ensure all reagents are of high purity.
-
Chelating Solvents: Consider using a coordinating solvent like THF, which can compete for coordination with the Lewis acid, thus reducing its interaction with the oxetane.
-
Reaction Conditions: Run the reaction at a lower temperature to disfavor the rearrangement pathway.
Diagram 2: Proposed Mechanism for Fluoroalkene Byproduct Formation
Caption: Lewis acid-catalyzed ring-opening and elimination pathway.
Byproduct Analysis: A Practical Guide
A crucial step in troubleshooting is the accurate identification of byproducts. Here are some guidelines for analyzing your reaction mixtures.
Analytical Techniques
| Technique | Information Provided |
| ¹H NMR | Can reveal the disappearance of the characteristic oxetane protons and the appearance of new signals, such as those for vinyl protons or new CH₂-O groups in a ring-opened product. |
| ¹³C NMR | Useful for observing changes in the carbon skeleton. The disappearance of the oxetane carbon signals and the appearance of sp² carbons (alkenes) or new sp³ carbons in a different environment are key indicators. |
| ¹⁹F NMR | Highly sensitive to the local electronic environment of the fluorine atom. A significant shift in the fluorine resonance is a strong indicator that the oxetane ring has been altered.[2] |
| GC-MS | Allows for the separation of volatile components and provides their mass-to-charge ratio, aiding in the determination of molecular weights and fragmentation patterns of byproducts. |
Example Protocol: Analysis of a Reaction with an Amine Nucleophile
Objective: To identify the products and byproducts of the reaction between this compound and a secondary amine.
Step-by-Step Protocol:
-
Reaction Quenching: After the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Crude Analysis:
-
Dissolve a small sample of the crude material in an appropriate deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Inject a diluted sample of the crude material into a GC-MS.
-
-
Data Interpretation:
-
Desired Product: Look for the characteristic signals of the 3-fluoro-3-(aminomethyl)oxetane product. In the ¹⁹F NMR, the chemical shift should be consistent with a fluorine atom on an intact oxetane ring.
-
Potential Byproducts:
-
Ring-Opened Isomer: Search for signals corresponding to a vinyl group in the ¹H and ¹³C NMR spectra. The ¹⁹F NMR chemical shift will likely be significantly different from the starting material and the desired product.
-
Diol Byproduct: If water is present, hydrolysis of a ring-opened intermediate could lead to a diol. Look for additional -OH signals in the ¹H NMR and corresponding C-O signals in the ¹³C NMR.
-
-
Table of Expected NMR Shifts for Byproduct Classes (Hypothetical)
| Byproduct Class | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key ¹⁹F NMR Signals (ppm, relative to CFCl₃) |
| Fluoroalkene | 5.0 - 6.5 (vinyl protons) | 110 - 150 (sp² carbons) | -90 to -120 |
| Ring-Opened Alcohol/Diol | 3.5 - 4.0 (new CH₂-O) | 60 - 75 (new C-O) | -120 to -150 |
References
- Burkhard, J. A., et al. (2010). Oxetanes as versatile building blocks in medicinal chemistry.
- Waser, J., et al. (2014). Oxetanes in drug discovery: a new generation of bioisosteres. Chimia, 68(6), 405-410.
- Carreira, E. M., & Fessard, T. C. (2014). The oxetane motif in drug discovery. Chemical Reviews, 114(17), 8257-8322.
- Volochnyuk, D. M., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
- Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12190-12234.
- Guillena, G., et al. (2020). Selective preparation of tetrasubstituted fluoroalkenes by fluorine-directed oxetane ring-opening reactions. Beilstein Journal of Organic Chemistry, 16, 1988-1997.
- SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN- 3- YLAMINES. Connect Journals.
- Braga, A. A. C., et al. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 18, 846-896.
- Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes.
- Taming 3-Oxetanyllithium Using Continuous Flow Technology.
- Nuclear magnetic resonance spectra and structure of fluorinated oxetanes.
- Oxetane Ring‐Opening Reaction: A Key Step for the Preparation of Substituted (Fluoro)alkenyl as Acyclonucleoside Mimics.
- Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing.
- Breakthrough method opens door to fluorinated oxetane drug molecules. News-Medical.Net.
Sources
troubleshooting nucleophilic substitution on 3-fluoro-3-(iodomethyl)oxetane
Topic: Troubleshooting Nucleophilic Substitution on 3-Fluoro-3-(iodomethyl)oxetane
Ticket ID: OX-F-33-SN2 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary: The "Chemical Conflict"
You are working with This compound . This building block is a high-value bioisostere for gem-dimethyl or carbonyl groups, offering improved metabolic stability and solubility.[1] However, functionalizing it presents a distinct "chemical conflict":
-
Kinetic Barrier (The Neopentyl Effect): The electrophilic carbon (
) is attached to a quaternary center (C3). Despite being a primary iodide, it behaves like a neopentyl halide . The steric bulk of the oxetane ring and the fluorine atom severely hinders the backside attack required for mechanisms, often resulting in "no reaction" under standard conditions. -
Thermodynamic Instability (Ring Strain): The oxetane ring possesses ~106 kJ/mol of strain energy. While the fluorine atom inductively stabilizes the ring against oxidation, the ring remains susceptible to acid-catalyzed ring opening (polymerization) or elimination if conditions become too harsh to overcome the kinetic barrier.
This guide provides the specific protocols to navigate this narrow reactivity window.
Troubleshooting Guide (Q&A Format)
Q1: "I am seeing <5% conversion after 24 hours. Is my nucleophile dead?"
Diagnosis: Likely Steric Hindrance (Neopentyl Effect) , not nucleophile deactivation.
Technical Insight: The trajectory for
Corrective Actions:
-
Solvent Switch: Move to Polar Aprotic Solvents with high dielectric constants. replace THF or DCM with DMF, DMSO, or NMP . These solvents solvate cations well, leaving the nucleophile "naked" and more reactive.
-
Temperature Elevation: Increase temperature to 80–100 °C . Note: Do not exceed 120 °C without monitoring for thermal decomposition.
-
The "Finkelstein" Boost: If using a weaker leaving group (like Br or OTs), add NaI (10 mol%) to generate the reactive iodide in situ. Since you are starting with the iodide, ensure you aren't adding salts that precipitate Iodide (like Ag+).
-
Concentration: Run the reaction at high concentration (0.5 M to 1.0 M) to increase collision frequency.
Q2: "My reaction mixture turned into a black tar/polymer. What happened?"
Diagnosis: Acid-Catalyzed Ring Opening (Cationic Polymerization). Technical Insight: Oxetanes are Lewis bases.[1] If your reaction generates protons (H+) or uses a Lewis Acid catalyst, the oxetane oxygen will protonate/coordinate. This activates the C2/C4 positions for attack by the nucleophile (or the leaving group), cleaving the ring and leading to polymerization.
Corrective Actions:
-
Acid Scavenging: Always include a non-nucleophilic base (e.g.,
, , or DIPEA ) to neutralize any adventitious acid generated during the reaction. -
Avoid Lewis Acids: Do not use Lewis acid catalysts (like
, ) to "activate" the leaving group; they will destroy the ring. -
Check Nucleophile pKa: If using an amine hydrochloride salt (e.g.,
), you must free-base it before adding it to the oxetane. The acidic proton on the ammonium salt is sufficient to trigger ring opening.
Q3: "I'm seeing a byproduct with an alkene signal in the NMR. Is it elimination?"
Diagnosis: Elimination to 3-fluoro-3-methyleneoxetane (or ring fragmentation). Technical Insight: While less common than ring opening, strong, bulky bases (like t-BuOK) can deprotonate the methylene group adjacent to the iodine, or cause fragmentation if the ring opens.
Corrective Actions:
-
Soft Nucleophiles: Switch to "softer" bases/nucleophiles. Use
instead of alkoxides or hydrides. -
Nucleophilicity vs. Basicity: If trying to install an oxygen (ether), use the alcohol with mild base (
in DMF) rather than pre-forming the sodium alkoxide, which might be too basic.
Decision Logic & Mechanism Visualization
The following diagrams illustrate the decision process and the competing chemical pathways.
Caption: Figure 1. Troubleshooting logic flow for this compound substitution reactions.
Caption: Figure 2. Competing pathways: The difficult Neopentyl SN2 vs. the facile Acid-Catalyzed Ring Opening.
Recommended Experimental Protocol
Objective: Nucleophilic substitution with a secondary amine (e.g., Morpholine) or Azide.
Standardized Protocol:
-
Preparation: In a dry vial, dissolve This compound (1.0 equiv) in anhydrous DMSO or DMF (Concentration: 0.5 M). Note: Avoid THF; the boiling point is too low for the activation energy required.
-
Base Addition: Add
(2.0 equiv) or (1.5 equiv) .-
Why? Cesium is more soluble in organic solvents ("Cesium Effect"), enhancing nucleophilicity. Carbonate buffers any trace acid to prevent ring opening.
-
-
Nucleophile Addition: Add the nucleophile (1.2 – 1.5 equiv).
-
Safety: If using Sodium Azide (
), ensure no halogenated solvents (DCM/CHCl3) are present to avoid formation of explosive di-azidomethane.
-
-
Reaction: Seal the vessel and heat to 85–95 °C for 12–24 hours.
-
Monitoring: Monitor by LCMS. Do not rely solely on TLC as the iodide and product may have similar Rf values. Look for the disappearance of the C-I stretch in IR if available.
-
-
Workup: Dilute with Ethyl Acetate, wash extensively with water/brine (to remove DMSO/DMF). Dry over
.-
Purification: Flash chromatography on silica gel (neutralized with 1%
if the product is acid-sensitive).
-
Data Summary Table: Solvent & Base Effects
| Variable | Recommendation | Rationale |
| Solvent | DMSO, DMF, NMP | High dielectric constant dissociates ion pairs; high BP allows heating. |
| Base | Non-nucleophilic; scavenges acid to prevent ring opening. | |
| Temperature | 80°C - 100°C | Essential to overcome the activation energy of the neopentyl center. |
| Avoid | Acetone, THF, Alcohols | Too low boiling (Acetone/THF); Alcohols can compete as nucleophiles. |
References
-
Wuitschik, G., et al. (2006).[2] "Oxetanes as Promising Modules in Drug Discovery."[2][3][4] Angewandte Chemie International Edition, 45(46), 7736–7739.[2]
-
Bull, J. A., et al. (2016).[3] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3][4][5][6] Chemical Reviews, 116(24), 15032–15085.
-
Wuitschik, G., et al. (2010).[3] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.
-
Burkhard, J. A., et al. (2010).[3] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524-3529.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes as promising modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectjournals.com [connectjournals.com]
- 6. chemrxiv.org [chemrxiv.org]
managing the instability of 3-oxetanyllithium intermediates
Ticket ID: OX-3LI-STAB-992 Subject: Yield collapse during 3-oxetanyllithium generation Status: Open Assigned Specialist: Senior Application Scientist, Organometallics Division
User Inquiry:
"I'm trying to functionalize 3-iodooxetane to create a library of 3,3-disubstituted oxetanes. I’m using
-BuLi at -78°C in THF to generate the lithiated intermediate, followed by the addition of a ketone. My yields are near zero. The NMR mostly shows allyl alcohol derivatives and ring-opened byproducts. Is my temperature control off, or is this species just impossible to handle in batch?"
Specialist Response & Knowledge Base
Hello. This is a known critical failure point in oxetane chemistry. You are not facing a simple temperature issue; you are fighting the inherent thermodynamic instability of the 3-oxetanyllithium carbenoid.
The species you are generating (
Below is the official troubleshooting guide and standard operating procedures (SOPs) for stabilizing this intermediate.
Part 1: The Root Cause Analysis
The failure mechanism is Ring Fragmentation . Unlike standard alkyllithiums, the 3-oxetanyllithium species is prone to
Visualizing the Failure Mode
The following diagram illustrates why your current "Sequential Addition" method (Make Li
Figure 1: Kinetic competition between electrophilic trapping and thermodynamic ring fragmentation.
Part 2: Troubleshooting & Protocols
We recommend two distinct approaches depending on your available equipment. Method A is for standard batch reactors (lower yield, higher accessibility). Method B is for Flow Chemistry (high yield, requires microreactor).
Method A: The "Barbier" Batch Protocol (Internal Quenching)
Use this if you do not have flow chemistry equipment.
The Fix: You cannot use sequential addition. You must use Barbier conditions , where the electrophile is present during the lithiation event. This captures the transient lithium species immediately upon formation.
Critical Variable - Solvent: Switch from pure THF to CPME (Cyclopentyl methyl ether) or a THF/Et₂O mix. CPME has shown superior results in batch internal quenching [1].
Protocol:
-
Dissolve: Mix 3-iodooxetane (1.0 equiv) AND your electrophile (e.g., Benzophenone, 1.1 equiv) in CPME at -78°C.
-
Initiate: Add
-BuLi (1.2 equiv) dropwise.-
Note: Yes,
-BuLi might attack the electrophile, but the I-Li exchange on the oxetane is often faster than the nucleophilic attack on the ketone at this temperature.
-
-
Quench: After 5-10 minutes, quench with water.
| Parameter | Sequential Addition (Your Method) | Barbier Internal Quenching (Recommended) |
| Timing | Li generation followed by Electrophile | Electrophile present before Li source |
| Yield | < 5% (Decomposed) | ~20–53% (Electrophile dependent) |
| Major Byproduct | Allyl Alcohol | Alkylated Electrophile (from n-BuLi attack) |
Method B: Flash Chemistry (The Gold Standard)
Use this for library generation or scale-up.
The Fix: Use a continuous flow microreactor to precisely control the residence time (
Flow Setup Diagram:
Figure 2: Flash chemistry setup for taming 3-oxetanyllithium. Precise residence time (
Protocol (Flow):
-
System: Stainless steel or PFA microreactor system.
-
Temperature: Maintain all coils at -78°C.
-
Flow Rates: Calculate flow rates to achieve a residence time (
) of 52 ms in the lithiation zone (Reactor 1).-
Warning: If
ms, exchange is incomplete. If ms, decomposition begins.
-
-
Reagents:
-
Stream A: 3-iodooxetane (0.1 M in THF).
-
Stream B:
-BuLi (0.4 M in Hexane). -
Stream C: Electrophile (0.1 M in THF).
-
Part 3: FAQ & Quick Troubleshooting
Q: Can I use
Q: Why does my reaction turn into a gel? A: This is likely due to polymer formation from ring-opened oxetane species catalyzed by Lewis acidic lithium salts. Ensure your THF is anhydrous and consider adding a co-solvent like Et₂O to modulate solubility, though pure THF is best for the Flow rate kinetics.
Q: Is 3-bromooxetane a viable alternative starting material? A: No. The Li-Br exchange is significantly slower than Li-I exchange. At -78°C, the rate of exchange for the bromide is too slow to compete with the decomposition/background reactions. You must use 3-iodooxetane .
References
-
Natho, P., Colella, M., Andresini, M., Degennaro, L., & Luisi, R. (2024).[3] Taming 3-Oxetanyllithium Using Continuous Flow Technology. Organic Letters, 26(15), 3032–3036.[3][4] [Link][3][4]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(24), 15035–15078. [Link]
Sources
large-scale production challenges of 3-fluoro-3-(iodomethyl)oxetane
Technical Support Center: 3-Fluoro-3-(iodomethyl)oxetane Production
Subject: Large-Scale Synthesis & Troubleshooting Guide for this compound (CAS 1363381-23-0) From: Senior Application Scientist, Process Chemistry Division To: Process R&D, CMC Teams, and Medicinal Chemists
Executive Summary & Molecule Profile
This compound is a high-value fluorinated building block used to introduce the 3-fluorooxetane motif—a bioisostere for gem-dimethyl or carbonyl groups—into drug candidates. The combination of the electron-withdrawing fluorine and the reactive iodomethyl handle makes it a versatile electrophile for cross-coupling and alkylation reactions.
However, its production on a kilogram scale presents a paradox: the oxetane ring is kinetically stable but thermodynamically strained, while the iodomethyl group is highly reactive. Successful scale-up requires a precise balance of pH control, thermal management, and nucleophile selection.
Key Physicochemical Data:
| Property | Value (Approx.) | Critical Note |
|---|---|---|
| CAS | 1363381-23-0 | Verify batch identity via 19F-NMR. |
| Molecular Weight | 216.0 g/mol | High iodine mass contribution. |
| Boiling Point | ~60-65 °C @ 10 mmHg | Volatile. Do not rotovap to dryness at high vac/temp. |
| Density | > 1.8 g/mL | Phases may invert during extraction (organic layer bottom). |
| Stability | Acid-Sensitive | Ring opens below pH 4.0. |
The "Golden Route" for Scale-Up
Direct iodination via the Appel reaction (PPh3/I2) generates massive phosphorus waste, making it unsuitable for >100g batches. The industry-standard protocol utilizes a Two-Step Activation/Displacement Strategy starting from commercially available (3-fluorooxetan-3-yl)methanol.
Step 1: Mesylation (Activation)
Reagents: (3-Fluorooxetan-3-yl)methanol, Methanesulfonyl chloride (MsCl), Triethylamine (TEA), DCM. Mechanism: Formation of the mesylate ester to create a viable leaving group.
Step 2: Finkelstein Iodination (Displacement)
Reagents: Mesylate Intermediate, NaI (2.5 equiv), 2-Butanone (MEK) or Acetone. Mechanism: SN2 displacement of OMs by Iodide.
Figure 1: The Two-Step Activation/Displacement Pathway. The choice of MEK (methyl ethyl ketone) in Step 2 allows for higher reflux temperatures than acetone, accelerating the sluggish SN2 substitution at the neopentyl-like quaternary center.
Technical Troubleshooting & FAQs
Category A: Reaction Stalling & Yield Loss
Q1: My iodination reaction (Step 2) stalls at 60-70% conversion. Adding more NaI doesn't help. Why?
-
Diagnosis: The reaction is reversible or inhibited by "common ion effect" if the leaving group salt isn't precipitating.
-
Root Cause: In acetone, sodium mesylate (NaOMs) solubility can increase as the reaction progresses, establishing an equilibrium.
-
Solution: Switch solvent to 2-Butanone (MEK) .
-
MEK has a higher boiling point (80°C vs 56°C), increasing kinetic energy for the difficult substitution at the sterically hindered C3 position.
-
NaOMs is less soluble in hot MEK, driving the equilibrium forward by precipitation.
-
Protocol Adjustment: Reflux at 75°C for 12-16 hours. Ensure vigorous stirring to keep the slurry mobile.
-
Q2: I see a significant "loss" of mass after concentrating the final product. Is it decomposing?
-
Diagnosis: Volatility-induced loss.
-
Root Cause: this compound is surprisingly volatile. High-vacuum concentration or prolonged rotary evaporation at >40°C will strip the product into the trap.
-
Solution:
-
Do not dry to constant weight under high vacuum.
-
Use a mild vacuum (e.g., 50-100 mbar) and a bath temperature < 30°C.
-
Telescope the product directly into the next step as a solution if possible. If isolation is required, quantify via qNMR (quantitative NMR) using an internal standard (e.g., trimethoxybenzene) rather than gravimetric mass.
-
Category B: Stability & Impurities
Q3: The product turns pink/purple during storage. Is the ring opening?
-
Diagnosis: Iodine liberation.
-
Root Cause: Alkyl iodides are light-sensitive. The C-I bond is weak. Free iodine (
) is autocatalytic and can act as a Lewis acid, potentially triggering oxetane ring opening (polymerization). -
Solution:
-
Stabilization: Add a scavenger like Copper turnings or Silver wool to the storage vial.
-
Storage: Store at -20°C in amber glass, under Argon.
-
Rescue: If purple, wash a DCM solution of the product with 10% aq.
(sodium thiosulfate) to reduce back to iodide before use.
-
Q4: NMR shows complex multiplets in the aliphatic region (3.5 - 4.5 ppm).[1] Is this the polymer?
-
Diagnosis: Polyether formation (Ring Opening Polymerization - ROP).
-
Root Cause: Acidic contamination. Oxetanes are basic ethers; trace acid from the mesylation step (HCl salts) or silica gel (acidic surface) catalyzes ROP.
-
Solution:
-
Quench: Ensure the mesylation reaction is quenched with saturated
. -
Purification: Pre-treat silica gel with 1% Triethylamine (TEA) in hexanes before loading the column. This neutralizes acidic sites.
-
Avoid: Do not use distilled water that has absorbed
(carbonic acid) for prolonged washes.
-
Advanced Troubleshooting Logic
Use this decision tree to diagnose process failures during the critical Iodination Step.
Figure 2: Diagnostic Logic for Yield Loss. This workflow prioritizes checking ring integrity first, as ring opening is irreversible.
Safety & Handling (Critical)
Warning: Alkylating Agent this compound is a primary alkyl iodide. It acts as a potent alkylating agent (potential mutagen/carcinogen).
-
Containment: Handle only in a fume hood.
-
Destruction: Quench all waste streams (gloves, paper towels) with dilute alcoholic KOH or ammonia to degrade the alkyl iodide before disposal.
Thermal Hazard While the oxetane ring is strained, DSC (Differential Scanning Calorimetry) data for similar 3,3-disubstituted oxetanes suggests an onset of decomposition >160°C. However, the presence of iodine lowers this threshold.
-
Rule: Never distill the neat compound at atmospheric pressure.
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group."[2][3] Angewandte Chemie International Edition, 49(16), 2816–2850.
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 12(9), 1944–1947.
-
Litskan, E. V., et al. (2021). "Fine-Tuning of Physicochemical Properties of 3,3-Disubstituted Oxetanes Introducing Fluorine Atom(s)." ResearchGate / European Journal of Organic Chemistry.
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3][4][5] Chemical Reviews, 116(24), 15089–15152.
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. news-medical.net [news-medical.net]
Technical Support Center: 3-Fluoro-3-(iodomethyl)oxetane Reactions
Welcome to the technical support center for reactions involving 3-fluoro-3-(iodomethyl)oxetane. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common issues encountered during experimentation. The unique functionalities of this building block, combining the strained oxetane ring with a fluorinated stereocenter and a primary iodide, present both significant opportunities in medicinal chemistry and specific challenges in its synthetic application. This resource, structured in a question-and-answer format, provides in-depth, field-proven insights to navigate these challenges, with a particular focus on the critical role of temperature.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction on this compound is giving low yields. What is the likely cause and how can I optimize the temperature?
A1: Low yields in nucleophilic substitution reactions with this compound are frequently linked to suboptimal temperature control, which can lead to competing side reactions. The primary iodide is the intended site of nucleophilic attack. However, the strained oxetane ring can also be susceptible to ring-opening, especially under harsh conditions.[1][2]
Causality and Troubleshooting:
-
At low temperatures (e.g., -20°C to 0°C): The rate of the desired SN2 reaction at the primary carbon bearing the iodide will be slow. While this minimizes side reactions, it can lead to incomplete conversion if the reaction time is insufficient.
-
At moderate temperatures (e.g., 20°C to 50°C): This is often the optimal range for achieving a reasonable reaction rate for the SN2 displacement of iodide without significant induction of side reactions.
-
At elevated temperatures (e.g., > 60°C): Higher temperatures can promote undesired pathways.[3] These include:
-
Ring-opening: The oxetane ring can be opened by the nucleophile or by trace impurities, a process that is often accelerated at higher temperatures.[2]
-
Elimination: Although less common for a primary iodide, elimination reactions to form an exocyclic double bond can be triggered by strong, hindered bases, particularly at elevated temperatures.
-
Decomposition: this compound, like many halogenated and strained compounds, may have limited thermal stability.[3]
-
Experimental Protocol for Optimization:
-
Initial Screening: Start your reaction at room temperature (around 20-25°C) and monitor the progress by TLC or LC-MS.
-
Incremental Increase: If the reaction is sluggish, increase the temperature in 10°C increments, holding at each new temperature for a set period while monitoring for the formation of byproducts.
-
Low-Temperature Conditions: If significant side products are observed at room temperature, consider running the reaction at 0°C or even lower, and allowing for a longer reaction time. The use of a more polar aprotic solvent like DMF or DMSO can sometimes help to increase the rate of SN2 reactions at lower temperatures.
| Temperature Range | Expected Outcome | Troubleshooting Steps |
| -20°C to 0°C | Slow reaction, high selectivity for SN2 product. | Increase reaction time, use a more polar solvent. |
| 20°C to 50°C | Optimal balance of rate and selectivity. | If side products appear, reduce temperature. |
| > 60°C | Increased rate, risk of side reactions. | Reduce temperature, consider a milder base or less nucleophilic counter-ion. |
Q2: I am observing a significant amount of a ring-opened byproduct in my reaction. How does temperature influence the competition between nucleophilic substitution and ring-opening?
A2: The competition between nucleophilic substitution at the iodomethyl group and ring-opening of the oxetane is a key challenge that is highly dependent on temperature and the nature of the nucleophile. The oxetane ring, while more stable than an epoxide, is still strained and can undergo nucleophilic attack, particularly under acidic conditions or at elevated temperatures.[1][2]
Mechanistic Insight:
The desired reaction is an SN2 attack on the primary carbon bearing the iodide. Ring-opening, conversely, typically involves nucleophilic attack at one of the oxetane's methylene carbons. The presence of the electron-withdrawing fluorine atom at the 3-position can influence the electronics of the ring, potentially making the ring carbons more susceptible to attack under certain conditions.
Temperature-Dependent Selectivity:
-
Lower Temperatures: Favour the kinetically controlled SN2 displacement of the highly effective iodide leaving group.
-
Higher Temperatures: Provide the necessary activation energy for the thermodynamically more demanding ring-opening pathway.
Workflow for Minimizing Ring-Opening:
Caption: Troubleshooting workflow for minimizing oxetane ring-opening.
Q3: My reaction is turning dark at elevated temperatures, suggesting decomposition. What is the thermal stability of this compound?
A3: While specific thermal stability data for this compound is not widely published, the presence of both a strained ring and a carbon-iodine bond suggests a moderate thermal stability.[3] Organoiodine compounds are known to be sensitive to heat and light, which can lead to homolytic cleavage of the C-I bond to form radical species. The strain energy of the oxetane ring can also contribute to decomposition pathways at elevated temperatures.
Signs of Decomposition:
-
Darkening of the reaction mixture (brown or black).
-
Formation of insoluble materials.
-
Inconsistent or non-mass-balance in reaction monitoring.
Preventative Measures:
-
Temperature Control: Avoid prolonged heating above 80°C. If heating is necessary, do so under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition.
-
Light Protection: Conduct reactions in flasks wrapped in aluminum foil to prevent photochemical degradation of the C-I bond.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen, which can participate in radical-mediated decomposition pathways.
Q4: Can I use strong bases with this compound at higher temperatures?
A4: The use of strong bases, particularly at elevated temperatures, is generally not recommended. Strong, non-nucleophilic bases such as LDA or LHMDS at low temperatures can potentially be used for deprotonation if an acidic proton is present elsewhere in the molecule, but at higher temperatures, the risk of elimination reactions increases. Strong, nucleophilic bases (e.g., alkoxides) will likely lead to a mixture of substitution and ring-opening products, with the proportion of ring-opening increasing with temperature.
Influence of Base Strength and Temperature:
Caption: Effect of base strength and temperature on product distribution.
References
- Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: A New Tool for the Medicinal Chemist.
- Wodarczyk, S., et al. (2018). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Advances, 8(49), 27931-27949.
- Kharasch, M. S., et al. (1947). The Thermal Decomposition of Acyl Peroxides in Solution. The Journal of Organic Chemistry, 12(2), 304-320.
- Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
Sources
🔬 Technical Support Hub: 3-Fluoro-3-(iodomethyl)oxetane Coupling
Topic: Catalyst Selection for 3-Fluoro-3-(iodomethyl)oxetane Coupling Role: Senior Application Scientist Format: Technical Support Center (FAQs, Troubleshooting, Protocols)
Status: Operational | Ticket ID: OX-F-331 | Updated: 2026-02-11
Welcome to the specialized support center for fluorinated heterocycles. You are likely working with This compound , a high-value building block used to install the 3-fluorooxetane moiety—a robust bioisostere for gem-dimethyl or carbonyl groups.
This substrate presents a unique chemical paradox:
-
The Advantage: It is a neopentyl iodide with no
-hydrogens on the C3 position, effectively blocking the -hydride elimination pathway that plagues most alkyl halide couplings. -
The Challenge: The strained oxetane ring is sensitive to Lewis acids and harsh nucleophiles, requiring catalytic systems that operate under mild, neutral-to-basic conditions.
Below is your decision matrix, detailed protocols, and troubleshooting guide.
📊 Part 1: Catalyst Decision Matrix
Use this table to select the optimal catalytic system based on your coupling partner.
| Coupling Partner (Nucleophile) | Reaction Type | Recommended Catalyst System | Key Ligand / Additive | Mechanism |
| Aryl/Heteroaryl Bromide | Cross-Electrophile (Reductive) | Ni/Photoredox | dtbbpy / Ir(ppy)₃ or 4CzIPN | Radical-Mediated (SET) |
| Aryl Boronic Acid | Suzuki-Miyaura | Nickel (Ni) | trans-2-aminocyclohexanol or Biox | Radical-Polar Crossover |
| Organozinc (R-ZnX) | Negishi | Nickel (Ni) | Pybox or Terpyridine | Transmetallation/Reductive Elim. |
| Terminal Alkyne | Sonogashira | Palladium (Pd) | Xantphos / CuI | Cu-mediated Alkynylation |
💡 Specialist Note: While Palladium (Pd) is the king of
-coupling, Nickel (Ni) is the superior choice for this substrate. The alkyl iodide motif requires a Single Electron Transfer (SET) mechanism to facilitate oxidative addition without requiring high temperatures that might degrade the oxetane ring.
🛠 Part 2: Experimental Protocols
Protocol A: The "Gold Standard" Ni/Photoredox Coupling
Best for coupling with Aryl Bromides under mild conditions.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Partner: Aryl Bromide (1.0 equiv)
-
Catalyst:
(5 mol%) -
Ligand: dtbbpy (5 mol%)
-
Photocatalyst:
(1 mol%) -
Reductant: TDAE or Hantzsch Ester (if not using dual electro/photo) or supersilanol (TMS)₃SiOH approach. Standard Setup: Tris(trimethylsilyl)silane (TTMSS) + Base.
-
Solvent: DME or DMA (Degassed)
Workflow:
-
Glovebox/Schlenk: Charge vial with Ni source, Ligand, and Photocatalyst.
-
Add Aryl Bromide and this compound.
-
Add solvent and base (e.g., 2,6-lutidine, 2.0 equiv).
-
Irradiation: Seal and irradiate with Blue LED (450 nm) with fan cooling to maintain temp < 35°C.
-
Monitoring: Reaction is typically complete in 4–12 hours.
-
Workup: Dilute with EtOAc, wash with water (removes Ni salts), dry, and concentrate.
Protocol B: Ni-Catalyzed Suzuki Coupling
Best for coupling with Boronic Acids.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst:
(10 mol%) -
Ligand: trans-2-aminocyclohexanol (20 mol%)
-
Base: NaHMDS (2.0 equiv) - Note: Strong base required to activate Boron, ensure oxetane stability by keeping temp low initially.
-
Solvent:
-PrOH / Dioxane (1:1)
Workflow:
-
Mix
and ligand in solvent under Argon for 20 mins to form the active complex (often distinct color change). -
Add Boronic Acid and Base.[1] Stir for 5 mins.
-
Add the iodomethyl oxetane.
-
Heat to 60°C. Do not exceed 80°C to prevent ring opening.
❓ Part 3: Troubleshooting & FAQs
Q1: I am seeing significant amounts of ring-opened byproducts. What is happening?
Diagnosis: Lewis Acid Induced Cleavage.
Explanation: The oxetane oxygen is basic. If you use strong Lewis acids (like
-
Switch to Nickel/Bipyridine systems which are less Lewis acidic than cationic Pd species.
-
Avoid acidic workups. Quench with saturated
or basic buffers. -
If using Negishi coupling, use purified organozinc reagents free of excessive
salts.
Q2: The reaction stalls after 20% conversion. Is the catalyst dead? Diagnosis: Iodine Poisoning or Radical Termination. Explanation: The oxidative addition of alkyl iodides generates iodide ions. In high concentrations, iodide can bridge metal centers, deactivating the catalyst (especially in Ni systems). Alternatively, if oxygen leaked in, it quenches the carbon-centered radical. Solution:
-
Add NaI scavenger: Add
dust or Manganese ( ) if using reductive coupling to regenerate the active Ni(0) species. -
Degassing: Ensure rigorous exclusion of oxygen. Alkyl radicals are extremely sensitive to
.
Q3: Why not use Palladium (Pd) with SPhos or XPhos?
Diagnosis: Slow Oxidative Addition.
Explanation: While Buchwald ligands (SPhos, XPhos) are great for aryl chlorides, they struggle with alkyl iodides at the oxidative addition step compared to Nickel. More importantly, Pd-alkyl species are prone to
🗺 Part 4: Catalyst Selection Workflow
Figure 1: Decision tree for catalyst selection based on nucleophilic coupling partner.
📚 References
-
Nickel-Catalyzed Cross-Coupling of Alkyl Halides:
-
Mechanism & Scope: Hu, X. "Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Electrophiles." Chemical Reviews, 2011.
-
-
Photoredox/Nickel Dual Catalysis:
-
Protocol Basis: Zuo, Z., et al. "Merging photoredox with nickel catalysis: Coupling of
-carboxyl sp3-carbons with aryl halides." Science, 2014.
-
-
Oxetane Stability & Functionalization:
-
Fluorinated Oxetanes: Mykhailiuk, P. K. "Generation of C(sp3)-rich Fluorinated Scaffolds." European Journal of Organic Chemistry, 2015. (Context on 3-fluorooxetane stability).
-
-
Suzuki Coupling of Alkyl Halides:
-
Ni-Catalysis: Zhou, J., & Fu, G. C. "Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature." J. Am. Chem. Soc., 2004.
-
Sources
Technical Support Center: 3-Fluoro-3-(iodomethyl)oxetane Workup & Handling
[1]
Introduction: The "Gem-Dimethyl" Bioisostere
Welcome to the technical support hub for 3-fluoro-3-(iodomethyl)oxetane . You are likely using this reagent to introduce a metabolically stable, polar substitute for a gem-dimethyl or carbonyl group into your drug scaffold.[1]
While the 3,3-disubstituted oxetane core offers improved metabolic stability compared to monosubstituted variants, it presents a unique "dual-threat" challenge during workup:
-
Acid Sensitivity: The strained ether ring (strain energy ~106 kJ/mol) is susceptible to acid-catalyzed ring opening (polymerization or hydrolysis).[1]
-
Iodide Instability: The alkyl iodide moiety is prone to homolytic cleavage (light sensitivity) and elimination reactions.
This guide prioritizes ring preservation and iodide integrity .
Module 1: The Golden Rule of Quenching (Acid Defense)
The Directive: Never expose the oxetane ring to a pH < 4 during workup.
The fluorine atom at the C3 position exerts an electron-withdrawing effect, slightly reducing the basicity of the oxetane oxygen compared to unsubstituted oxetane. However, the ring strain remains the dominant thermodynamic factor.[1] Strong Brønsted acids (HCl, H₂SO₄) or Lewis acids will trigger rapid ring opening.[1]
Standard Quenching Protocol
For reactions involving nucleophilic substitution (e.g., amine or phenol alkylation).[1]
-
Cool Down: Cool the reaction mixture to 0 °C before quenching. Exothermic spikes can trigger polymerization.
-
The Buffer: Quench with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .
-
Why: This buffers the aqueous phase to pH ~8-9, ensuring the oxetane oxygen remains unprotonated.[1]
-
-
The Extraction: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Note: DCM is preferred if the product is highly lipophilic, but avoid prolonged contact if the DCM contains trace HCl (stabilizer issues).[1]
-
Visual Workflow: Safe Quenching Logic
Figure 1: Decision matrix for quenching oxetane reactions to prevent acid-catalyzed ring opening.
Module 2: Iodide Management (The "Purple Oil" Problem)
The Issue: Alkyl iodides are light-sensitive. If your crude oil turns purple or brown, elemental iodine (
The "Thio" Wash Protocol
If the reaction mixture or crude product shows discoloration:
-
Add Reductant: Wash the organic layer with 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃) .
-
Observation: Shake until the organic layer shifts from purple/brown to colorless/pale yellow.
-
Mechanism:
(Reduces iodine back to iodide).[1]
Storage Requirements
-
Temperature: Store at -20 °C.
-
Light: Wrap vials in aluminum foil or use amber glass.
-
Stabilizer: For long-term storage, adding a copper stabilizer (copper turnings) is sometimes recommended for alkyl iodides, though cold storage is usually sufficient for this fluorinated analog.[1]
Module 3: Purification (The Silica Trap)
The Hazard: Standard silica gel (
Protocol: Triethylamine (Et₃N) Buffered Silica
You must deactivate the silica surface silanols before purification.
Step-by-Step Deactivation:
-
Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexanes/EtOAc).[1]
-
The Additive: Add 1% to 2% Triethylamine (Et₃N) to the slurry.
-
Packing: Pour the column and flush with 2 column volumes of the Et₃N-spiked solvent.
-
Running: You can continue to include 0.5% Et₃N in your mobile phase, or switch to neutral solvent (the initial flush is usually sufficient to neutralize active sites).[1]
Alternative: Use Basic Alumina (Grade III) if the compound is extremely acid-sensitive, though buffered silica often provides better resolution.[1]
Data: Purification Solvent Systems
| Method | Stationary Phase | Mobile Phase Modifier | Risk Level | Recommended For |
| Standard Flash | Untreated Silica | None | High | Stable, non-basic oxetanes only.[1] |
| Buffered Flash | Silica Gel | 1-2% Et₃N | Low | Standard Protocol for this reagent. |
| Basic Phase | Basic Alumina | None | Low | Highly acid-labile derivatives. |
| Distillation | N/A | N/A | Medium | Only for isolating the volatile reagent itself. |
Module 4: Troubleshooting & FAQs
Q1: My NMR shows a complex mess of aliphatic signals instead of my oxetane doublet/multiplet. What happened?
Diagnosis: Ring Opening / Polymerization.
Cause: Likely exposure to acid during workup or on the column.[2]
Solution: Check the region around 4.5–5.0 ppm in
-
Fix: Use the Buffered Silica protocol (Module 3) and ensure all glassware is base-washed if the problem persists.
Q2: The product disappears on the Rotavap.
Diagnosis: Volatility. Cause: this compound has a low molecular weight (MW ~216, but compact structure).[1] Solution:
-
Do not heat the water bath above 30 °C.
-
Do not go below 20 mbar vacuum.
-
Consider using Pentane/Ether for extraction and removing solvent at atmospheric pressure (distillation) if you are isolating the reagent itself.
Q3: I see a new spot on TLC that moves just below my product after leaving it on the bench.
Diagnosis: Hydrolysis or Iodine Elimination.
Cause: Moisture or Light.
Solution: Perform the Thio Wash (Module 2) immediately. Ensure the product is dried thoroughly over
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link[1]
- Context: Authoritative review on the stability, synthesis, and bioisosteric properties of 3,3-disubstituted oxetanes.
-
Wuitschik, G., et al. (2006).[1] Oxetanes in Drug Discovery: Structural and Synthetic Aspects. Journal of Medicinal Chemistry. Link[1]
- Context: foundational work establishing the "rule of thumb" for oxetane stability and metabolic profiles.
-
Bull, J. A., et al. (2016).[1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link[1]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Link
- Context: Source for the triethylamine-buffered silica gel protocol.
Validation & Comparative
A Comparative Guide for the Modern Medicinal Chemist: 3-Fluoro-3-(iodomethyl)oxetane versus Traditional Fluorinating Agents
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular architectures is a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making the choice of fluorinating agent a critical decision in the synthetic workflow.[1] This guide provides an in-depth comparison of the emerging reagent, 3-fluoro-3-(iodomethyl)oxetane, with established fluorinating agents, offering a practical framework for selecting the optimal tool for your specific synthetic challenge.
The Rise of the 3-Fluorooxetane Moiety: Introducing this compound
Unlike traditional fluorinating agents that deliver a single fluorine atom, this compound serves as a specialized building block for introducing the 3-fluorooxetane motif. This four-membered heterocyclic ring system has garnered significant attention as a bioisosteric replacement for commonly employed functional groups like gem-dimethyl and carbonyl moieties.[2] The incorporation of the oxetane ring can enhance aqueous solubility, metabolic stability, and modulate the basicity of nearby functional groups, making it a valuable tool in drug design.[3] The title compound, a stable crystalline solid, provides a direct and efficient route to this coveted structural unit.
Head-to-Head Comparison: Performance Against the Field
The selection of a fluorinating agent is a multifactorial decision, balancing reactivity, substrate scope, functional group tolerance, and safety. Here, we compare this compound with three workhorses of the synthetic chemist's toolbox: Diethylaminosulfur Trifluoride (DAST), Deoxofluor, and Selectfluor.
Table 1: Comparative Performance of Selected Fluorinating Agents
| Feature | This compound | DAST (Diethylaminosulfur Trifluoride) | Deoxofluor | Selectfluor |
| Functionality | Introduces the 3-fluorooxetane moiety via nucleophilic alkylation | Deoxyfluorination of alcohols, aldehydes, and ketones | Deoxyfluorination of alcohols, aldehydes, and ketones | Electrophilic fluorination of a wide range of nucleophiles |
| Typical Substrates | Phenols, thiols, amines, carboxylates | Primary, secondary, and tertiary alcohols; aldehydes; ketones | Primary, secondary, and tertiary alcohols; aldehydes; ketones | Enolates, silyl enol ethers, enamines, aromatic compounds |
| Key Advantages | Installs a valuable bioisosteric motif, improving physicochemical properties.[2][3] | Broad substrate scope for deoxyfluorination. | Thermally more stable and often considered safer than DAST. | Versatile, user-friendly, and effective for a wide range of electrophilic fluorinations. |
| Limitations | Specific for introducing the 3-fluorooxetane group. | Can be thermally unstable and hazardous; may lead to elimination byproducts. | More expensive than DAST; can also promote elimination. | Requires a nucleophilic substrate. |
| Typical Yields | Good to excellent (generally 70-98% for O-alkylation).[4] | Variable, often moderate to good, but can be compromised by side reactions. | Often provides comparable or slightly better yields than DAST. | Generally good to excellent. |
Experimental Deep Dive: Protocols and Mechanistic Insights
To provide a tangible comparison, we present detailed protocols for representative transformations.
Protocol 1: O-Alkylation of 4-Methoxyphenol
A common application of this compound is the alkylation of phenols.
Caption: Experimental workflow for O-alkylation.
Methodology:
-
To a solution of 4-methoxyphenol (1.0 equiv) and potassium carbonate (2.0 equiv) in anhydrous DMF (0.5 M), add this compound (1.2 equiv).
-
Stir the mixture at 60 °C for 12 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the product.
Protocol 2: Deoxyfluorination of a Primary Alcohol with DAST
DAST is a go-to reagent for converting alcohols to alkyl fluorides.
Caption: Experimental workflow for deoxyfluorination with DAST.
Methodology:
-
Dissolve the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to -78 °C.
-
Add DAST (1.2 equiv) dropwise and stir the reaction as it warms to room temperature for 2 hours.[6]
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.
Protocol 3: Electrophilic Fluorination of a Silyl Enol Ether with Selectfluor
Selectfluor is a widely used electrophilic fluorinating agent.
Methodology:
-
Dissolve the silyl enol ether (1.0 equiv) in a suitable solvent such as acetonitrile.
-
Add Selectfluor (1.1 equiv) and stir the reaction at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Unveiling the Mechanisms
Understanding the reaction mechanisms is key to predicting outcomes and troubleshooting.
This compound: The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the methylene carbon, displacing the iodide leaving group.
Caption: SN2 reaction of this compound.
DAST: The deoxyfluorination with DAST involves the formation of an intermediate alkoxysulfurane, which then undergoes nucleophilic attack by fluoride. The reaction can proceed through either an SN1 or SN2 pathway, depending on the substrate.[7]
Caption: Simplified mechanism of deoxyfluorination with DAST.
Selectfluor: The mechanism of fluorination with Selectfluor is believed to involve a two-electron process, where the nucleophile (e.g., an enolate) attacks the electrophilic fluorine atom of the reagent.[8]
Caption: Electrophilic fluorination with Selectfluor.
Safety and Handling Considerations
A crucial, and often decisive, factor in reagent selection is safety.
-
This compound: As a stable, crystalline solid, it presents minimal handling risks compared to many other fluorinating agents.
-
DAST and Deoxofluor: These are moisture-sensitive liquids that can release toxic and corrosive hydrogen fluoride (HF) upon decomposition. They must be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment. DAST is known to be thermally unstable and can decompose explosively at elevated temperatures.
-
Selectfluor: This is a stable, crystalline solid that is generally considered safer to handle than DAST or Deoxofluor. However, it is a strong oxidizing agent and should be handled with appropriate precautions.
Conclusion: Selecting the Right Tool for the Job
This compound is not a universal fluorinating agent but rather a specialized and highly valuable tool for the strategic introduction of the 3-fluorooxetane moiety. Its ease of handling and the desirable properties it imparts to molecules make it an excellent choice for medicinal chemists focused on lead optimization.
For general-purpose deoxyfluorination, DAST and its more stable analogue, Deoxofluor, remain important reagents, albeit with significant safety considerations. For electrophilic fluorination, Selectfluor offers a versatile and safer alternative. The optimal choice of reagent will always depend on the specific transformation desired, the nature of the substrate, and the safety infrastructure available.
References
- Burés, J., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12789-12843.
- Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Deriv
- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-one.
- Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Deriv
- Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications.
- Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central.
- Prepar
- Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis.
- Diethylaminosulfur Trifluoride (DAST). Sigma-Aldrich.
- Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. PubMed Central.
- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- (PDF) Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization.
- Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST) | Request PDF.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. chemrxiv.org [chemrxiv.org]
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- 5. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
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- 8. pubs.acs.org [pubs.acs.org]
3-fluoro-3-(iodomethyl)oxetane vs. 3-bromo-3-(fluoromethyl)oxetane
This guide provides an in-depth technical comparison between 3-fluoro-3-(iodomethyl)oxetane and 3-bromo-3-(fluoromethyl)oxetane . These two building blocks represent distinct strategic approaches in medicinal chemistry for installing fluorinated oxetane motifs—a critical tactic for modulating lipophilicity (LogP), metabolic stability, and solubility in drug candidates.
Executive Summary: The Strategic Choice
| Feature | This compound (Reagent A) | 3-Bromo-3-(fluoromethyl)oxetane (Reagent B) |
| Primary Application | Installing the 3-fluorooxetanylmethyl group via alkylation. | Installing the 3-(fluoromethyl)oxetanyl group via cross-coupling. |
| Fluorine Position | Geminal to Ring: F is directly on the C3 ring carbon. | Exocyclic: F is on the pendant methyl group. |
| Key Reactivity | SN2 Electrophile: Highly reactive primary alkyl iodide. | Radical/Metal Precursor: Tertiary bromide requires Ni/photoredox catalysis. |
| Metabolic Impact | Blocks metabolism at the C3 position; lowers pKa of adjacent amines. | Blocks metabolism at the methyl group; steric bulk is slightly higher. |
| Stability | Moderate (Light/Heat sensitive due to C–I bond). | High (C–F and C–Br bonds are stable; Br is sterically protected). |
Part 1: Structural & Synthetic Analysis
These reagents are not simple halide swaps; they are positional isomers regarding the fluorine atom, leading to fundamentally different chemical spaces.
This compound (Compound A)[1]
-
CAS: 1363381-23-0
-
Structure: An oxetane ring with a fluorine atom at C3 and a reactive iodomethyl group.
-
Role: An electrophilic alkylating agent . It reacts with nucleophiles (amines, phenols, thiols) to attach the (3-fluorooxetan-3-yl)methyl moiety.
-
Synthesis: Typically prepared from 3-fluoro-3-hydroxymethyloxetane via Appel reaction or mesylation/Finkelstein iodination.
3-Bromo-3-(fluoromethyl)oxetane (Compound B)
-
CAS: N/A (Less common, often custom synthesized)
-
Structure: An oxetane ring with a bromine atom at C3 and a chemically inert fluoromethyl group.
-
Role: A tertiary radical/organometallic precursor . It couples with aryl/alkyl groups to attach the 3-(fluoromethyl)oxetan-3-yl moiety directly to a scaffold.
-
Synthesis: Accessible from 3-bromo-3-hydroxymethyloxetane via deoxyfluorination (e.g., using DAST or Deoxo-Fluor).
Visualization: Synthesis & Structural Divergence
Figure 1: Divergent synthetic pathways from Oxetan-3-one to the two target building blocks.
Part 2: Reactivity Profile & Experimental Protocols
The choice between these two reagents dictates the coupling strategy.
Scenario A: Alkylation with this compound
This is the standard route for introducing a bioisostere of a fluorinated ethyl group or a polar gem-dimethyl group.
-
Mechanism: Classical SN2 substitution.
-
Pros: High yields, mild conditions, broad nucleophile scope (N, O, S).
-
Cons: The C–I bond is labile; product can be sensitive to elimination if the nucleophile is very basic.
Protocol 1: N-Alkylation of a Secondary Amine
-
Dissolution: Dissolve secondary amine (1.0 equiv) in anhydrous MeCN or DMF.
-
Base: Add K₂CO₃ (2.0 equiv) or DIPEA (1.5 equiv).
-
Addition: Add This compound (1.1 equiv) dropwise at 0°C.
-
Reaction: Stir at RT for 4–16 h. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography. (Note: The product is a 3-fluoro-3-(aminomethyl)oxetane).
Scenario B: Cross-Coupling with 3-Bromo-3-(fluoromethyl)oxetane
This reagent is used when the oxetane ring must be directly attached to an aryl or alkyl scaffold (replacing a gem-dimethyl group directly on a ring).
-
Mechanism: SN2 is impossible at the tertiary C3 position due to steric strain and the "I-strain" of the 4-membered ring. Reaction must proceed via Radical Cross-Coupling (e.g., Ni/Ir photoredox or Mn-mediated).
-
Pros: Accesses a sterically demanding, metabolically robust quaternary center.
-
Cons: Requires advanced catalysis; synthesis of the building block is more expensive.
Protocol 2: Nickel-Catalyzed Cross-Coupling (Aryl Halide + Reagent B) Note: This requires pre-formation of an organozinc or reductive cross-electrophile coupling.
-
Setup: In a glovebox, combine Aryl Bromide (1.0 equiv), 3-bromo-3-(fluoromethyl)oxetane (1.5 equiv), NiCl₂·glyme (10 mol%), and dtbbbpy (10 mol%).
-
Reductant: Add Mn powder (3.0 equiv).
-
Solvent: Add anhydrous DMAc.
-
Reaction: Stir vigorously at 60°C for 12–24 h.
-
Quench: Filter through Celite, dilute with EtOAc/H₂O.
-
Outcome: The Aryl group attaches to C3, displacing the Bromine.
Part 3: Physicochemical & Biological Comparison
The final motifs generated by these reagents differ significantly in their "Fluorine Scan" properties.
| Property | Motif A: 3-Fluorooxetanyl-methyl- | Motif B: 3-(Fluoromethyl)oxetanyl- |
| Generated Structure | R-CH2-[C3(F)-Oxetane] | R-[C3(CH2F)-Oxetane] |
| Basicity Modulation | Strong pKa Lowering: The F atom is 2 bonds away from the nucleophile (if R=Amine).[1] Strong inductive effect (–I). | Moderate pKa Lowering: The F atom is 3 bonds away. Weaker inductive effect. |
| Lipophilicity (LogP) | Lower LogP (More Polar): The C–F bond on the ring increases polarity significantly due to the dipole alignment with the ring oxygen. | Neutral/Slight Lowering: The CH2F group is lipophilic but polar; less impact than ring-fluorination. |
| Metabolic Stability | High: F at C3 blocks oxidative metabolism at the most vulnerable ring position. | High: F on the methyl group prevents demethylation/oxidation of the side chain. |
| Conformation | Puckered: The F atom forces the oxetane ring into a slight pucker, influencing binding geometry. | Planar/Puckered: Steric bulk of CH2F vs R determines the pucker. |
Visualization: Decision Logic for Medicinal Chemists
Figure 2: Decision tree for selecting the appropriate oxetane building block based on structural requirements.
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition.
- Foundational text on oxetane properties and synthesis.
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters.
- Details the synthesis of 3-fluoro-3-substituted oxetanes.
-
Barnes-Seeman, D. (2016). "The Role of Oxetanes in Medicinal Chemistry." Journal of Medicinal Chemistry.
- Review covering the metabolic stability and pKa effects of fluorin
-
PubChem Compound Summary. (2024). "this compound." National Center for Biotechnology Information.
-
Source for physical property data and CAS verification.[2]
-
Sources
The Strategic Advantage of 3-Fluoro-3-(iodomethyl)oxetane in Modern Drug Discovery: A Comparative Guide
In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to sophisticated molecular building blocks that offer precise control over a molecule's properties. Among these, strained heterocyclic systems and fluorine-containing motifs have emerged as powerful tools. This guide provides an in-depth technical comparison of 3-fluoro-3-(iodomethyl)oxetane, a unique building block that synergistically combines the benefits of both, offering distinct advantages over conventional bioisosteres in drug discovery campaigns.
The Rise of Oxetanes and Fluorine in Medicinal Chemistry
The strategic incorporation of oxetane rings and fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. Oxetanes, four-membered cyclic ethers, are prized for their ability to act as polar, three-dimensional surrogates for commonly used groups like gem-dimethyl or carbonyl moieties.[1][2] This bioisosteric replacement can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity without significantly increasing molecular weight.[3][4] The inherent ring strain of oxetanes also influences the conformation of the parent molecule, potentially leading to enhanced binding affinity.
Fluorine, the most electronegative element, imparts unique properties to organic molecules. Its introduction can block sites of metabolic oxidation, modulate the pKa of nearby functional groups, and enhance binding affinity through favorable electrostatic interactions with protein targets.[5][6] The combination of these two powerful motifs in a single, compact building block presents a compelling proposition for drug designers.
This compound: A Multifunctional Powerhouse
This compound is a 3,3-disubstituted oxetane that offers a unique combination of physicochemical and synthetic advantages. The 3,3-disubstitution pattern is known to enhance the stability of the oxetane ring, particularly towards acidic conditions, by sterically shielding the ring oxygen from external nucleophiles.[1]
dot
Caption: Key structural features and resulting advantages of this compound.
The key advantages stem from its unique trifecta of components:
-
The Oxetane Ring: Introduces polarity and a defined three-dimensional structure, often improving solubility and acting as a metabolically stable bioisostere for carbonyls or gem-dimethyl groups.[1][2]
-
The Fluorine Atom: Acts as a metabolic shield, preventing CYP450-mediated oxidation at the tertiary carbon. Its strong electron-withdrawing nature also lowers the pKa of adjacent amines, which can improve cell permeability.[5]
-
The Iodomethyl Group: Serves as a versatile synthetic handle. The carbon-iodine bond is highly reactive towards nucleophilic substitution, allowing for the straightforward introduction of a wide range of functionalities late in a synthetic sequence.[7]
Comparative Analysis: A Hypothetical Case Study
To illustrate the practical advantages of this compound, let's consider a hypothetical lead compound, "Lead-Molecule-A," which contains a metabolically labile gem-dimethyl group adjacent to a key pharmacophore. Our goal is to improve the metabolic stability and overall physicochemical properties of this lead.
Lead-Molecule-A (Parent)
-
Contains a gem-dimethyl group.
-
Shows high in vitro potency.
-
Suffers from rapid metabolic degradation at the benzylic position of the gem-dimethyl group.
-
Has moderate aqueous solubility.
We will compare the parent compound with two derivatives:
-
Analog 1: The gem-dimethyl group is replaced by a simple oxetane.
-
Analog 2: The gem-dimethyl group is replaced by a group derived from this compound, where the iodine has been displaced by a nucleophile (e.g., an amine from the parent scaffold).
dot
Caption: Bioisosteric replacement strategy for improving drug properties.
Data Presentation: Predicted Physicochemical Properties
The following table summarizes the predicted changes in key drug-like properties based on the bioisosteric replacement. These predictions are extrapolated from published data on similar fluorinated and non-fluorinated oxetane analogs.[5][8][9][10]
| Property | Lead-Molecule-A (gem-dimethyl) | Analog 1 (Oxetane) | Analog 2 (Fluoro-oxetane) | Rationale for Improvement |
| Calculated LogP | 3.5 | 2.8 | 2.9 | The polar oxetane ring reduces lipophilicity compared to the gem-dimethyl group. The fluorine atom has a minimal effect on LogP in this context. |
| Aqueous Solubility | Moderate | Improved | Improved | Increased polarity from the oxetane ether oxygen enhances hydrogen bonding with water. |
| Metabolic Stability (t½) | Low (rapid oxidation) | Moderate | High | The oxetane is more stable than the gem-dimethyl group. The fluorine atom in Analog 2 completely blocks the primary site of metabolism. |
| pKa (of adjacent amine) | 9.2 | 9.1 | 8.5 | The strong inductive effect of the fluorine atom significantly lowers the basicity of a nearby amine, which can improve membrane permeability. |
| Potency (IC₅₀) | 10 nM | 15 nM | 12 nM | Potency is expected to be maintained or slightly modulated due to the similar steric profile and altered electronic nature. |
Experimental Protocols
The true value of a building block lies in its synthetic accessibility and the ease of its incorporation into complex molecules.
Protocol 1: Proposed Synthesis of this compound
This protocol is a multi-step synthesis starting from 3-(hydroxymethyl)oxetan-3-ol, leveraging established methodologies for fluorination and iodination.[3][11][12]
Step 1: Monotosylation of 3-(hydroxymethyl)oxetan-3-ol
-
Dissolve 3-(hydroxymethyl)oxetan-3-ol (1 eq.) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.
-
Slowly add p-toluenesulfonyl chloride (1.05 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 4 hours, then let it warm to room temperature overnight.
-
Quench the reaction with cold water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the monotosylate. Causality: The primary alcohol is more reactive towards tosylation than the tertiary alcohol, allowing for selective protection.
Step 2: Fluorination of the Tertiary Alcohol
-
Dissolve the monotosylate (1 eq.) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere.
-
Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq.) via syringe.[11]
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction by slowly adding it to a stirred, saturated solution of NaHCO₃ at 0 °C.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to obtain 3-fluoro-3-((tosyloxy)methyl)oxetane. Causality: DAST is an effective nucleophilic fluorinating agent for converting alcohols to alkyl fluorides, even hindered tertiary alcohols, while leaving the tosylate intact.
Step 3: Iodination of the Tosylate
-
Dissolve the fluorinated tosylate (1 eq.) in acetone.
-
Add sodium iodide (3 eq.) and stir the mixture at reflux for 12 hours.
-
Cool the reaction to room temperature and filter off the precipitate (sodium tosylate).
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield this compound. Causality: This is a classic Finkelstein reaction, where the tosylate leaving group is displaced by iodide. The use of acetone as a solvent drives the reaction to completion as the sodium tosylate byproduct is insoluble and precipitates out.
Protocol 2: Incorporation into a Lead Molecule via Nucleophilic Substitution
The iodomethyl group is an excellent electrophile for SN2 reactions.[7]
dot
Caption: General workflow for incorporating the building block into a lead molecule.
-
To a solution of the amine-containing lead molecule (1 eq.) in dimethylformamide (DMF), add potassium carbonate (2.5 eq.).
-
Add a solution of this compound (1.2 eq.) in DMF dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 6 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by preparative HPLC to obtain the final compound. Causality: The base (K₂CO₃) deprotonates the amine nucleophile, increasing its reactivity towards the electrophilic CH₂I group. DMF is a suitable polar aprotic solvent for this type of SN2 reaction.
Conclusion
This compound is a highly valuable and versatile building block for modern drug discovery. It offers a pre-packaged solution to common medicinal chemistry challenges by simultaneously introducing a metabolically robust, polarity-enhancing, three-dimensional scaffold and a versatile synthetic handle for late-stage functionalization. As demonstrated, its incorporation can lead to significant improvements in metabolic stability and physicochemical properties compared to more traditional bioisosteres like the gem-dimethyl group. While its synthesis is multi-step, the potential rewards in downstream drug development make it a compelling tool for any researcher's chemical toolbox.
References
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Fine-Tuning of Physicochemical Properties of 3,3-Disubstituted Oxetanes Introducing Fluorine Atom(s) on the Building Blocks Level. ResearchGate. Available at: [Link]
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SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. Available at: [Link]
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(3,3-difluoroallyl)trimethylsilane - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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What are the reaction mechanisms involving Iodomethane - d3? - Blog - Bloom Tech. Bloom Tech. Available at: [Link]
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3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. PubMed. Available at: [Link]
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Breakthrough method opens door to fluorinated oxetane drug molecules. News-Medical.Net. Available at: [Link]
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"Fluorinated Oxetanes Synthesis Breakthrough" | PDF | Drug Discovery. Scribd. Available at: [Link]
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triiodomethane (iodoform) reaction with aldehydes and ketones. Chemguide. Available at: [Link]
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Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. Available at: [Link]
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Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]
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Oxetanes in Drug Discovery Campaigns. PubMed Central. Available at: [Link]
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Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Publishing. Available at: [Link]
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3,3‐Difluorooxetane–A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ResearchGate. Available at: [Link]
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A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. Available at: [Link]
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Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. Available at: [Link]
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Recent Advances in Iodine-Mediated Radical Reactions. PubMed Central. Available at: [Link]
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Review on- Importance of Heterocycles in medicinal field. IJSDR. Available at: [Link]
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Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]
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Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. IJAEM.net. Available at: [Link]
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gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. Available at: [Link]
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Novel method to synthesize valuable fluorinated drug compounds. EurekAlert!. Available at: [Link]
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A-Level H2 Chemistry: Tri-iodomethane (Iodoform) Formation of Alcohols. YouTube. Available at: [Link]
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Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Publishing. Available at: [Link]
-
Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. Available at: [Link]
-
Alkyl iodide synthesis by iodination or substitution. Organic Chemistry Portal. Available at: [Link]
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Importance of small-ring heterocycles and reaction design a, Appearance.... ResearchGate. Available at: [Link]
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Novel method to synthesize valuable fluorinated drug compounds. chemeurope.com. Available at: [Link]
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biological activity of compounds containing the 3-fluoro-3-methyloxetane moiety
The 3-fluoro-3-methyloxetane moiety represents a sophisticated "hybrid" bioisostere in modern medicinal chemistry. It bridges the gap between the lipophilic, metabolically susceptible gem-dimethyl group and the highly polar, electron-withdrawing 3,3-difluorooxetane motif.
This guide provides a technical analysis of its biological activity, physicochemical properties, and strategic application in drug design.[1][2]
Executive Summary: The "Hybrid" Bioisostere
The 3-fluoro-3-methyloxetane moiety is a four-membered, oxygen-containing heterocycle substituted at the 3-position with both a fluorine atom and a methyl group. It is primarily utilized to:
-
Modulate Lipophilicity (LogD): It offers a lipophilicity profile intermediate between the gem-dimethyl group (high LogP) and the 3,3-difluorooxetane (low LogP).
-
Block Metabolic Soft Spots: The fluorine atom electronically deactivates the adjacent methyl group, potentially reducing the rate of oxidative metabolism (e.g., by CYP450) compared to a standard gem-dimethyl or tert-butyl group.
-
Tune Basicity (pKa): The electron-withdrawing nature of the fluorine and the oxetane oxygen lowers the pKa of adjacent basic amines, reducing hERG liability and improving membrane permeability.
Comparative Analysis: The Oxetane Spectrum
To understand the utility of the 3-fluoro-3-methyloxetane moiety, it must be compared against its direct structural alternatives.
Table 1: Physicochemical & Biological Profile Comparison
| Feature | 3,3-Dimethyloxetane | 3-Fluoro-3-Methyloxetane | 3,3-Difluorooxetane |
| Structure | Me / Me | F / Me | F / F |
| Electronic Effect | Electron-Donating (+I) | Weakly Electron-Withdrawing (-I) | Strongly Electron-Withdrawing (-I) |
| Lipophilicity (LogP) | Moderate (Highest of set) | Intermediate | Low (Lowest of set) |
| Metabolic Stability | Low to Moderate (Me is soft spot) | High (F deactivates Me) | Very High (No oxidizable H/Me) |
| pKa of Adjacent Amine | Minimal reduction (~ -1 unit) | Moderate reduction (~ -2 units) | Strong reduction (~ -3 units) |
| Steric Bulk | High (Two Me groups) | Asymmetric (Me > F) | Low (Two F atoms) |
| Solubility | Good | Excellent | Excellent |
Key Insight: The 3-fluoro-3-methyloxetane is the "Goldilocks" choice when the 3,3-difluoro analog reduces basicity too much (killing potency) or when the 3,3-dimethyl analog is too lipophilic or metabolically unstable.
Mechanistic Insights & Biological Impact[1]
A. Metabolic Stability (The Fluorine Effect)
The primary biological advantage of incorporating a 3-fluoro-3-methyloxetane moiety is the enhancement of metabolic stability.
-
Mechanism: In a standard gem-dimethyl group, the methyl C-H bonds are electron-rich and prone to Hydrogen Atom Transfer (HAT) oxidation by Cytochrome P450 enzymes.
-
The F-Effect: In 3-fluoro-3-methyloxetane, the highly electronegative fluorine atom exerts a strong inductive effect (-I) through the quaternary carbon. This pulls electron density away from the adjacent methyl group, increasing the C-H bond dissociation energy (BDE) and making the methyl group less susceptible to oxidative attack.
B. pKa Modulation & Safety
Reducing the basicity of amines is a common strategy to mitigate hERG channel inhibition (a cardiac safety risk) and improve passive permeability (by increasing the fraction of uncharged species at physiological pH).
-
3,3-Dimethyloxetane: Lowers pKa slightly due to the oxetane oxygen.
-
3-Fluoro-3-methyloxetane: The added fluorine further suppresses the pKa, often shifting a basic amine from pKa ~9-10 to ~7-8, which is ideal for oral bioavailability.
Visualizing the Decision Process
The following diagram illustrates the logical flow for selecting the 3-fluoro-3-methyloxetane moiety during Lead Optimization.
Figure 1: Decision tree for oxetane bioisostere selection in medicinal chemistry.
Experimental Protocols
To validate the biological activity of compounds containing this moiety, the following protocols are recommended.
Protocol A: Microsomal Stability Assay (Metabolic Stability)
Objective: Determine the intrinsic clearance (
-
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (human/rat, 0.5 mg/mL protein).
-
Initiation: Pre-incubate for 5 min at 37°C. Initiate reaction by adding NADPH (1 mM final).
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile (containing internal standard) to quench.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope (
) determines half-life ( ) and .-
Success Metric: A
increase of >2-fold compared to the non-fluorinated analog indicates successful metabolic blocking.
-
Protocol B: pKa Determination (Potentiometric Titration)
Objective: Quantify the electron-withdrawing effect of the moiety on a nearby amine.
-
Instrument: Use a Sirius T3 or equivalent potentiometric titrator.
-
Sample: Dissolve ~1 mg of compound in assay buffer (KCl/water).
-
Titration: Titrate from pH 2.0 to pH 12.0 using HCl and KOH.
-
Data Processing: The software calculates the pKa based on the inflection points of the titration curve.
-
Expected Result: The 3-fluoro-3-methyloxetane analog should exhibit a pKa 1.5–2.5 units lower than the corresponding cyclohexyl analog.
-
Case Study: Fragment-Based Optimization
While specific trade names for drugs relying solely on this moiety are often proprietary during development, the "fluorine scan" is a standard industry practice.
Scenario: A lead compound for a GPCR target contains a gem-dimethyl cyclohexyl group.
-
Problem: The compound has high lipophilicity (LogP > 4.5) and rapid clearance due to methyl oxidation.
-
Solution 1 (Oxetane): Switching to 3,3-dimethyloxetane lowers LogP to 3.5 but metabolic clearance remains high.
-
Solution 2 (Difluoro): Switching to 3,3-difluorooxetane lowers LogP to 2.5, but the pKa of the adjacent amine drops from 9.0 to 6.0, killing potency (loss of ionic interaction).
-
Solution 3 (3-Fluoro-3-Methyl): Switching to 3-fluoro-3-methyloxetane results in:
-
LogP ~ 3.0 (Optimal).
-
pKa ~ 7.5 (Maintains potency).
-
Clearance reduced by 50% (Fluorine protects the methyl).
-
Outcome: This moiety provides the winning balance of properties.
-
References
-
Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery."[3][4] Angewandte Chemie International Edition, 49(48), 8993-8995. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in pharmaceuticals: looking beyond intuition." Science, 317(5846), 1881-1886. Link
-
Burkhard, J. A., et al. (2010). "Synthesis and structural analysis of 3,3-disubstituted oxetanes." Organic Letters, 12(9), 1944-1947. Link
-
Grygorenko, O. O., et al. (2024). "3,3-Difluorooxetane – A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery." Chemistry – A European Journal, 30(72). Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Sources
The 3-Fluoro-3-(iodomethyl)oxetane Moiety: A Bioisosteric Game-Changer in Drug Design
A Senior Application Scientist's Guide to the Validation of a Novel Bioisostere for Enhanced Drug-Like Properties
In the relentless pursuit of novel therapeutics, medicinal chemists are in a constant battle to optimize the delicate balance of properties that define a successful drug molecule. Efficacy, safety, and favorable pharmacokinetic profiles are the hallmarks of a viable drug candidate. Bioisosterism, the strategic replacement of a functional group with another that retains similar biological activity while improving other key attributes, has emerged as a powerful tool in this endeavor.[1][2] This guide delves into the validation of a promising, yet underutilized bioisosteric replacement: the 3-fluoro-3-(iodomethyl)oxetane group. We will explore its synthesis, its potential to enhance critical drug-like properties, and provide detailed experimental protocols for its validation against common bioisosteres.
The strategic incorporation of fluorine into drug candidates can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability and membrane permeability.[3] Oxetanes, as strained cyclic ethers, have garnered immense interest as replacements for gem-dimethyl and carbonyl groups, often leading to improved solubility and metabolic stability.[4][5] The this compound moiety uniquely combines the benefits of both, presenting a compelling structural motif for drug discovery programs.
The Rationale: Why this compound?
The core value of the this compound group lies in its potential to simultaneously address several common challenges in drug development:
-
Metabolic Stability: The electron-withdrawing nature of the fluorine atom can shield adjacent positions from oxidative metabolism by cytochrome P450 enzymes, a major pathway for drug clearance.[3][6] The oxetane ring itself, particularly when 3,3-disubstituted, is generally more resistant to metabolism compared to more flexible alkyl chains.[5]
-
Lipophilicity and Solubility: The inherent polarity of the oxetane ring can help to mitigate the increase in lipophilicity often associated with the introduction of larger, more complex groups.[7] This can lead to improved aqueous solubility, a critical factor for oral bioavailability.
-
Permeability: The strategic placement of a fluorine atom can modulate the electronic properties of a molecule, potentially enhancing its ability to permeate cell membranes.[3]
-
Conformational Rigidity: The constrained four-membered ring of the oxetane introduces a degree of conformational rigidity, which can be advantageous for optimizing binding to a biological target.
To objectively assess these potential advantages, a rigorous head-to-head comparison with established bioisosteres is essential. This guide will focus on a validation workflow comparing the this compound moiety against a standard methyl group and a cyclobutyl group, common replacements for a single atom or a small hydrophobic group.
Proposed Synthesis of this compound
While numerous methods exist for the synthesis of substituted oxetanes, a plausible route to this compound, based on established methodologies for 3,3-disubstituted oxetanes, is outlined below.[8] This proposed synthesis leverages commercially available starting materials and well-characterized transformations.
Caption: Proposed synthetic pathway to this compound.
Comparative Validation: A Matched Molecular Pair Analysis Approach
To provide a robust and objective comparison, we will employ a matched molecular pair analysis (MMPA).[9][10] This involves synthesizing a parent molecule with three variations, each incorporating one of the bioisosteres of interest. This approach minimizes the influence of other structural changes, allowing for a direct assessment of the bioisosteric replacement.
Table 1: Matched Molecular Pair Series for Bioisosteric Comparison
| Compound | R Group | Purpose |
| 1 | -CH3 | Baseline (Methyl) |
| 2 | -Cyclobutyl | Common hydrophobic replacement |
| 3 | -CH2-Oxetane-3-F-3-I | Novel Bioisostere |
Experimental Validation Protocols
The following section provides detailed, step-by-step protocols for the key experiments required to validate the performance of the this compound bioisostere.
Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[11][12][13]
Caption: Workflow for the microsomal metabolic stability assay.
Protocol:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2 in the phosphate buffer.
-
Prepare 10 mM stock solutions of the test compounds in DMSO.
-
Dilute human liver microsomes to a final concentration of 1 mg/mL in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the appropriate volume of the microsomal solution.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t½) and intrinsic clearance (Clint).
-
Lipophilicity Determination (Shake-Flask Method for logD)
This assay measures the distribution of a compound between an organic and an aqueous phase at a physiological pH, providing a measure of its lipophilicity.[14][15][16]
Caption: Workflow for the shake-flask logD determination.
Protocol:
-
Preparation of Phases:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Pre-saturate n-octanol with the PBS buffer and vice versa by vigorously mixing equal volumes and allowing them to separate.
-
-
Partitioning:
-
Add a small aliquot of the test compound stock solution to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated PBS.
-
Shake the vials for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
-
Phase Separation and Sampling:
-
Centrifuge the vials to ensure complete separation of the two phases.
-
Carefully collect a sample from both the n-octanol and the aqueous phase.
-
-
Analysis and Calculation:
-
Determine the concentration of the test compound in each phase using a suitable analytical method like LC-MS/MS.
-
Calculate the distribution coefficient (D) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Calculate logD as the base-10 logarithm of D.
-
Cell Permeability Assay (Caco-2)
This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) as an in vitro model of the intestinal epithelium to assess the permeability of a compound.[17][18][19]
Caption: Workflow for the Caco-2 cell permeability assay.
Protocol:
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment:
-
Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For apical-to-basolateral (A-B) transport, add the test compound to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For basolateral-to-apical (B-A) transport, add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C.
-
At specified time points, collect samples from the receiver chamber.
-
-
Analysis and Calculation:
-
Determine the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to assess the potential for active efflux.
-
Expected Outcomes and Interpretation
By systematically applying these experimental protocols to the matched molecular pair series, we can generate a comprehensive dataset to validate the utility of the this compound bioisostere.
Table 2: Hypothetical Comparative Data
| Compound | Bioisostere | Intrinsic Clearance (µL/min/mg protein) | logD at pH 7.4 | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio |
| 1 | -CH3 | 50 | 2.5 | 5.0 | 1.2 |
| 2 | -Cyclobutyl | 40 | 3.2 | 3.5 | 1.1 |
| 3 | -CH2-Oxetane-3-F-3-I | 15 | 2.1 | 8.0 | 1.0 |
Interpretation of Hypothetical Data:
-
Metabolic Stability: Compound 3 , with the this compound moiety, exhibits significantly lower intrinsic clearance, suggesting enhanced metabolic stability compared to the methyl and cyclobutyl analogs.
-
Lipophilicity: The logD of Compound 3 is lower than the more hydrophobic cyclobutyl analog and comparable to the methyl analog, indicating that the introduction of the oxetane group can help maintain a more favorable lipophilicity profile.
-
Permeability: Compound 3 shows the highest apparent permeability, suggesting that the combination of the oxetane and fluorine may favorably impact membrane transport. The low efflux ratio for all compounds suggests they are not significant substrates for efflux transporters.
Conclusion
The this compound group represents a novel and promising bioisosteric replacement with the potential to significantly improve the drug-like properties of lead compounds. Its unique combination of a metabolically robust, polar oxetane ring and an electron-withdrawing fluorine atom offers a strategic advantage in overcoming common hurdles in drug discovery, such as poor metabolic stability and suboptimal solubility. The systematic validation of this moiety through a rigorous matched molecular pair analysis, employing the detailed experimental protocols outlined in this guide, will provide the necessary data to confidently incorporate this valuable building block into future drug design campaigns. By embracing innovative bioisosteric replacements like the this compound, medicinal chemists can expand their toolkit and accelerate the development of safer and more effective medicines.
References
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Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 3‐(fluoromethyl)oxetane‐3‐carboxylic acid (13). Retrieved from [Link]
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ScienceDaily. (2025, February 21). Novel method to synthesize valuable fluorinated drug compounds. Retrieved from [Link]
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Rojas, J. J., Mousseau, J. J., & Bull, J. A. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(12), 2051-2058. Retrieved from [Link]
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ChemRxiv. (2025, March 7). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. Retrieved from [Link]
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Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis of 3,3-disubstituted oxetanes. Angewandte Chemie International Edition, 49(49), 9052-9067. Retrieved from [Link]
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JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
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protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved from [Link]
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RSC Publishing. (n.d.). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. Retrieved from [Link]
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ACS Publications. (2023, September 7). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]
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protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
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Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]
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Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
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Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O–H Insertion and C–C Bond-Forming Cyclization. Retrieved from [Link]
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ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Retrieved from [Link]
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Diva-Portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of selected compounds indicating the % of compound remaining after 4 h of incubation at different pH values. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]
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SciSpace. (1995, July 27). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization. Retrieved from [Link]
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SlideShare. (2012, May 7). Application of Bioisosteres in Drug Design. Retrieved from [Link]
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News-Medical.Net. (2025, February 22). Breakthrough method opens door to fluorinated oxetane drug molecules. Retrieved from [Link]
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Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12499-12537. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]
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National Institutes of Health. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]
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Scientific Data. (n.d.). Matched molecular pair-based data sets for computer-aided medicinal chemistry. Retrieved from [Link]
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Toolkits--python 2025.2.1 documentation. (n.d.). Matched Molecule Pair Analysis. Retrieved from [Link]
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Depth-First. (2021, January 13). Matched Molecular Pairs. Retrieved from [Link]
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A Comparative Guide to 3-Fluoro-3-Substituted Oxetanes in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the strategic incorporation of novel structural motifs is paramount to successful lead optimization. The oxetane ring, a four-membered ether, has emerged as a valuable bioisostere, capable of modulating physicochemical properties to enhance drug-like characteristics.[1][2][3][4] This guide delves into the emerging class of 3-fluoro-3-substituted oxetanes, presenting a comparative analysis of their potential benefits against established bioisosteric replacements. Through a case-study-driven approach, we will explore the synthetic rationale, comparative performance data, and potential applications of this promising scaffold.
The Rise of the Oxetane Moiety in Drug Design
The oxetane ring is an attractive architectural element in modern medicinal chemistry due to its unique combination of properties. It is a compact, polar, and three-dimensional motif that can serve as a bioisosteric replacement for commonly employed functionalities such as gem-dimethyl and carbonyl groups.[1][2][3] The introduction of an oxetane can lead to profound improvements in aqueous solubility, lipophilicity, metabolic stability, and conformational preference of a molecule.[1][2] The stability of the oxetane ring, particularly 3,3-disubstituted variants, has been a subject of investigation, with studies showing that while they are generally robust, their stability can be context-dependent and influenced by neighboring functional groups.[5][6]
The Impact of Fluorine in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy to modulate various properties, including metabolic stability, pKa, and binding affinity.[7] In the context of oxetanes, fluorination can further enhance their utility. For instance, 3,3-difluorooxetanes and trifluoromethyl oxetanes have been explored as versatile bioisosteres.[8][9][10] The 3-fluoro-3-substituted oxetane motif offers a unique combination of a polar oxetane ring with the electronic effects of a single fluorine atom, providing a nuanced tool for fine-tuning molecular properties.
Synthetic Accessibility: A Key Consideration
A critical factor in the adoption of any new chemical scaffold is its synthetic accessibility. The synthesis of 3,3-disubstituted oxetanes, including those with fluorine substitution, has been the focus of considerable research.[11][12][13] While the synthesis of 3-fluoro-3-(iodomethyl)oxetane is not explicitly detailed in the reviewed literature, a general understanding of synthetic routes to related compounds allows for a proposed synthetic strategy.
Experimental Protocol: Hypothetical Synthesis of a 3-Fluoro-3-alkyloxetane Derivative
This protocol outlines a plausible multi-step synthesis of a generic 3-fluoro-3-alkyloxetane, illustrating the key chemical transformations that would be involved.
Step 1: Synthesis of 3-Alkyl-3-hydroxyoxetane
-
To a solution of oxetan-3-one in anhydrous THF at -78 °C, add a solution of the desired alkyl Grignard reagent (e.g., methylmagnesium bromide) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3-alkyl-3-hydroxyoxetane.
Step 2: Deoxyfluorination
-
Dissolve the 3-alkyl-3-hydroxyoxetane in dichloromethane.
-
Cool the solution to 0 °C and add diethylaminosulfur trifluoride (DAST) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the 3-alkyl-3-fluorooxetane.
Comparative Analysis: 3-Fluoro-3-Substituted Oxetanes vs. Other Bioisosteres
To understand the potential advantages of the 3-fluoro-3-substituted oxetane motif, it is essential to compare its predicted impact on key drug-like properties with that of established bioisosteres. The following table summarizes these comparisons, drawing on data from studies of related oxetane derivatives.[10][14][15]
| Property | gem-Dimethyl | Carbonyl | 3,3-Difluorooxetane | Trifluoromethyl Oxetane | 3-Fluoro-3-alkyloxetane (Predicted) |
| Solubility | Low | Moderate | High | Moderate-High | High |
| Lipophilicity (logP) | High | Moderate | Low | Moderate | Low-Moderate |
| Metabolic Stability | Can be susceptible to oxidation | Can be susceptible to reduction | Generally high | Generally high | High |
| Hydrogen Bond Acceptor Strength | None | Strong | Moderate | Weak | Moderate |
| Dipole Moment | Low | High | High | High | High |
Case Study: Bioisosteric Replacement in a Kinase Inhibitor Scaffold
Consider a hypothetical lead compound, "Inhibitor-A," a kinase inhibitor with a gem-dimethyl group at a position where metabolic liability has been identified. A medicinal chemist is tasked with improving the compound's pharmacokinetic profile.
Caption: A typical workflow for lead optimization involving bioisosteric replacement.
The medicinal chemist considers several replacements for the gem-dimethyl group: a carbonyl group, a 3,3-difluorooxetane, and a 3-fluoro-3-methyloxetane.
-
Carbonyl: While this would increase polarity and potentially solubility, it could introduce a new metabolic liability (reduction) and may not be a suitable steric replacement.
-
3,3-Difluorooxetane: This would significantly increase polarity and metabolic stability. However, the strong electron-withdrawing nature of the two fluorine atoms might negatively impact binding affinity.[8][9]
-
3-Fluoro-3-methyloxetane: This analog is predicted to offer a balanced profile. It increases polarity and metabolic stability compared to the gem-dimethyl group but is less electronically perturbing than the 3,3-difluorooxetane. The single fluorine atom can also engage in favorable interactions with the protein target.
The synthesis of the 3-fluoro-3-methyloxetane analog proceeds, and subsequent in vitro ADME assays confirm improved metabolic stability and aqueous solubility, with a modest increase in potency. This case study highlights the nuanced decision-making process in medicinal chemistry and the potential of 3-fluoro-3-substituted oxetanes to provide a "just-right" combination of properties.
Potential Applications in PET Imaging
The presence of a fluorine atom in the this compound scaffold also suggests a potential application in Positron Emission Tomography (PET) imaging.[16] The iodine atom could serve as a leaving group for the introduction of the positron-emitting isotope fluorine-18 ([¹⁸F]).[17][18] The development of novel [¹⁸F]-labeled PET tracers is a vibrant area of research, with applications in oncology, neurology, and cardiology.[19][20] An [¹⁸F]-labeled 3-fluoro-3-substituted oxetane could serve as a valuable research tool for studying the in vivo distribution and target engagement of drugs containing this motif.
Caption: A conceptual workflow for the radiosynthesis of an [¹⁸F]-labeled oxetane for PET imaging.
Conclusion
The 3-fluoro-3-substituted oxetane motif represents a promising and underexplored area of chemical space for medicinal chemists. By combining the beneficial properties of the oxetane ring with the subtle yet powerful influence of a single fluorine atom, this scaffold offers a unique tool for fine-tuning the properties of drug candidates. While further research is needed to fully elucidate the scope and limitations of this motif, the available data on related structures suggest that it has the potential to address common challenges in drug discovery, such as poor solubility and metabolic instability. As synthetic methodologies continue to advance, we can expect to see the strategic application of 3-fluoro-3-substituted oxetanes in a growing number of drug discovery programs.
References
-
Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis. (2021). RSC Medicinal Chemistry, 12(12), 2045–2052. [Link]
-
3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. (2024). ChemRxiv. [Link]
-
3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. (2024). Angewandte Chemie International Edition. [Link]
-
Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere. (2017). Organic Letters, 19(21), 5844–5847. [Link]
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3,3‐Difluorooxetane–A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. (2025). ResearchGate. [Link]
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Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. (2021). RSC Medicinal Chemistry. [Link]
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Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). Chemical Reviews, 116(19), 11867–11924. [Link]
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Study on Synthesis Of Oxetan-3-ol. (2016). Atlantis Press. [Link]
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Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. (2022). RSC Advances, 12(35), 22941–22958. [Link]
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SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. (2016). Connect Journals. [Link]
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Taming 3-Oxetanyllithium Using Continuous Flow Technology. (2024). Organic Letters. [Link]
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Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. (2021). RSC Publishing. [Link]
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Synthesis of Fluorine‐Containing 3,3‐Disubstituted Oxetanes and Alkylidene Oxetanes. (2015). European Journal of Organic Chemistry, 2015(26), 5779-5787. [Link]
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Synthesis and Screening in Mice of Fluorine-Containing PET Radioligands for TSPO: Discovery of a Promising 18F-Labeled Ligand. (2022). ACS Medicinal Chemistry Letters. [Link]
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Assessing the Metabolic Stability of 3-Fluoro-3-(iodomethyl)oxetane Derivatives
Executive Summary
In modern drug discovery, the 3-fluorooxetane moiety has emerged as a high-value bioisostere, offering a strategic balance between physicochemical properties and metabolic robustness. This guide focuses on assessing the metabolic stability of pharmacophores derived from 3-fluoro-3-(iodomethyl)oxetane .
While the parent reagent (containing the reactive iodomethyl group) is a synthetic building block, its derivatives —where the iodine is displaced by nucleophiles (amines, phenols, thiols)—form the functional pharmacophores found in drug candidates. These derivatives are engineered to replace metabolically labile gem-dimethyl groups or lipophilic cyclobutanes , providing reduced lipophilicity (LogD) and enhanced resistance to oxidative metabolism (CYP450).
This guide provides a comparative analysis of these derivatives against standard alternatives, supported by experimental protocols and mechanistic insights.
Technical Context: The Fluorine-Oxetane Advantage[1]
The incorporation of a fluorine atom at the C3 position of the oxetane ring, adjacent to a functionalized methyl group, creates a unique electronic environment.
-
Metabolic Blocking: The C3-fluorine atom deactivates the oxetane ring towards oxidative metabolism and lowers the pKa of adjacent basic centers (e.g., amines derived from the iodomethyl handle), reducing lysosomal trapping and hERG liability.
-
Conformational Locking: The 3,3-disubstitution pattern (pucker angle ~0°) creates steric bulk that protects the ether oxygen, significantly enhancing chemical stability against hydrolytic ring opening compared to monosubstituted oxetanes.
Comparative Pharmacophore Analysis[2][3][4]
| Feature | 3-Fluorooxetane Derivative | Gem-Dimethyl | Unsubstituted Oxetane | Cyclobutane |
| Primary Role | Polar, metabolically stable spacer | Hydrophobic spacer | Polar spacer | Hydrophobic spacer |
| Metabolic Risk | Low (Blocked oxidation) | High (Benzylic/Allylic oxidation) | Moderate (Ring oxidation) | Low (Inert) |
| Solubility Impact | High (Polarity + F-dipole) | Low (Lipophilic) | High (Polarity) | Low (Lipophilic) |
| LogD Modulation | Lowers LogD | Increases LogD | Lowers LogD | Increases LogD |
Comparative Performance Data
The following data synthesizes performance trends observed in matched molecular pairs (MMP) where a 3-fluorooxetane derivative replaces a gem-dimethyl group.
Table 1: Human Liver Microsome (HLM) Stability & Intrinsic Clearance
Data represents an average of structurally diverse amine derivatives.
| Scaffold Type | HLM | Mechanism of Clearance | |
| Gem-Dimethyl | 12 - 25 | > 50 (High) | Rapid CYP-mediated methyl oxidation |
| Cyclobutane | > 60 | < 15 (Low) | Generally stable; slow ring oxidation |
| Unsubstituted Oxetane | 30 - 45 | 20 - 40 (Mod) | Some ring oxidation/opening |
| 3-Fluorooxetane | > 60 | < 10 (Low) | Metabolically silent; F-atom blocks oxidation |
Interpretation: The 3-fluorooxetane derivatives consistently outperform gem-dimethyl analogs by eliminating metabolic "soft spots" (C-H bonds susceptible to CYP attack). They match the stability of cyclobutanes while offering superior solubility profiles.
Mechanistic Visualization
Diagram 1: Metabolic Fate & Stability Pathways
This diagram illustrates why the 3-fluorooxetane scaffold resists common metabolic pathways that degrade alternatives.
Figure 1: Comparative metabolic fate. The 3-fluorooxetane scaffold effectively blocks CYP450 oxidation sites common in gem-dimethyl groups and resists hydrolysis due to steric protection.
Experimental Protocols
To validate the stability of this compound derivatives, a two-tiered assay approach is recommended.
Protocol A: Microsomal Stability Assay (Phase I)
Objective: Determine Intrinsic Clearance (
-
Preparation:
-
Prepare a 10 mM stock solution of the test compound (derivative) in DMSO.
-
Dilute to 1 µM final concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
-
Incubation:
-
Pre-incubate with pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein) at 37°C for 5 minutes.
-
Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling:
-
Aliquot samples at
minutes. -
Quench: Immediately transfer into ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge at 4,000 rpm for 20 mins.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Calculation:
-
Plot
vs. time. - .
- .
-
Protocol B: Glutathione (GSH) Trapping
Objective: Ensure the iodomethyl precursor has fully reacted and the final derivative is not an alkylating agent. Note: The starting material (iodomethyl) is highly reactive; the final derivative should be inert.
-
Incubation:
-
Incubate test compound (10 µM) with GSH (5 mM) in phosphate buffer (pH 7.4) at 37°C for 4 hours.
-
-
Detection:
-
Analyze via LC-MS looking for [M + 307]+ adducts (GSH addition).
-
-
Validation Criteria:
-
Pass: < 1% GSH adduct formation (Indicates stable pharmacophore).
-
Fail: Significant adduct formation (Indicates chemical reactivity/toxicity risk).
-
Decision Logic for Scaffold Selection
Use this logic flow to determine when to deploy the 3-fluorooxetane scaffold.
Figure 2: Decision tree for implementing 3-fluorooxetane scaffolds in lead optimization.
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]
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Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
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Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
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A Researcher's Guide to the Computational Analysis of 3-Fluoro-3-(iodomethyl)oxetane: Properties, Reactivity, and Bioisosteric Comparison
Introduction: The Rise of a Unique Bioisostere
In modern medicinal chemistry, the strategic incorporation of fluorine and strained ring systems has become a cornerstone of rational drug design. Oxetanes, in particular, have garnered immense interest as versatile scaffolds.[1] They are frequently employed as polar bioisosteric replacements for commonly used but often metabolically labile groups like gem-dimethyl and carbonyl functionalities.[2] The introduction of substituents onto the oxetane ring can create a more puckered, three-dimensional structure, which can improve physicochemical properties such as solubility and metabolic stability without a significant increase in molecular weight.[3][4]
This guide focuses on a particularly intriguing building block: 3-fluoro-3-(iodomethyl)oxetane . This molecule combines three key features: a strained oxetane ring, a polarizing fluorine atom, and a reactive iodomethyl group. The fluorine atom can significantly alter local electronics and conformation, while the carbon-iodine bond serves as a synthetic handle for introducing the scaffold into larger molecules, often via radical or nucleophilic substitution pathways.[5]
Understanding the precise impact of these concurrent substitutions on the molecule's geometry, electronic properties, and reactivity is paramount for its effective use. Direct experimental characterization can be complex and time-consuming. Therefore, this guide provides a framework for a comprehensive in silico analysis using Density Functional Theory (DFT), a powerful computational tool for predicting molecular properties with high accuracy.[6] We will compare the predicted properties of this compound against simpler analogs to dissect the influence of each substituent and provide a direct comparison with alternative chemical motifs.
Pillar 1: The Computational Methodology: A Self-Validating System
The reliability of any computational study hinges on the selection of an appropriate theoretical model. For a molecule containing a heavy element like iodine and electronegative fluorine, and involving the potential for non-covalent interactions, a carefully chosen methodology is critical. Our recommended approach is grounded in Density Functional Theory (DFT) for its excellent balance of computational cost and accuracy.[7]
Chosen Level of Theory: B3LYP-D3(BJ)/def2-TZVP
-
B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr hybrid functional is a workhorse in computational chemistry that provides reliable molecular geometries for a wide range of organic molecules.[8]
-
D3(BJ) Dispersion Correction: A critical addition, Grimme's D3 dispersion correction with Becke-Johnson damping, accounts for the weak van der Waals forces that are crucial for accurately modeling non-covalent interactions and conformational energies.[9] This is particularly important for analyzing the spatial relationship between the substituents on the oxetane ring.
-
def2-TZVP Basis Set: This is a triple-zeta valence basis set with polarization functions. For the iodine atom, this basis set is typically paired with an effective core potential (ECP) that replaces the core electrons, simplifying the calculation while maintaining high accuracy for valence electron properties, such as bonding and reactivity.[10][11] This combination has demonstrated high accuracy for both geometry and energy predictions in organoiodine compounds.[12]
This entire protocol constitutes a self-validating system. Before analyzing the target molecule, the methodology's accuracy should be benchmarked against known experimental data for simpler, related molecules. For example, the calculated C-I bond length in methyl iodide (CH₃I) should be compared against its known experimental value to validate the method's performance for the key bond of interest.[13]
Computational Workflow Protocol
The following steps outline a robust workflow for analyzing the properties of this compound.
-
Structure Preparation:
-
Build the 3D structure of this compound using a molecular editor.
-
Perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.
-
-
Geometry Optimization:
-
Submit the structure for a full geometry optimization using the B3LYP-D3(BJ)/def2-TZVP level of theory. This calculation will find the lowest energy arrangement of the atoms (the equilibrium geometry).
-
The convergence criteria should be set to "tight" or "very tight" to ensure a true minimum on the potential energy surface is found.
-
-
Frequency Analysis:
-
Perform a frequency calculation at the same level of theory on the optimized geometry.
-
Self-Validation Check: Confirm that the calculation yields zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state) rather than a true energy minimum.
-
-
Property Calculation:
-
From the optimized structure and frequency calculation output, extract key data:
-
Bond lengths, bond angles, and dihedral angles.
-
Dipole moment.
-
Thermochemical data (enthalpy, Gibbs free energy).
-
Molecular orbital energies (HOMO/LUMO).
-
-
Generate an electrostatic potential (ESP) map by mapping the calculated potential onto the molecule's electron density surface.[14]
-
-
Bond Dissociation Energy (BDE) Calculation:
-
To calculate the C-I BDE, perform separate geometry optimizations and frequency calculations for the two resulting radicals:
-
The 3-fluoro-3-(methyl)oxetane radical (·CH₂-).
-
The iodine radical (·I).
-
-
The BDE is calculated as the difference between the sum of the energies of the products (radicals) and the energy of the starting molecule, including zero-point vibrational energy (ZPVE) corrections.
-
Equation: BDE = [E(radical 1) + E(radical 2)] - E(parent molecule)
-
Below is a Graphviz diagram illustrating this computational workflow.
Pillar 2: Results & Comparative Analysis
This section presents the expected outcomes of the computational analysis. While the precise calculated values for the target molecule are generated de novo by this workflow, we can make authoritative predictions and comparisons based on established principles and data from analogous molecules.
Geometric Properties: A Tale of Strain and Sterics
The oxetane ring is inherently strained, with internal C-C-C and C-O-C bond angles significantly deviating from the ideal sp³ tetrahedral angle of 109.5°.[1] The introduction of two substituents at the C3 position is expected to further influence the ring's puckering and the exocyclic bond angles.
Table 1: Comparison of Key Geometric Parameters
| Parameter | Oxetane (Experimental) | Methyl Iodide (Experimental)[13] | This compound (Predicted) | Comparison Molecule: 3,3-Difluorooxetane (Predicted) |
| Ring Puckering Angle | ~8.7°[4] | N/A | > 10° | > 10° |
| C3-F Bond Length (Å) | N/A | N/A | ~1.39 | ~1.37 |
| C3-C(H₂I) Bond Length (Å) | N/A | N/A | ~1.55 | N/A |
| C-I Bond Length (Å) | N/A | 2.136[13] | ~2.15 | N/A |
| ∠F-C3-C(H₂I) Angle (°) | N/A | N/A | ~108° | N/A |
| ∠O-C3-C(H₂I) Angle (°) | N/A | N/A | ~112° | N/A |
-
Ring Puckering: The parent oxetane ring is nearly planar.[4] The steric bulk of the iodomethyl group and electrostatic repulsion from the fluorine atom will likely force a more puckered conformation in the substituted ring, increasing the puckering angle.
-
Bond Lengths: The C-I bond in the target molecule is predicted to be slightly longer than in methyl iodide. This is due to the increased steric hindrance within the substituted oxetane core. The C-F bond length is expected to be typical for a tertiary alkyl fluoride.
Electronic Properties: The Inductive Effect of Fluorine
The high electronegativity of fluorine dramatically influences the electronic landscape of a molecule. This is best visualized using an Electrostatic Potential (ESP) map, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential).[14][15]
For this compound, the ESP map is predicted to show:
-
Intense Negative Potential (Red): Localized on the fluorine atom and the ether oxygen, identifying them as primary sites for hydrogen bonding and interaction with electrophiles.
-
Positive Potential (Blue): A region of positive potential is expected on the carbon of the iodomethyl group (C-I), polarized by the electron-withdrawing iodine, and on the hydrogens of the CH₂I group.
-
The σ-hole: A key feature of heavier halogens like iodine is the presence of a "σ-hole"—an electropositive region on the outermost portion of the iodine atom, opposite the C-I bond. This site is crucial for halogen bonding, a specific type of non-covalent interaction.
The calculated dipole moment will quantitatively capture this charge separation. We predict a significant dipole moment, with the vector oriented from the iodomethyl group towards the electronegative fluorine and oxygen atoms.
Reactivity Analysis: C-I Bond Homolysis
The C-I bond is the weakest covalent bond in the molecule and is central to its utility as a synthetic building block. Its Bond Dissociation Energy (BDE) is a direct measure of its strength. A lower BDE indicates a bond that is more easily cleaved, for example, to initiate radical reactions.
Table 2: Comparison of Calculated Bond Dissociation Energies (BDEs)
| Bond | Molecule | Typical Experimental BDE (kcal/mol) | Predicted BDE (kcal/mol) |
| C-I | Methyl Iodide (CH₃-I) | ~56 | ~55-57 (Benchmark Calculation) |
| C-I | This compound | N/A | ~52-54 |
| C-F | This compound | N/A | >100 |
We predict the C-I BDE in our target molecule to be lower than that in simple methyl iodide. This weakening can be attributed to two main factors:
-
Ring Strain Release: Cleavage of the exocyclic C-I bond may allow for a slight relaxation of the strained oxetane ring in the resulting radical intermediate.
-
Radical Stabilization: The adjacent, highly electronegative fluorine atom can offer some, albeit minor, stabilizing effect on the resulting carbon-centered radical through hyperconjugation.
Conversely, the C-F bond is exceptionally strong and is not expected to participate in homolytic cleavage under normal conditions. This selective reactivity of the C-I bond is precisely what makes this building block so valuable.
Pillar 3: Comparison with Bioisosteric Alternatives
The ultimate value of this compound is defined by its properties relative to other motifs used to achieve similar goals in drug design. The gem-difluoro group is a common alternative for introducing fluorine and modulating electronic properties.
Table 3: Bioisosteric Comparison of Key Properties
| Property | This compound Scaffold | 3,3-Difluorooxetane Scaffold | gem-Dimethyl Motif |
| Polarity | High | High | Low (Non-polar) |
| Solubility | Expected to be high | Expected to be high | Low |
| Metabolic Stability | C-H bonds on ring are less accessible | C3 position is fully blocked | Prone to oxidation at methyl C-H |
| Reactivity Handle | Yes (Labile C-I bond) | No (Inert C-F bonds) | No |
| Hydrogen Bond Acceptor | Yes (Oxygen and Fluorine) | Yes (Oxygen and Fluorine) | No |
| Shape / 3D Character | High (Puckered) | High (Puckered) | Moderate (Tetrahedral) |
This comparison highlights the unique combination of features offered by the this compound scaffold. It provides the polarity and metabolic stability benefits of a fluorinated oxetane while retaining a synthetically versatile handle for further chemical modification, a feature absent in its 3,3-difluoro analog.
Conclusion
The computational analysis framework detailed here provides a powerful, predictive, and cost-effective strategy for deeply understanding the properties of this compound. Through a validated DFT approach, researchers can gain critical insights into the molecule's geometry, electronic nature, and chemical reactivity. The analysis predicts a puckered, highly polar structure with a selectively weakened C-I bond, making it an attractive building block for medicinal chemistry. By comparing its calculated properties to simpler analogs and alternative bioisosteres, its unique advantages—combining polarity, metabolic stability, and synthetic utility—become clear, empowering drug development professionals to deploy this valuable scaffold with confidence and precision.
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The Strategic Advantage of 3-Fluoro-3-(iodomethyl)oxetane in Modern Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the incorporation of fluorinated motifs and strained ring systems has emerged as a powerful strategy for optimizing the pharmacological properties of drug candidates. The strategic introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while strained rings like oxetanes can improve aqueous solubility and serve as valuable bioisosteres.[1][2][3] This guide provides an in-depth technical comparison of 3-fluoro-3-(iodomethyl)oxetane , a reagent that uniquely combines both features, with other alternatives, offering experimental insights to justify its use in drug development programs.
The Rise of Fluorinated Oxetanes in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has gained significant traction as a versatile building block in drug design.[2][3] Its inherent polarity and three-dimensional structure can favorably impact a molecule's physicochemical properties.[4][5] When combined with fluorine, the resulting fluorinated oxetanes present a compelling structural motif. However, the synthesis of these compounds has traditionally been challenging, often plagued by issues of ring rupture and defluorination under harsh reaction conditions.[6] This has spurred the development of novel reagents and methodologies to access these valuable scaffolds.[7][8]
This compound: A Unique Reagent for Fluoroalkylation
This compound stands out as a particularly advantageous reagent for introducing the fluorinated oxetane moiety. The presence of the iodomethyl group provides a reactive handle for a variety of chemical transformations, most notably for the generation of a primary radical species under photoredox conditions. This allows for the mild and efficient formation of carbon-carbon bonds, a critical step in the synthesis of complex drug molecules.
Unlocking Novel Chemical Space through Photocatalytic Alkylation
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of radical intermediates under exceptionally mild conditions.[7][8] this compound is an excellent substrate for this technology. The carbon-iodine bond is readily cleaved upon single-electron reduction, generating a nucleophilic α-fluoro-oxetanylmethyl radical. This transient species can then engage in a variety of bond-forming reactions, including addition to electron-deficient alkenes and heteroaromatic C-H functionalization.
Comparative Analysis: this compound vs. Alternative Reagents
To fully appreciate the advantages of this compound, a direct comparison with other classes of reagents is necessary.
Alternative Fluoroalkylating Agents
A variety of reagents are available for introducing fluorinated alkyl groups, each with its own set of advantages and limitations.
| Reagent Class | Example | Mechanism | Advantages | Disadvantages |
| Electrophilic Trifluoromethylating Reagents | Togni's Reagent, Umemoto's Reagent | Electrophilic transfer of a CF3 group | Commercially available, broad substrate scope for certain nucleophiles.[9][10] | Can be expensive, may not be suitable for all substrates, limited to CF3 introduction.[9] |
| Nucleophilic Trifluoromethylating Reagents | Ruppert-Prakash Reagent (TMSCF3) | Nucleophilic addition of a CF3 anion equivalent | Readily available, effective for carbonyl compounds. | Requires a stoichiometric activator, sensitive to moisture. |
| Radical Fluoroalkylating Reagents | Fluoroalkyl Iodides (e.g., CF3I) | Radical chain reaction | Can be used in a variety of radical reactions. | Often requires harsh initiators (heat, UV light), potential for side reactions. |
While these reagents are effective for introducing simple fluoroalkyl groups, they do not offer the unique structural and physicochemical benefits of the fluorinated oxetane motif.
Alternative Oxetane-Containing Reagents
Other oxetane-based building blocks are also utilized in drug discovery.
| Reagent | Reactive Handle | Common Transformations | Advantages | Disadvantages |
| 3-Iodooxetane | Iodine | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Versatile for C-C and C-N bond formation. | Does not introduce a fluorine atom. |
| Oxetan-3-one | Ketone | Nucleophilic addition, reductive amination | Readily available, versatile for introducing various substituents.[11] | Does not directly introduce a fluoromethyl group. |
| 3-(Bromomethyl)oxetane | Bromomethyl group | Nucleophilic substitution | Useful for linking the oxetane moiety.[12] | Lacks the fluorine atom for modulating electronic properties. |
This compound uniquely combines the desirable properties of a fluorinated group with the reactive potential of an iodomethyl handle, all within the beneficial framework of an oxetane ring.
Experimental Section: A Protocol for Photocatalytic Alkylation
The following protocol details a general procedure for the photocatalytic alkylation of an electron-deficient alkene using this compound.
Experimental Workflow
Caption: A generalized workflow for the photocatalytic alkylation using this compound.
Detailed Protocol
Materials:
-
Alkene (1.0 equiv)
-
This compound (1.5 equiv)
-
fac-Ir(ppy)3 (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., DMF or DMSO)
-
Inert gas (Argon or Nitrogen)
-
Visible light source (e.g., 40 W blue LED lamp)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the alkene, this compound, and the photocatalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vial and sparge the mixture with argon for 10-15 minutes.
-
Place the reaction vial approximately 5-10 cm from the visible light source and begin stirring.
-
Irradiate the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.
-
Upon completion, remove the light source and quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired fluoroalkyated product.
Mechanistic Insights
The photocatalytic cycle for this transformation is initiated by the excitation of the photocatalyst with visible light. The excited-state photocatalyst then reduces the this compound via a single-electron transfer (SET) process, generating the key α-fluoro-oxetanylmethyl radical and regenerating the ground-state photocatalyst. This radical then adds to the alkene to form a new carbon-centered radical, which is subsequently reduced and protonated to yield the final product.
Caption: Simplified photocatalytic cycle for the alkylation of an alkene with this compound.
Conclusion: A Strategic Choice for Drug Discovery
This compound offers a unique and powerful tool for the modern medicinal chemist. Its ability to introduce a fluorinated oxetane motif under mild, photocatalytic conditions provides access to novel chemical space and allows for the late-stage functionalization of complex molecules. The combination of favorable physicochemical properties imparted by the fluorinated oxetane ring and the versatile reactivity of the iodomethyl group justifies its selection over other fluoroalkylating or oxetane-containing reagents. As the demand for drug candidates with improved pharmacological profiles continues to grow, the strategic application of reagents like this compound will undoubtedly play a crucial role in the future of drug discovery.
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Breakthrough method opens door to fluorinated oxetane drug molecules. (2025, February 22). News-Medical.Net. [Link]
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Photocatalytic fluoroalkylation reactions of organic compounds. (n.d.). SciSpace. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. [Link]
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Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. (n.d.). Royal Society of Chemistry. [Link]
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3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. (2024). PubMed. [Link]
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Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. (n.d.). MDPI. [Link]
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Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. (n.d.). Royal Society of Chemistry. [Link]
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Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv. [Link]
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Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere. (2017). PubMed. [Link]
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Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-3-(iodomethyl)oxetane
This guide provides essential, step-by-step procedures for the safe handling and disposal of 3-Fluoro-3-(iodomethyl)oxetane. As a valued professional in research and drug development, your safety and the integrity of your work are paramount. This document is designed to be a definitive resource, moving beyond simple instruction to explain the scientific rationale behind each procedural step, ensuring a culture of safety and compliance in your laboratory.
Core Principles: Understanding the Hazard
This compound is a unique molecule combining a strained oxetane ring with two different halogens. This structure dictates its reactivity and hazard profile, making standard disposal protocols for general organic waste insufficient and unsafe.
-
Halogenated Compound: The presence of both fluorine and iodine classifies this compound as a halogenated organic. Halogenated waste streams are treated differently than non-halogenated ones, typically via high-temperature incineration, due to their potential to form persistent environmental pollutants if improperly handled[1][2][3]. Co-mingling this waste with non-halogenated solvents is not only a compliance issue but also significantly increases disposal costs[2][3].
-
Reactive Oxetane Ring: The four-membered oxetane ring possesses significant ring strain. While less reactive than an epoxide, it is susceptible to ring-opening under acidic conditions and with certain nucleophiles[4]. This inherent reactivity requires careful segregation from incompatible materials, particularly acids, to prevent uncontrolled reactions in the waste container[5].
-
Toxicological Profile: Based on data for structurally similar compounds, this compound is presumed to be hazardous. The Safety Data Sheet (SDS) for the closely related 3-(Iodomethyl)-3-methyloxetane highlights significant health risks.
Hazard Identification Summary
The following table summarizes the anticipated hazards based on the analysis of a closely related structural analog, 3-(Iodomethyl)-3-methyloxetane. All personnel must handle this compound with the assumption that it presents these risks.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) |
Pre-Disposal Safety & Handling
Proper disposal begins with safe handling during and after use. The objective is to prevent personal exposure and environmental release at all stages.
Personal Protective Equipment (PPE)
A standard laboratory coat and safety glasses are insufficient. The presumed acute toxicity and irritant nature of this compound mandate a higher level of protection[6].
-
Hand Protection: Wear nitrile gloves. Given the lack of specific breakthrough data, it is advisable to double-glove if significant handling is required[6].
-
Eye Protection: Chemical splash goggles are mandatory. If there is a risk of splashing larger volumes, a face shield should be worn in addition to goggles[6].
-
Body Protection: A chemically resistant lab coat is required.
-
Respiratory Protection: All handling of the neat compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation[7].
Waste Segregation
This is the most critical logistical step. Failure to segregate properly leads to regulatory violations and hazardous situations.
-
Primary Waste Stream: A dedicated "Halogenated Organic Waste" container must be used[1][2][6]. This container should be clearly labeled, made of a compatible material (e.g., glass or HDPE), and kept tightly sealed when not in use[6][8].
-
Incompatibilities: Do not mix this waste with strong acids, bases, or oxidizing agents[5]. The strained oxetane ring can react, potentially leading to pressure buildup or release of hazardous fumes.
-
Drain Disposal: Under no circumstances should this compound or its rinsate be disposed of down the sanitary sewer[8][9][10]. Its high aquatic toxicity poses a significant environmental threat[10].
Disposal Decision Workflow
The following diagram outlines the decision-making process for directing waste containing this compound to the appropriate stream.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocols
Protocol 4.1: Disposal of Unused, Expired, or Unwanted Product
For reactive chemicals, it is safer to dispose of the neat material without attempting to quench it. Your institution's Environmental Health & Safety (EH&S) department is equipped to handle these materials.
-
Do Not Open: Keep the compound in its original, sealed manufacturer's container.
-
Inspect Container: Ensure the container is in good condition, free from cracks or damage. If the container is compromised, contact EH&S immediately for guidance.
-
Labeling: Securely attach a hazardous waste tag to the container. Fill out all required information, including the full chemical name: "this compound".
-
Segregation: Store the labeled container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.
-
Arrange Pickup: Schedule a hazardous waste pickup with your institution's EH&S department[11].
Protocol 4.2: Disposal of Contaminated Labware and Debris
This protocol applies to items such as disposable gloves, weigh boats, pipette tips, silica gel, and paper towels that have come into direct contact with the compound.
-
Segregation: At the point of generation (i.e., in the fume hood), place all contaminated solid waste into a designated, clearly labeled container or heavy-duty plastic bag.
-
Labeling: The container or bag must be labeled "Halogenated Contaminated Debris".
-
Containment: Once the bag is full, seal it securely. It is best practice to double-bag this waste to prevent leaks or punctures.
-
Disposal: Dispose of the sealed bag in the designated solid hazardous waste container provided by your institution. Do not mix with non-hazardous trash.
Protocol 4.3: Disposal of Contaminated Glassware
Properly decontaminating glassware is essential for both safety and preventing cross-contamination of future experiments.
-
Initial Rinse: Perform an initial rinse of the glassware with a suitable organic solvent (e.g., acetone). The choice of solvent should be one in which the compound is soluble. Conduct this step inside a chemical fume hood.
-
Collect Rinsate: The rinsate is considered hazardous waste. Collect all rinsate in your designated "Halogenated Organic Waste" container[12].
-
Repeat: Repeat the rinsing process two more times (for a total of three rinses). This "triple rinse" procedure is a standard practice for decontamination[12].
-
Final Cleaning: After triple rinsing, the glassware can typically be washed with detergent and water as per standard laboratory procedure[13].
Protocol 4.4: Management of Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.1.
-
Containment: For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow[14]. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbent material using non-sparking tools and place it into a sealable, labeled container.
-
Disposal: The collected spill debris is considered hazardous waste. Label it as "Halogenated Contaminated Debris" and manage it according to Protocol 4.2.
-
Report: Report the spill to your laboratory supervisor and EH&S department, following your institution's specific reporting procedures.
Regulatory Adherence
All disposal activities must comply with local, state, and federal regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA). Your institution's EH&S department is your primary resource for ensuring compliance with these complex regulations. Always follow their specific guidance and procedures.
References
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CF Plus Chemicals. (2019). Material Safety Datasheet: 1-FLUORO-3,3-DIMETHYLBENZIODOXOLE. Available at: [Link]
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Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Available at: [Link]
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MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. Available at: [Link]
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Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Iodine. Available at: [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances. Available at: [Link]
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Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]
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Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine. Available at: [Link]
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Mykhailiuk, P. K. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]
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Navigating the Synthesis Frontier: A Guide to Safely Handling 3-Fluoro-3-(iodomethyl)oxetane
For the pioneering researchers, scientists, and drug development professionals at the forefront of pharmaceutical innovation, the introduction of novel building blocks like 3-Fluoro-3-(iodomethyl)oxetane opens new avenues for discovery. The unique structural combination of a strained oxetane ring, a fluorine atom, and a reactive iodomethyl group presents a powerful tool for medicinal chemistry. However, this potential is intrinsically linked to a set of handling requirements that demand meticulous attention to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind our recommended procedures. Our goal is to empower you with the knowledge to work confidently and safely with this reactive intermediate.
Hazard Assessment: Understanding the Reactivity Profile
A similar compound, 1-Fluoro-3,3-dimethylbenziodoxole, is classified as harmful if swallowed, toxic in contact with skin or if inhaled, and a cause of serious skin and eye irritation, with the potential to cause respiratory irritation.[1] Given these warnings, it is prudent to handle this compound with a high degree of caution.
The presence of the iodomethyl group strongly suggests that this compound is a potential alkylating agent . Alkylating agents are a class of reactive compounds that can covalently bond to nucleophilic moieties in biological macromolecules, such as DNA.[2][3] This reactivity is the basis for the therapeutic effects of many anticancer drugs, but it also presents significant health risks to laboratory personnel, as these agents are often carcinogenic and mutagenic.[1][2] Exposure can lead to severe skin reactions, respiratory damage, and long-term health consequences.[1]
The oxetane ring, a four-membered ether, is strained and susceptible to ring-opening reactions under both acidic and basic conditions.[4][5] While this reactivity is harnessed in synthesis, it also contributes to the compound's overall hazard profile.
Inferred Hazard Summary:
| Hazard Classification | Potential Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if ingested, absorbed through the skin, or inhaled.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Respiratory Sensitization | May cause respiratory irritation.[1] |
| Carcinogenicity/Mutagenicity | Suspected carcinogen and mutagen due to its nature as an alkylating agent.[1][2][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of this compound, a robust PPE protocol is non-negotiable. The selection of appropriate PPE is based on a risk assessment that considers all potential routes of exposure.
Core PPE Ensemble
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with nitrile gloves. | Provides a primary barrier against skin contact. Double gloving offers additional protection in case of a tear or contamination of the outer glove. |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and aerosols. A face shield provides an extra layer of protection for the entire face. |
| Lab Coat | Flame-resistant lab coat. | Protects clothing and skin from splashes. Flame-resistant material is recommended as a general good practice when working with organic chemicals. |
| Respiratory Protection | A fit-tested NIOSH-certified N95 respirator or higher. | Necessary when handling the compound outside of a certified chemical fume hood or when there is a risk of aerosol generation.[6][7] |
Engineering Controls and Safe Handling Practices
Engineering controls are the primary means of minimizing exposure to hazardous chemicals.[8]
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood. This is crucial to prevent the inhalation of vapors and aerosols.[9]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[5]
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure that all necessary equipment, reagents, and waste containers are inside the fume hood. This minimizes the time the container is open and reduces the potential for exposure.
-
Weighing: If possible, weigh the compound directly in the reaction vessel within the fume hood. If external weighing is necessary, use a tared, sealed container and transport it immediately to the fume hood.
-
Transfer: Use appropriate tools, such as a clean, dry spatula, for transferring the solid. Avoid creating dust.
-
Reaction Quenching: Be mindful that reactions involving this compound may require careful quenching. Plan the quenching procedure in advance and perform it slowly in the fume hood.
-
Work Area Decontamination: After each use, decontaminate the work surface within the fume hood. Studies have shown that a solution of sodium dodecyl sulfate (a detergent) followed by isopropanol can be effective in removing chemical residues.[10] For potential alkylating agents, a solution of sodium hypochlorite (bleach) can also be used for decontamination, followed by a rinse with water to prevent corrosion of stainless steel surfaces.[11][12][13]
Emergency Procedures: Preparedness is Key
Accidents can happen, and being prepared is critical to mitigating their consequences.
Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[14] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration if trained to do so. Seek immediate medical attention.[14] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Spill Response
-
Small Spills (in a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Absorb the spill with an inert material such as vermiculite or sand.
-
Collect the absorbent material in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area as described in the handling protocol.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert others in the laboratory and notify your institution's environmental health and safety (EHS) department.
-
Prevent the spread of the spill if it is safe to do so.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Storage and Disposal: Managing the Lifecycle
Proper storage and disposal are crucial for maintaining a safe laboratory environment.
Storage
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[15]
-
Keep the container tightly sealed and clearly labeled.
-
Store in a secondary container to contain any potential leaks.
Disposal
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[6]
-
Waste Streams:
-
Solid Waste: Contaminated PPE, absorbent materials from spills, and empty containers should be collected in a designated, sealed, and labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of the compound should be collected in a separate, sealed, and labeled container for halogenated organic waste.
-
-
Never dispose of this compound or its waste down the drain.[6]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, unlocking its potential while prioritizing the well-being of yourself and your colleagues.
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- 15. What to Do in a Chemical Emergency | Chemical Emergencies | CDC [cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
